6-(Perfluorohexyl)hexanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F13O/c13-7(14,5-3-1-2-4-6-26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h26H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOIUKBYPXQLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F13O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379859 | |
| Record name | 6-(Perfluorohexyl)hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161981-35-7 | |
| Record name | 6-(Perfluorohexyl)hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol, a specialized fluorinated alcohol with potential applications in pharmaceutical and materials science. The synthesis involves a two-step process commencing with the radical addition of perfluorohexyl iodide to 5-hexen-1-ol, followed by a reductive deiodination to yield the final product. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol is achieved through a two-step synthetic sequence. The first step establishes the carbon skeleton by the radical addition of a perfluorohexyl group to an unsaturated alcohol. The subsequent step removes the iodine atom to afford the saturated fluorinated alcohol.
Caption: Overall synthetic workflow for 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol.
Experimental Protocols
Step 1: Synthesis of 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-7-iodo-1-dodecanol
This procedure is based on the established methodology of radical addition of perfluoroalkyl iodides to alkenes. Several initiation methods, including thermal initiation with azobisisobutyronitrile (AIBN) or photochemical initiation, are viable for this transformation.[1][2] A general procedure is outlined below.
Reaction Scheme:
C₆F₁₃I + CH₂(CH₂)₃CH=CH₂ → C₆F₁₃CH₂CHI(CH₂)₄OH
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Perfluorohexyl iodide (C₆F₁₃I) | 445.96 | 89.2 mg | 0.2 |
| 5-Hexen-1-ol | 100.16 | 10.0 mg (12 µL) | 0.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 1.6 mg | 0.01 |
| Anhydrous Solvent (e.g., Toluene) | - | 5 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hexen-1-ol (0.1 mmol) and perfluorohexyl iodide (0.2 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the reactants.
-
Add the radical initiator, AIBN (0.01 mmol).
-
The reaction mixture is thoroughly degassed by three freeze-pump-thaw cycles to remove oxygen, which can inhibit radical reactions.
-
The mixture is then heated to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-7-iodo-1-dodecanol. A reported yield for this reaction is 98%.[3]
Caption: Experimental workflow for the radical addition step.
Step 2: Reductive Deiodination of 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-7-iodo-1-dodecanol
The removal of the iodine atom can be achieved through various reductive methods. A plausible approach involves a radical-mediated reduction, for instance, using a tertiary amine and a thiol under photochemical conditions, which has been shown to be effective for similar substrates.[4] Another potential method is reduction with sodium dithionite.[5]
Reaction Scheme:
C₆F₁₃CH₂CHI(CH₂)₄OH + [H] → C₆F₁₃CH₂CH₂(CH₂)₄OH + HI
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mmol scale) | Moles (mmol) |
| 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-7-iodo-1-dodecanol | 546.12 | 54.6 mg | 0.1 |
| Triethylamine | 101.19 | 15.2 mg (21 µL) | 0.15 |
| Triphenylsilanethiol | 292.48 | 2.9 mg | 0.01 |
| Acetonitrile | 41.05 | 5 mL | - |
Procedure:
-
In a quartz reaction vessel, dissolve the iodinated alcohol (0.1 mmol) in acetonitrile (5 mL).
-
Add triphenylsilanethiol (0.01 mmol) as a hydrogen atom donor and triethylamine (0.15 mmol) as the iodine atom abstractor.
-
Irradiate the stirred reaction mixture with a blue light source (e.g., 450 nm LED) at room temperature for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the final product, 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol.
Caption: Experimental workflow for the reductive deiodination step.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol.
| Step | Reaction | Key Reactants | Molar Ratio (vs. Limiting Reagent) | Typical Yield (%) |
| 1 | Radical Addition | 5-Hexen-1-ol, Perfluorohexyl iodide, AIBN | 1 : 2 : 0.1 | 98[3] |
| 2 | Reductive Deiodination | Iodinated Intermediate, Triethylamine, Triphenylsilanethiol | 1 : 1.5 : 0.1 | N/A (Expected to be high) |
Characterization Data (Expected):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Expected ¹⁹F NMR Signals |
| 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-7-iodo-1-dodecanol | C₁₂H₁₂F₁₃IO | 546.12 | Signals for -CH₂OH, -(CH₂)₄-, -CHI- | Signals corresponding to the C₆F₁₃ group |
| 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol | C₁₂H₁₃F₁₃O | 420.21 | Signals for -CH₂OH, -(CH₂)₅-, -CH₂-C₆F₁₃ | Signals corresponding to the C₆F₁₃ group |
Signaling Pathways and Logical Relationships
The core of this synthesis relies on a free-radical chain reaction mechanism for both the addition and the deiodination steps.
Radical Addition Mechanism
The AIBN-initiated radical addition proceeds via a classical chain mechanism involving initiation, propagation, and termination steps.
Caption: Mechanism of the AIBN-initiated radical addition.
This guide outlines a robust and efficient synthetic route to 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol. The detailed protocols and mechanistic insights provided are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of reaction conditions may be necessary to achieve the desired scale and purity for specific applications.
References
In-Depth Technical Guide to 6-(Perfluorohexyl)hexanol (CAS 161981-35-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 6-(Perfluorohexyl)hexanol, a semi-fluorinated alcohol. This document is intended to be a resource for researchers, scientists, and professionals in drug development and materials science, summarizing available data, outlining potential synthetic and analytical methodologies, and discussing its expected biological interactions based on the properties of structurally related compounds.
Chemical Identity and Physical Properties
This compound is a specialty chemical characterized by a six-carbon alkyl chain (hexanol) attached to a six-carbon perfluorinated chain (perfluorohexyl). This structure imparts unique properties to the molecule, combining the characteristics of both hydrocarbons and fluorocarbons.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 161981-35-7 | N/A |
| Molecular Formula | C₁₂H₁₃F₁₃O | [1] |
| Molecular Weight | 420.21 g/mol | [1] |
| Boiling Point | 118 °C at 8.3 Torr | [1] |
| Density | 1.493 g/cm³ | [1] |
| Refractive Index | 1.353 | [1] |
| Predicted pKa | 15.17 ± 0.10 | [1] |
| Predicted XlogP | 6 | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups of the hexanol chain. The protons closer to the electronegative perfluorohexyl group will exhibit a downfield chemical shift. The terminal hydroxymethyl protons (-CH₂OH) would appear as a triplet, and the adjacent methylene group as a multiplet.
-
¹³C NMR: The carbon NMR would show distinct signals for the six carbons of the hexanol backbone, with the carbon attached to the perfluorohexyl group being the most deshielded.
-
¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the perfluorohexyl chain, with different signals corresponding to the CF₂ and CF₃ groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong absorption bands in the 1000-1300 cm⁻¹ region would be characteristic of C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show fragmentation patterns involving the loss of water (M-18), and cleavage of the C-C bonds in the alkyl chain. The molecular ion peak may or may not be prominent.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the free-radical addition of perfluorohexyl iodide to a hexenol derivative. While a detailed, peer-reviewed protocol for this specific compound is not available, a general procedure can be outlined based on established methods for the synthesis of semi-fluorinated alkanes.
Reaction Scheme:
General Protocol:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, a solution of 5-hexen-1-ol in a suitable solvent (e.g., a mixture of t-butanol and water) is prepared.
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is added to the solution.
-
Addition: Perfluorohexyl iodide is added dropwise to the reaction mixture at an elevated temperature (typically 70-90 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether) and water.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Diagram of Synthetic Workflow:
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a suitable method for determining the purity of the compound. A non-polar capillary column would be appropriate for this analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can also be used for purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the synthesized product.
-
Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.
Biological Activity and Signaling Pathways
There is currently no specific data available in the scientific literature regarding the biological activity, cytotoxicity, or metabolic pathways of this compound. However, based on studies of other fluorinated alcohols and semi-fluorinated alkanes, some general predictions can be made.
Potential Membrane Interactions
Semi-fluorinated alkanes are known to self-assemble and can interact with lipid membranes. The amphiphilic nature of this compound, with its polar alcohol head and non-polar hydrocarbon and fluorocarbon tails, suggests it could partition into cell membranes. This partitioning could potentially alter membrane properties such as fluidity and permeability.[2]
Diagram of Potential Membrane Interaction:
Toxicology Profile
The toxicology of fluorotelomer alcohols has been studied, and these compounds can be metabolized in vivo to form persistent perfluorinated carboxylic acids (PFCAs). While the metabolic fate of this compound is unknown, it is plausible that it could undergo biotransformation. Given the general concerns about the persistence and potential toxicity of some fluorinated compounds, appropriate safety precautions should be taken when handling this chemical.
Conclusion
This compound is a unique semi-fluorinated alcohol with potential applications in materials science and as a building block in organic synthesis. While comprehensive data on its physical, chemical, and biological properties are still lacking, this guide provides a summary of the available information and outlines expected characteristics and methodologies based on related compounds. Further research is needed to fully elucidate the properties and potential applications of this compound, particularly in the areas of biological activity and toxicology. Researchers and drug development professionals should proceed with appropriate caution, considering the potential for this compound to interact with biological systems and its unknown metabolic fate.
References
Spectroscopic Profile of 6-(Perfluorohexyl)hexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-(Perfluorohexyl)hexanol (C₁₂H₁₃F₁₃O). Due to the limited availability of direct experimental spectra for this specific compound, this document synthesizes predicted data based on the analysis of its constituent functional groups—a primary alcohol and a perfluorohexyl chain—along with data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Predicted Spectroscopic Data
The structure of this compound consists of a hexanol backbone with a terminal perfluorohexyl group. This structure dictates the expected spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and detecting the presence of fluorine. The predicted chemical shifts are relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the hexanol chain. The electron-withdrawing effect of the perfluorohexyl group will cause a downfield shift of the adjacent methylene protons.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| HO-CH ₂- | 3.6 - 3.7 | Triplet (t) | 2H |
| -(CH₂)₄- | 1.3 - 2.2 | Multiplet (m) | 8H |
| -CH ₂-CF₂- | 2.0 - 2.3 | Multiplet (m) | 2H |
| H O- | Variable (1.0 - 5.0) | Broad Singlet (br s) | 1H |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will show distinct signals for each carbon in the hexanol backbone. The carbons closer to the electronegative fluorine and oxygen atoms will be deshielded and appear at higher chemical shifts.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| HO-C H₂- | 60 - 65 |
| C H₂-(CH₂)₄-CF₂- | 20 - 40 |
| -C H₂-CF₂- | ~30 (with t-coupling from ¹⁹F) |
| CF₂-(CF₂)₄-CF₃ | 105 - 125 (complex multiplets) |
¹⁹F NMR (Fluorine-19 NMR)
¹⁹F NMR is highly sensitive and provides detailed information about the fluorine environments. The chemical shifts are highly dispersed, allowing for clear resolution of each fluorinated carbon.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CF ₃ | ~ -81 |
| -CF ₂-CF₃ | ~ -126 |
| -(CF ₂)₃- | ~ -122 to -124 |
| -CH₂-CF ₂- | ~ -114 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the O-H and C-H bonds of the alcohol and the strong C-F bonds of the perfluoroalkyl chain.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3600 - 3200 | O-H stretch | Broad, Strong |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium to Strong |
| 1470 - 1450 | C-H bend (scissoring) | Medium |
| 1300 - 1100 | C-F stretch | Very Strong, Complex |
| 1075 - 1000 | C-O stretch (primary alcohol) | Strong |
Mass Spectrometry (MS)
Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation patterns for primary alcohols, including alpha-cleavage and dehydration, as well as fragmentation of the perfluoroalkyl chain. The molecular ion peak may be weak or absent.
| m/z Value | Predicted Fragment | Fragmentation Pathway |
| 420 | [C₁₂H₁₃F₁₃O]⁺ | Molecular Ion (M⁺) |
| 402 | [M - H₂O]⁺ | Dehydration |
| 389 | [M - CH₂OH]⁺ | Alpha-cleavage |
| 319 | [C₆F₁₃]⁺ | Cleavage of C-C bond adjacent to perfluorohexyl group |
| 69 | [CF₃]⁺ | Fragmentation of the perfluorohexyl chain |
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
2.1.1. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%) to minimize interfering signals.
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).
-
Concentration: Prepare a solution with a concentration of 5-20 mg/mL for ¹H and ¹³C NMR, and 1-10 mg/mL for ¹⁹F NMR.
-
Internal Standard: Add a small amount of an appropriate internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ or a known fluorinated compound for ¹⁹F) for accurate chemical shift referencing.
2.1.2. ¹H NMR Acquisition
-
Spectrometer: Use a 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Parameters:
-
Spectral Width: 0-12 ppm
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the resulting spectrum. Integrate the signals and reference the spectrum to the internal standard.
2.1.3. ¹³C NMR Acquisition
-
Spectrometer: Use a spectrometer with a carbon-observe probe, typically operating at 75 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain singlets for each carbon environment.
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
2.1.4. ¹⁹F NMR Acquisition
-
Spectrometer: Use a spectrometer equipped with a fluorine-observe probe.
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient. For quantitative analysis, inverse-gated decoupling may be used.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., +50 to -250 ppm) should be used initially to locate all fluorine signals.
-
Number of Scans: 16-64
-
Relaxation Delay: 2-5 seconds
-
-
Processing: Process the data as with other NMR experiments, referencing to the appropriate fluorine standard.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation
-
Neat Liquid: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
ATR: Apply a small drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method for liquid samples.
2.2.2. Data Acquisition
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty salt plates or the clean ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the prepared sample.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
2.3.1. Sample Preparation
-
Dissolution: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution to a working concentration of 1-10 µg/mL.
2.3.2. Data Acquisition (Electron Ionization - EI)
-
Instrument: Use a mass spectrometer equipped with an EI source, often coupled with a Gas Chromatography (GC) inlet for sample introduction and separation.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[1][2]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Parameters:
-
Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).
-
Source Temperature: 200-250 °C.
-
2.3.3. Data Analysis
-
Identify the molecular ion peak (if present) and major fragment ions.
-
Compare the observed fragmentation pattern with known fragmentation mechanisms for alcohols and fluorinated compounds to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Technical Guide: Solubility Profile of 6-(Perfluorohexyl)hexanol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Perfluorohexyl)hexanol is a partially fluorinated alcohol with a unique molecular structure comprising a hydrophilic alcohol head, a lipophilic hexyl chain, and a fluorous perfluorohexyl tail. This tripartite nature imparts complex solubility characteristics, making solvent selection a critical parameter for its application in research and development. This technical guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents. In the absence of specific quantitative public data, this guide offers a qualitative assessment based on chemical principles and provides a detailed experimental protocol for researchers to quantitatively determine its solubility.
Introduction: Understanding the Molecular Structure and its Implications on Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound (C₁₂H₁₃F₁₃O) is amphiphilic, containing three distinct regions with different polarities and affinities:
-
Hydrophilic Head: The primary alcohol group (-OH) is polar and capable of forming hydrogen bonds. This region promotes solubility in polar protic solvents.
-
Lipophilic Hydrocarbon Chain: The hexyl group (-C₆H₁₂) is nonpolar and contributes to solubility in nonpolar organic solvents.
-
Fluorous Tail: The perfluorohexyl group (-C₆F₁₃) is a defining feature. This segment is neither significantly polar nor nonpolar in the conventional sense; it is "fluorous." This means it has a strong preference for interacting with other fluorinated molecules and is generally immiscible with both aqueous and hydrocarbon-based solvents.[1][2]
This unique combination of functionalities suggests that this compound will exhibit limited solubility in many common laboratory solvents, with the most favorable solubility expected in solvents that can effectively solvate all three regions or in specialized fluorous solvents.
Predicted Solubility in Common Laboratory Solvents
Based on the structural characteristics of this compound, a qualitative prediction of its solubility in a range of common laboratory solvents is presented in Table 1. It is important to note that these are predictions and should be confirmed experimentally.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low to Insoluble | The large hydrophobic/lipophobic fluorinated and hydrocarbon chains are expected to overcome the hydrogen bonding capability of the single hydroxyl group. |
| Methanol | Medium | The small size and polarity of methanol may allow for some solvation of the alcohol head, but the fluorous and hydrocarbon tails will limit high solubility. | |
| Ethanol | Medium | Similar to methanol, ethanol can interact with the hydroxyl group, but its slightly larger nonpolar character may offer slightly better interaction with the hexyl chain, though the fluorous tail remains a challenge. | |
| Polar Aprotic | Acetone | Medium to Low | The polarity of acetone can interact with the alcohol group, but it is not a hydrogen bond donor, and it is a poor solvent for the fluorous tail. |
| Acetonitrile | Low | Acetonitrile is polar but generally a poor solvent for both highly nonpolar and fluorous compounds. | |
| Dimethyl Sulfoxide (DMSO) | Medium | DMSO is a strong polar aprotic solvent that can solvate the polar head group, but its miscibility with the fluorous tail is expected to be poor. | |
| Dimethylformamide (DMF) | Medium | Similar to DMSO, DMF is a polar aprotic solvent that will interact favorably with the alcohol but not with the other parts of the molecule. | |
| Nonpolar | Tetrahydrofuran (THF) | Medium | THF has a moderate polarity and can act as a hydrogen bond acceptor, potentially offering a balance for solvating the different parts of the molecule to some extent. |
| Dichloromethane (DCM) | Medium to Low | DCM is a weakly polar solvent that may offer some solubility due to dipole-dipole interactions, but it is not expected to be an excellent solvent. | |
| Chloroform | Medium to Low | Similar to DCM, chloroform's properties are unlikely to effectively solvate all three distinct regions of the molecule. | |
| Fluorous | Perfluorohexane | High | As a fluorous solvent, perfluorohexane is expected to readily dissolve the perfluorohexyl tail of the molecule, leading to high solubility.[1][2] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an experimental approach is necessary. The following is a detailed protocol based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[3][4][5]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or other suitable glass vessels with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature water bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or ¹H NMR with an internal standard)
Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve should be used to ensure a saturated solution is formed. b. Add a known volume of the desired solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3]
-
Separation of Undissolved Solid: a. After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. b. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). c. Carefully collect an aliquot of the supernatant using a pipette, being cautious not to disturb the solid pellet. d. For further clarification, filter the collected supernatant through a syringe filter appropriate for the solvent used.
-
Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Accurately dilute the filtered supernatant to a concentration that falls within the range of the prepared standards. c. Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC-UV, GC-MS). d. Construct a calibration curve from the analysis of the standard solutions. e. Determine the concentration of this compound in the diluted sample from the calibration curve. f. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
Biodegradation Pathways of 6-(Perfluorohexyl)hexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Perfluorohexyl)hexanol, a member of the fluorotelomer alcohol (FTOH) family, is a compound of significant interest due to its use in various industrial and consumer products. Its chemical structure, characterized by a perfluorinated alkyl chain and a hexanol functional group, imparts unique properties but also raises environmental and health concerns due to the persistence and potential toxicity of its degradation products. Understanding the biodegradation pathways of this compound is crucial for assessing its environmental fate, developing bioremediation strategies, and informing the design of safer alternative compounds.
This technical guide provides an in-depth overview of the current scientific understanding of the microbial degradation of this compound, with a primary focus on its close structural analog, 6:2 fluorotelomer alcohol (6:2 FTOH), which has been extensively studied as a representative compound for this class. This document details the key microbial players, enzymatic systems, metabolic intermediates, and final transformation products involved in the aerobic biodegradation of these compounds. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area.
Core Biodegradation Pathways
The aerobic biodegradation of this compound is a multi-step process primarily initiated by the oxidation of the alcohol group. This initial transformation is a critical step, catalyzed by microbial enzymes, and sets the stage for a cascade of subsequent reactions leading to the formation of various poly- and perfluorinated carboxylic acids.
The primary pathway involves the oxidation of the terminal alcohol to an aldehyde, followed by further oxidation to a carboxylic acid, yielding 6-(perfluorohexyl)hexanoic acid. However, the majority of research has focused on the biotransformation of 6:2 FTOH, which reveals a more complex series of reactions.
Microbial degradation of 6:2 FTOH is initiated by intracellular cytochrome P450 monooxygenases, which hydroxylate the carbon adjacent to the alcohol group. This is followed by a series of enzymatic reactions leading to the formation of a key intermediate, 5:3 fluorotelomer carboxylic acid (5:3 FTCA). Subsequent degradation of 5:3 FTCA can proceed through different routes, leading to the formation of shorter-chain perfluorocarboxylic acids (PFCAs), such as perfluoropentanoic acid (PFPeA) and perfluorohexanoic acid (PFHxA).
Several microbial species have been identified as capable of degrading 6:2 FTOH, including the white-rot fungus Phanerochaete chrysosporium, the bacterium Dietzia aurantiaca, and various mixed microbial consortia from soil and activated sludge. The specific pathways and the distribution of metabolites can vary depending on the microbial species and environmental conditions.
Below are visualizations of the generalized aerobic biodegradation pathway of 6:2 FTOH and a typical experimental workflow for its study.
Toxicological Profile of 6:2 Fluorotelomer Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of 6:2 fluorotelomer alcohol (6:2 FTOH), a key short-chain polyfluoroalkyl substance (PFAS) utilized in a variety of industrial and consumer products.[1][2] This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and presents a visual representation of its metabolic pathway.
Executive Summary
6:2 fluorotelomer alcohol (CAS# 647-42-7) has been the subject of numerous toxicological evaluations to determine its potential hazards to human health.[3][4] Studies have characterized its acute, subchronic, reproductive, developmental, and genetic toxicity. Key findings indicate that 6:2 FTOH is slightly toxic by oral and dermal routes.[3][4] The No-Observed-Adverse-Effect Level (NOAEL) in a 90-day subchronic study in rats was established at 5 mg/kg/day, based on effects on the liver and hematological parameters.[3][4][5] While not found to be mutagenic or clastogenic, developmental and reproductive toxicity have been observed at doses that also induce parental toxicity.[3][4][6] A significant aspect of 6:2 FTOH toxicology is its metabolism into various persistent and bioactive metabolites, including perfluorohexanoic acid (PFHxA) and 5:3 fluorotelomer carboxylic acid (5:3 Acid).[7][8][9]
Quantitative Toxicological Data
The following tables summarize the key quantitative data from toxicological studies on 6:2 FTOH.
Table 1: Acute Toxicity of 6:2 FTOH
| Species | Route of Administration | Endpoint | Value | Reference |
| Rat | Oral | LD50 | 1750 mg/kg | [3][4] |
| Rat | Dermal | LD50 | >5000 mg/kg | [3][4] |
Table 2: Subchronic Toxicity of 6:2 FTOH (90-Day Oral Gavage in Rats)
| Parameter | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Systemic Toxicity | 5 mg/kg/day | 25 mg/kg/day | Liver necrosis in males | [3] |
| Hematology & Liver Effects | 5 mg/kg/day | Not explicitly stated | Changes in hematology and liver parameters | [3][4] |
Table 3: Reproductive and Developmental Toxicity of 6:2 FTOH in Rats (Oral Gavage)
| Study Type | NOAEL (Maternal/Parental) | NOAEL (Developmental/Offspring) | Key Findings at Higher Doses | Reference |
| Developmental Toxicity | 125 mg/kg/day | 125 mg/kg/day | Increased skeletal variations at 250 mg/kg/day | [6] |
| One-Generation Reproduction | 25 mg/kg/day | 25 mg/kg/day | Increased pup mortality and decreased body weights at 125 mg/kg/day | [2][6] |
Table 4: Toxicokinetics of 6:2 FTOH Metabolites in Rats and Humans
| Metabolite | Species | Matrix | Elimination Half-Life | Reference |
| PFBA, PFHxA, PFHpA, 5:3 Acid | Rat | Plasma | 1.3 - 15.4 hours | [7][8] |
| 5:3 Acid | Rat | Plasma/Serum | 20 - 30 days (repeated exposure) | [7][8] |
| PFHxA | Human | Not specified | 32 days | [7][8] |
| PFHpA | Human | Not specified | 70 days | [7][8] |
| 5:3 Acid | Human | Not specified | 43 days | [7][8] |
Key Experimental Protocols
This section details the methodologies employed in pivotal toxicological studies of 6:2 FTOH.
90-Day Subchronic Oral Toxicity Study in Rats (OECD Test Guideline 408)
-
Test Substance: 6:2 Fluorotelomer alcohol (99.7% purity).[3]
-
Vehicle: NANOpure® water.[3]
-
Test System: Crl:CD(SD) rats.[3]
-
Administration: Oral gavage.[3]
-
Dosage Levels: 0 (control), 5, 25, 125, and 250 mg/kg/day.[3]
-
Dose Volume: 5.0 ml/kg.[3]
-
Study Duration: 90 days.[3]
-
Observations: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.[3]
-
Good Laboratory Practice: The study was conducted in compliance with US EPA TSCA (40 CFR part 792) Good Laboratory Practice (GLP) Standards.[3]
Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)
-
Test Substance: 6:2 Fluorotelomer alcohol.
-
Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
-
Metabolic Activation: With and without a liver S9 fraction from Aroclor 1254-induced rats.[3]
-
Dose Levels: Up to a maximum of 5000 µ g/plate .[3]
-
Evaluation: The number of revertant colonies was counted and compared to the solvent control. A positive response was defined as a dose-related increase in revertants to at least twice the solvent control value.
In Vitro Chromosome Aberration Assay in Human Lymphocytes (OECD Test Guideline 473)
-
Test Substance: 6:2 Fluorotelomer alcohol.
-
Test System: Human peripheral blood lymphocytes.[3]
-
Metabolic Activation: With and without a liver S9 fraction from Aroclor 1254-induced rats.[3]
-
Concentrations: Up to 80 µg/ml.[3]
-
Procedure: Cells were exposed to the test substance for a short duration, followed by a recovery period. Metaphase cells were then harvested, stained, and scored for chromosomal aberrations.
-
Evaluation: The frequency of cells with structural or numerical chromosome aberrations was compared between treated and control cultures.
One-Generation Reproduction Toxicity Study in Rats (OECD Test Guideline 415)
-
Test Substance: 6:2 Fluorotelomer alcohol.
-
Vehicle: 0.5% aqueous methylcellulose.[6]
-
Test System: Sprague-Dawley rats.[6]
-
Administration: Oral gavage.[6]
-
Dosage Levels: 5, 25, 125, or 250 mg/kg/day.[6]
-
Study Design: Parental (P1) generation was dosed for a specified period before mating, during mating, and for females, throughout gestation and lactation. The F1 generation was observed for viability, growth, and development.
-
Endpoints Evaluated:
-
Parental: Mortality, clinical signs, body weight, food consumption, mating performance, fertility, gestation length, and parturition.
-
Offspring: Litter size, viability, sex ratio, clinical signs, body weight, and developmental landmarks.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 6:2 Fluorotelomer Alcohol
The biotransformation of 6:2 FTOH is a critical determinant of its toxicological profile. It is metabolized in the liver to several transient and stable metabolites. The following diagram illustrates the major metabolic pathway.
Caption: Metabolic pathway of 6:2 fluorotelomer alcohol.
This diagram illustrates the initial oxidation of 6:2 FTOH to an unsaturated aldehyde, which can then undergo further oxidation or reduction, leading to the formation of various perfluorinated carboxylic acids (PFCAs) and other metabolites.[3][7] Phase II metabolism can also lead to the formation of glucuronide and glutathione conjugates.[3]
Logical Flow of a Standard Toxicological Evaluation
The following diagram outlines a typical workflow for assessing the toxicity of a chemical substance like 6:2 FTOH, progressing from initial screening to more complex, long-term studies.
Caption: A generalized workflow for toxicological evaluation.
This workflow demonstrates the logical progression of toxicological testing, where results from initial, shorter-term studies inform the design and dose selection for more complex and longer-duration studies, ultimately culminating in a comprehensive risk assessment.
References
- 1. Comparative analysis of the toxicological databases for 6:2 fluorotelomer alcohol (6:2 FTOH) and perfluorohexanoic acid (PFHxA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral repeated-dose systemic and reproductive toxicity of 6:2 fluorotelomer alcohol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. health.hawaii.gov [health.hawaii.gov]
- 6. Evaluation of the reproductive and developmental toxicity of 6:2 fluorotelomer alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhalation and oral toxicokinetics of 6:2 FTOH and its metabolites in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the toxicokinetics of some metabolites of a C6 polyfluorinated compound, 6:2 fluorotelomer alcohol in pregnant and nonpregnant rats after oral exposure to the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(Perfluorohexyl)hexanol material safety data sheet (MSDS) information
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 6-(Perfluorohexyl)hexanol (CAS No. 161981-35-7) is not publicly available. The following information is substantially based on data for the structurally similar compound 6:2 fluorotelomer alcohol (6:2 FTOH; CAS No. 647-42-7), which is considered a reasonable surrogate for toxicological assessment. All quantitative data presented herein, unless otherwise specified, pertains to 6:2 FTOH.
Section 1: Chemical Product and Company Identification
Product Name: this compound Synonyms: 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-1-ol Chemical Formula: C₁₂H₁₃F₁₃O CAS Number: 161981-35-7
Section 2: Hazards Identification
Based on the toxicological profile of the surrogate compound, 6:2 fluorotelomer alcohol, this compound is anticipated to be slightly toxic by the oral route and is not expected to be a primary skin or eye irritant, nor a dermal sensitizer.[1][2][3]
GHS Classification (Surrogate Data):
Section 3: Composition and Information on Ingredients
Substance Name: this compound CAS Number: 161981-35-7 Purity: Not specified in available literature.
Section 4: First-Aid Measures
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention. Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention if irritation develops.
Section 5: Fire-Fighting Measures
Specific firefighting measures for this compound are not available. For fluorinated compounds, use of alcohol-resistant foam, dry chemical, or carbon dioxide is generally recommended. Firefighters should wear self-contained breathing apparatus and full protective clothing.
Section 6: Accidental Release Measures
Personal Precautions: Wear appropriate personal protective equipment (PPE) as specified in Section 8. Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Methods for Cleaning Up: Absorb with an inert material and place in an appropriate container for disposal.
Section 7: Handling and Storage
Handling: Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling. Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.
Section 8: Exposure Controls/Personal Protection
Engineering Controls: Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.
Section 9: Physical and Chemical Properties
Section 10: Stability and Reactivity
Chemical Stability: Stable under normal temperatures and pressures. Conditions to Avoid: Incompatible materials. Incompatibilities with Other Materials: Not specified. Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen fluoride. Hazardous Polymerization: Has not been reported.
Section 11: Toxicological Information
The toxicological data presented below is for the surrogate compound, 6:2 fluorotelomer alcohol (6:2 FTOH).
Quantitative Toxicological Data (6:2 FTOH)
| Parameter | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 1,750 mg/kg | [1][2][3] |
| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 5,000 mg/kg | [1][2][3] |
| Skin Irritation | Rabbit | Dermal | Not a primary irritant | [1][2][4] |
| Eye Irritation | Rabbit | Ocular | Not an irritant | [1][2][4] |
| Dermal Sensitization | Mouse | Dermal | Did not produce a response | [1][2][4] |
Section 12: Experimental Protocols
The toxicological data for the surrogate compound, 6:2 FTOH, were generated following standardized test guidelines, likely from the Organisation for Economic Co-operation and Development (OECD). The general methodologies for these key experiments are outlined below.
Acute Oral Toxicity (based on OECD Test Guideline 420, 423, or 425)
The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The method involves the administration of the test substance to animals (typically rats) by gavage. In the Fixed Dose Procedure (OECD 420), animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg) and observed for signs of toxicity and mortality.[5][6] The Acute Toxic Class Method (OECD 423) involves a stepwise procedure with a small number of animals per step.[7] The Up-and-Down Procedure (OECD 425) is a sequential test that allows for the estimation of the LD50 with a confidence interval.[7] Animals are observed for a period of at least 14 days for signs of toxicity and mortality.
Acute Dermal Toxicity (based on OECD Test Guideline 402)
This test assesses the potential for a substance to cause toxicity when applied to the skin. The test substance is applied to a shaved area of the skin of the test animal (typically rats or rabbits) and held in contact with the skin for a 24-hour period.[8][9][10] The animals are then observed for at least 14 days for signs of toxicity and mortality. A limit test at a high dose (e.g., 2000 or 5000 mg/kg) can be conducted initially to determine if the substance has low dermal toxicity.
Skin Irritation (based on OECD Test Guideline 404 or 439)
The in vivo skin irritation test (OECD 404) involves the application of the test substance to the shaved skin of an animal (typically a rabbit) and observing for signs of erythema (redness) and edema (swelling) over a period of several days.[11] In vitro methods using reconstructed human epidermis (RhE) models (OECD 439) are now preferred to reduce animal testing.[12][13][14] In the RhE test, cell viability is measured after exposure to the test substance to determine its irritation potential.
Eye Irritation (based on OECD Test Guideline 405)
The in vivo eye irritation test involves instilling the test substance into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[15][16][17][18] The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific intervals. The use of analgesics and anesthetics is recommended to minimize animal distress.
Dermal Sensitization (based on OECD Test Guideline 429 or 442C/D/E)
The Local Lymph Node Assay (LLNA) (OECD 429) is an in vivo method that assesses the ability of a substance to induce a proliferative response in the draining lymph nodes of mice following dermal application.[19] A stimulation index is calculated to determine the sensitization potential. In chemico (OECD 442C) and in vitro (OECD 442D/E) methods are now available as non-animal alternatives to assess key events in the adverse outcome pathway for skin sensitization.[20]
Section 13: Ecological Information
No specific ecotoxicological data for this compound were found. Fluorinated compounds, in general, can be persistent in the environment.
Section 14: Disposal Considerations
Dispose of in accordance with all applicable federal, state, and local environmental regulations.
Section 15: Transport Information
Not regulated.
Section 16: Regulatory Information
Section 17: Other Information
The information above is believed to be accurate and represents the best information currently available. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use.
Visualizations
Caption: Hazard identification summary for this compound based on surrogate data.
Caption: Personal Protective Equipment (PPE) selection workflow.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mattilsynet-xp7prod.enonic.cloud [mattilsynet-xp7prod.enonic.cloud]
- 5. scribd.com [scribd.com]
- 6. oecd.org [oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 11. ecetoc.org [ecetoc.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. x-cellr8.com [x-cellr8.com]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. criver.com [criver.com]
An In-depth Technical Guide to the Core Characteristics of Partially Fluorinated Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key characteristics of partially fluorinated surfactants (PFSs), a unique class of amphiphilic molecules with significant potential in various scientific and biomedical fields, particularly in drug delivery. This document details their physicochemical properties, synthesis, and interactions with biological systems, supported by experimental protocols and quantitative data.
Introduction to Partially Fluorinated Surfactants
Partially fluorinated surfactants are distinguished by their molecular structure, which consists of a hydrophilic head group and a hydrophobic tail that is composed of both a fluorocarbon segment and a hydrocarbon segment.[1][2] This hybrid structure imparts unique properties that differentiate them from both traditional hydrocarbon surfactants and perfluorinated surfactants.[3] The presence of the highly stable carbon-fluorine bond provides exceptional chemical and thermal stability, while the hydrocarbon component enhances their interaction with biological molecules and can influence their environmental persistence.[3][4]
The distinct characteristics of PFSs, such as their ability to significantly reduce surface tension and their dual hydrophobic and oleophobic nature, make them highly effective in a range of applications including coatings, foams, and emulsifiers.[3] In the realm of drug and gene delivery, their unique interfacial behavior and biocompatibility are being harnessed to create novel and efficient carrier systems.[5]
Physicochemical Properties
The performance of partially fluorinated surfactants is dictated by their unique physicochemical properties. Key parameters include their ability to lower surface and interfacial tension, and their propensity to self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).
Surface Tension Reduction
A hallmark of fluorinated surfactants is their exceptional efficiency in reducing the surface tension of aqueous solutions, often achieving lower values than their hydrocarbon counterparts at lower concentrations.[3] The strong C-F bonds contribute to the low surface energy of the fluorinated chains.[6] The surface tension at the CMC (γcmc) is a key indicator of a surfactant's effectiveness.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in a solution begin to form micelles.[7] This is a critical parameter as it influences the solubilization capacity and stability of surfactant-based formulations. The CMC is influenced by the molecular structure of the surfactant, including the length of the fluorinated and hydrocarbon chains, and the nature of the headgroup.[8][9][10] Generally, increasing the length of the hydrophobic tail leads to a lower CMC.[6][11]
Quantitative Data Summary
The following tables summarize the critical micelle concentration (CMC) and surface tension at the CMC (γcmc) for a selection of partially fluorinated surfactants.
| Surfactant Type | Structure | CMC (mmol/L) | Surface Tension (γcmc) (mN/m) |
| Anionic | |||
| Sodium p-perfluorononenyloxy benzene sulfonate (SPBS) | ~SDS | Not specified | |
| C₄F₉-containing surfactants | 3.36 - 7.73 | ~20 | |
| Cationic | |||
| C₄F₉-containing surfactants | Not specified | ~18-23 | |
| Non-ionic | |||
| C₇-based surfactant | Not specified | 19.8 | |
| Zwitterionic | |||
| C₄F₉-containing surfactants | Not specified | ~20 |
Note: This table presents representative data from various sources and is intended for comparative purposes. The exact values can vary depending on the experimental conditions (e.g., temperature, solvent).
Synthesis of Partially Fluorinated Surfactants
The synthesis of partially fluorinated surfactants involves multi-step chemical reactions to combine the fluorinated and hydrocarbon segments with a desired hydrophilic headgroup.[5] The synthetic route can be tailored to produce anionic, cationic, non-ionic, or zwitterionic surfactants.[3]
A generalized workflow for the synthesis of a cationic partially fluorinated surfactant is depicted below.
Role in Drug Delivery and Cellular Interactions
Partially fluorinated surfactants are gaining significant attention as components of advanced drug and gene delivery systems.[5] Their unique properties, including high stability and biocompatibility, offer potential advantages over traditional delivery vehicles.[2]
Cellular Uptake Mechanisms
The cellular uptake of nanoparticles and drug carriers formulated with partially fluorinated surfactants is a critical step in their therapeutic action. The primary mechanism of internalization is endocytosis, a process by which cells engulf materials from their external environment.[12][13][14] There are several distinct endocytic pathways, including:
-
Clathrin-mediated endocytosis: This is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell membrane.[15]
-
Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
-
Macropinocytosis: This process involves the non-specific uptake of large amounts of extracellular fluid and solutes.[13]
The specific pathway utilized can depend on the size, shape, and surface chemistry of the nanoparticle-surfactant complex.[16]
Experimental Protocols
This section provides detailed methodologies for the characterization of key physicochemical properties of partially fluorinated surfactants.
Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy
Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In aqueous solution, the ratio of the intensity of the third vibronic peak (I3) to the first vibronic peak (I1) is low. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to an increase in the I3/I1 ratio. The CMC is determined from the inflection point of the plot of the I3/I1 ratio versus the logarithm of the surfactant concentration.[1][17]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1x10⁻³ M.
-
Prepare a concentrated stock solution of the partially fluorinated surfactant in deionized water.
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions with varying surfactant concentrations, ensuring the final pyrene concentration in each sample is constant and very low (typically around 1x10⁻⁶ M). This is achieved by adding a small, fixed volume of the pyrene stock solution to each surfactant dilution.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence emission spectra of each sample.
-
Set the excitation wavelength to approximately 335 nm.
-
Record the emission spectra from approximately 350 nm to 500 nm.
-
-
Data Analysis:
-
From each spectrum, determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Plot the I3/I1 ratio as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the midpoint of the sigmoidal transition in the plot.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 20.210.105.67 [20.210.105.67]
- 3. usc.gal [usc.gal]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Surface tension model for surfactant solutions at the critical micelle concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ScholarWorks - Idaho Conference on Undergraduate Research: The Effects of Fluoridated Chain Lengths on Surface Chemistry [scholarworks.boisestate.edu]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endocytic pathway for surfactant protein A in human macrophages: binding, clathrin-mediated uptake, and trafficking through the endolysosomal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of morphology and size of nanoscale drug carriers on cellular uptake and internalization process: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06888E [pubs.rsc.org]
- 17. reddit.com [reddit.com]
The Unique Chemistry of Fluorinated Alcohols: A Comprehensive Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Among the various classes of fluorinated compounds, fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as indispensable tools in modern organic synthesis. Their distinct characteristics, including high polarity, strong hydrogen bond donating ability, low nucleophilicity, and the capacity to stabilize cationic intermediates, set them apart from their non-fluorinated counterparts and enable a wide range of chemical transformations. This technical guide provides an in-depth exploration of the core properties of fluorinated alcohols and their applications in organic synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Properties of Fluorinated Alcohols
The unique reactivity and solvent effects of fluorinated alcohols stem from the strong electron-withdrawing nature of the fluorine atoms. This inductive effect significantly increases the acidity of the hydroxyl proton, making them much stronger acids than simple alcohols. For instance, the pKa of HFIP is approximately 9.3, comparable to that of phenol, while TFE has a pKa of about 12.4.[1] This enhanced acidity, coupled with a sterically hindered and electron-deficient oxygen atom, results in very low nucleophilicity.
Furthermore, fluorinated alcohols are exceptional hydrogen bond donors. The polarized O-H bond readily engages in hydrogen bonding with solutes, which can activate electrophiles and stabilize transition states. Conversely, the electron-deficient oxygen is a very poor hydrogen bond acceptor. These properties make them "non-coordinating" polar protic solvents, capable of promoting reactions without interfering as nucleophiles.
Data Presentation: Physicochemical and Solvent Properties
To facilitate a comparative understanding, the key physicochemical and solvent properties of TFE and HFIP are summarized in the tables below.
Table 1: Physicochemical Properties of Common Fluorinated Alcohols
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Formula | C₂H₃F₃O | C₃H₂F₆O |
| Molar Mass ( g/mol ) | 100.04 | 168.04 |
| Boiling Point (°C) | 77-80 | 59 |
| Melting Point (°C) | -44 | -4 |
| Density (g/mL) | 1.383 | 1.596 |
| pKa | 12.4 | 9.3 |
| Refractive Index | 1.2907 | 1.275 |
Table 2: Kamlet-Taft Solvent Parameters
| Parameter | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| α (Hydrogen Bond Donor Acidity) | 1.51 | 1.96 |
| β (Hydrogen Bond Acceptor Basicity) | 0.00 | 0.00 |
| π* (Dipolarity/Polarizability) | 0.73 | 0.65 |
Data sourced from various literature.[2][3]
Visualizing the Impact of Fluorination
The profound effect of fluorination on the properties of alcohols can be visualized through a simple logical diagram.
Experimental Protocols for Key Synthetic Transformations
The unique properties of fluorinated alcohols have been harnessed in a multitude of organic reactions. Below are detailed experimental protocols for several key transformations where TFE or HFIP play a crucial role.
Friedel-Crafts Alkylation of Indoles with β-Nitroalkenes in HFIP
This protocol describes a highly efficient Friedel-Crafts alkylation reaction promoted by HFIP, which acts as both the solvent and a hydrogen-bond donor to activate the nitroalkene.[4]
Experimental Procedure:
-
To a stirred solution of indole (1.2 equivalents) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 0.25 M) at room temperature, add the β-nitroalkene (1.0 equivalent).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours) until the starting material is consumed.
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of ethyl acetate and hexanes) to afford the desired 3-alkylated indole.
Intramolecular Friedel-Crafts Acylation Promoted by HFIP
This procedure details a metal-free intramolecular Friedel-Crafts acylation where HFIP facilitates the cyclization of an aromatic acyl chloride.[5]
Experimental Procedure:
-
Dissolve the aromatic acyl chloride substrate (1.0 equivalent) in HFIP (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the solution at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired cyclic ketone.
Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol to an Aldehyde
This protocol outlines the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane, a reaction that can be effectively performed in various solvents, with the workup sometimes involving fluorinated alcohols for specific applications. The general procedure for the oxidation is as follows.
Experimental Procedure:
-
To a solution of the primary alcohol (1.0 equivalent) in dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.1 equivalents) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be further purified by chromatography.
Stereoselective Glycosylation Promoted by HFIP
This protocol describes a novel glycosylation method where HFIP trimers act as a hydrogen-bond catalyst to promote the stereoselective synthesis of 1,2-cis-2-amino glycosides.[4]
Experimental Procedure:
-
To a flame-dried flask containing 4 Å molecular sieves (25 mg per 0.1 mmol of substrate), add the 2-nitroglycal donor (1.0 equivalent) and the oxime acceptor (2.5 equivalents).
-
Add a 1:2 (v/v) mixture of HFIP and dichloromethane (DCM) to achieve a final concentration of 0.1 M with respect to the 2-nitroglycal.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-O-linked glycoside.
Visualizing Reaction Mechanisms and Workflows
Graphviz diagrams can effectively illustrate the proposed mechanisms and experimental workflows.
Mechanism of HFIP-Promoted Friedel-Crafts Alkylation
Experimental Workflow for Glycosylation
Conclusion
Fluorinated alcohols, particularly TFE and HFIP, offer a unique and powerful platform for a diverse array of organic transformations. Their distinct properties, including high acidity, strong hydrogen-bond donating ability, and low nucleophilicity, enable novel reactivity and provide practical advantages in terms of reaction conditions and product yields. For researchers, scientists, and drug development professionals, a thorough understanding of the principles governing the chemistry of fluorinated alcohols is crucial for leveraging their full potential in the design and execution of modern synthetic strategies. The data, protocols, and visualizations provided in this guide serve as a comprehensive resource to facilitate the exploration and application of these remarkable solvents in the ongoing quest for more efficient and selective chemical synthesis.
References
- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hexafluoroisopropanol-Promoted Stereospecific Glycosylation Enables Efficient Access to N−O-Linked 1,2-cis-2-Amino Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 6-(Perfluorohexyl)hexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various fluorinated polymers utilizing 6-(perfluorohexyl)hexanol as a key building block. The incorporation of the perfluorohexyl group imparts unique properties to polymers, such as hydrophobicity, oleophobicity, low surface energy, and high thermal and chemical stability.[1] These characteristics are highly desirable in the development of advanced materials for drug delivery, medical devices, and functional coatings.
This document outlines three primary strategies for incorporating this compound into polymeric structures:
-
Synthesis of Poly(6-(perfluorohexyl)hexyl Methacrylate): Conversion of the alcohol to a methacrylate monomer followed by controlled radical polymerization.
-
Synthesis of Fluorinated Polyesters by Polycondensation: Utilization of this compound as a diol in a condensation reaction with a diacyl chloride.
-
Synthesis of End-Functionalized Polyesters by Ring-Opening Polymerization: Employing this compound as an initiator for the polymerization of cyclic esters.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of these fluorinated polymers.
Table 1: Synthesis of 6-(perfluorohexyl)hexyl Methacrylate Monomer
| Reaction Step | Reagents | Key Parameters | Yield (%) |
| Esterification | This compound, Methacryloyl Chloride, Triethylamine | 0°C to rt, 12 h | > 90 |
Table 2: Polymerization of 6-(perfluorohexyl)hexyl Methacrylate via ATRP
| Polymer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| P(PFHHMA) | Ethyl α-bromoisobutyrate | Cu(I)Br / Me₆TREN | 2-Trifluoromethyl-2-propanol | 25 | 4 | 15,000 | 1.15 |
Mₙ: Number-average molecular weight; Đ: Dispersity. Data is representative for controlled radical polymerization of fluorinated methacrylates.[2][3][4]
Table 3: Synthesis of Fluorinated Polyester via Polycondensation
| Diol | Diacyl Chloride | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) |
| This compound | Adipoyl Chloride | Toluene | 110 | 24 | 10,000-20,000 |
Molecular weight is dependent on stoichiometry and reaction time.
Table 4: Ring-Opening Polymerization of ε-Caprolactone
| Initiator | Monomer | Catalyst | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| This compound | ε-Caprolactone | Tin(II) Octoate | 130 | 24 | Target-dependent | ~1.2 |
Molecular weight is controlled by the monomer-to-initiator ratio.[5]
Experimental Protocols
Protocol 1: Synthesis of Poly(6-(perfluorohexyl)hexyl Methacrylate)
This protocol involves a two-step process: the synthesis of the methacrylate monomer followed by its polymerization.
Step 1: Synthesis of 6-(perfluorohexyl)hexyl Methacrylate (PFHHMA)
This procedure is adapted from standard esterification methods for fluorinated alcohols.[6][7]
-
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Hydroquinone (inhibitor)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a catalytic amount of hydroquinone.
-
Dissolve the reactants in anhydrous DCM.
-
Cool the flask to 0°C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 6-(perfluorohexyl)hexyl methacrylate.
-
Step 2: Atom Transfer Radical Polymerization (ATRP) of PFHHMA
This protocol is based on light-mediated ATRP of semi-fluorinated (meth)acrylates.[2][3][4]
-
Materials:
-
6-(Perfluorohexyl)hexyl Methacrylate (PFHHMA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(II) bromide (Cu(II)Br₂)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆TREN)
-
2-Trifluoromethyl-2-propanol (solvent)
-
-
Procedure:
-
In a Schlenk flask, prepare a stock solution of the catalyst complex by dissolving Cu(II)Br₂ and Me₆TREN in 2-trifluoromethyl-2-propanol to achieve ppm concentrations relative to the monomer.
-
In a separate Schlenk flask, add the PFHHMA monomer and the desired amount of EBiB initiator.
-
Add the solvent to the monomer/initiator mixture.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Using a deoxygenated syringe, transfer the required amount of the catalyst stock solution to the monomer solution.
-
Expose the reaction mixture to UV irradiation (e.g., 365 nm) at room temperature.
-
Monitor the polymerization progress by taking samples periodically and analyzing them by ¹H NMR (for conversion) and gel permeation chromatography (GPC) (for molecular weight and dispersity).
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.
-
Purify the polymer by precipitating the solution into a non-solvent (e.g., cold methanol) and drying the precipitate under vacuum.
-
Protocol 2: Synthesis of Fluorinated Polyester via Polycondensation
This protocol describes the synthesis of a polyester by reacting this compound with a diacyl chloride.[8][9]
-
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous toluene
-
Anhydrous pyridine
-
-
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene.
-
Add anhydrous pyridine (2.2 eq) to the solution.
-
Heat the mixture to a gentle reflux.
-
In a separate flask, dissolve adipoyl chloride (1.0 eq) in anhydrous toluene.
-
Add the adipoyl chloride solution dropwise to the refluxing diol solution over 1-2 hours.
-
Continue refluxing for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the pyridinium hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
-
Protocol 3: Synthesis of PFHH-terminated Poly(ε-caprolactone) via Ring-Opening Polymerization (ROP)
This protocol outlines the use of this compound as an initiator for the ROP of ε-caprolactone.[5][10]
-
Materials:
-
This compound
-
ε-Caprolactone
-
Tin(II) octoate (Sn(Oct)₂)
-
Anhydrous toluene
-
-
Procedure:
-
Flame-dry a Schlenk flask and allow it to cool under a nitrogen atmosphere.
-
Add the desired amount of this compound (initiator) to the flask via syringe. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Add the ε-caprolactone monomer to the flask.
-
In a separate vial, prepare a stock solution of Sn(Oct)₂ catalyst in anhydrous toluene.
-
Add the required amount of the catalyst solution to the monomer/initiator mixture (typically a monomer-to-catalyst ratio of 1000:1 to 5000:1).
-
Immerse the flask in a preheated oil bath at 130°C and stir for 24 hours.
-
Cool the reaction to room temperature. The polymer will solidify.
-
Dissolve the polymer in a minimal amount of DCM.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at room temperature.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials [escholarship.org]
- 5. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(Perfluorohexyl)hexanol in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-(perfluorohexyl)hexanol as a monomer in polymerization reactions. Given its structure as a saturated alcohol, direct polymerization is not feasible. Therefore, this guide focuses on its derivatization into a polymerizable acrylate monomer, followed by its use in controlled radical polymerization to synthesize well-defined fluorinated polymers. These polymers, possessing unique amphiphilic properties, are of significant interest for applications in drug delivery.
Introduction to this compound-Based Polymers
Fluorinated polymers are a unique class of materials known for their high chemical resistance, thermal stability, and low surface energy. The incorporation of a perfluorohexyl segment via the this compound monomer imparts a distinct hydrophobic and lipophobic character to the resulting polymer. When copolymerized with hydrophilic monomers, amphiphilic block copolymers can be synthesized. These copolymers can self-assemble in aqueous environments to form micelles or polymersomes, which are promising nanocarriers for targeted drug delivery. The fluorinated core of these nano-assemblies can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability, while a hydrophilic shell can provide stealth properties to evade the immune system, prolonging circulation time.
Experimental Protocols
Synthesis of 6-(Perfluorohexyl)hexyl Acrylate Monomer
To utilize this compound in radical polymerization, it must first be converted into a polymerizable monomer, such as an acrylate. This is typically achieved through esterification with acryloyl chloride.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 6-(perfluorohexyl)hexyl acrylate.
Logical Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of 6-(perfluorohexyl)hexyl acrylate.
Atom Transfer Radical Polymerization (ATRP) of 6-(Perfluorohexyl)hexyl Acrylate
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[1][2]
Materials:
-
6-(Perfluorohexyl)hexyl acrylate (PFHA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol
-
Alumina (neutral)
Procedure:
-
Add CuBr (1.0 eq relative to initiator) to a Schlenk flask.
-
Add the solvent (anisole) and the ligand, PMDETA (1.0 eq). Stir the mixture until a homogeneous green solution is formed.
-
Add the monomer, PFHA (e.g., 100 eq).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen and add the initiator, EBiB (1.0 eq), via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Take samples periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution by ¹H NMR and gel permeation chromatography (GPC), respectively.
-
After the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by dropwise addition of the filtered solution into a large volume of cold methanol.
-
Isolate the polymer by filtration or decantation and dry it under vacuum to a constant weight.
ATRP Experimental Workflow
Caption: Step-by-step workflow for the ATRP of PFHA.
Data Presentation
The following table summarizes typical experimental parameters and results for the ATRP of fluorinated acrylates, which can be adapted for 6-(perfluorohexyl)hexyl acrylate.
| Parameter | Value |
| Monomer | 6-(Perfluorohexyl)hexyl Acrylate (PFHA) |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) |
| Catalyst | Copper(I) Bromide (CuBr) |
| Ligand | PMDETA |
| Solvent | Anisole |
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100 : 1 : 1 : 1 |
| Temperature (°C) | 70 |
| Reaction Time (h) | 4 - 8 |
| Monomer Conversion (%) | 85 - 95 |
| Number-Average Molecular Weight ( g/mol ) | 35,000 - 40,000 (Theoretical) |
| Dispersity (Đ) | 1.1 - 1.3 |
Application in Drug Delivery: Amphiphilic Block Copolymers
Polymers of 6-(perfluorohexyl)hexyl acrylate are highly hydrophobic. To be useful in drug delivery, they are often synthesized as part of an amphiphilic block copolymer. This can be achieved by using a hydrophilic macroinitiator or by sequential monomer addition. For instance, a polyethylene glycol (PEG)-based macroinitiator can be used to initiate the ATRP of PFHA, resulting in a PEG-b-P(PFHA) diblock copolymer.
These amphiphilic block copolymers can self-assemble in aqueous solutions to form core-shell micelles. The hydrophobic P(PFHA) block forms the core, which can encapsulate hydrophobic drugs, while the hydrophilic PEG block forms the corona, providing stability in aqueous media and biocompatibility.
Signaling Pathway for Micelle-Based Drug Delivery
Caption: Conceptual pathway for targeted drug delivery using micelles.
References
Application Notes: Surface Modification with 6-(Perfluorohexyl)hexanol for Hydrophobic and Oleophobic Surfaces
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of material surfaces with perfluorinated compounds is a cornerstone technique for creating materials with exceptionally low surface energy. This property imparts both hydrophobicity (water repellency) and oleophobicity (oil repellency), which is critical for a multitude of applications. These include the development of self-cleaning coatings, anti-fouling surfaces for biomedical devices and marine applications, and the fabrication of advanced microfluidic chips for diagnostics and drug delivery.
6-(Perfluorohexyl)hexanol is a molecule of significant interest for such applications. Its structure combines a six-carbon perfluoroalkyl "tail" (C6F13) with a six-carbon hydrocarbon "spacer" terminating in a hydroxyl group (-OH). The highly fluorinated tail is responsible for the dramatic reduction in surface energy, while the terminal hydroxyl group provides a reactive site for covalently grafting the molecule to various substrates. This covalent attachment ensures the durability and longevity of the surface treatment.
This document provides detailed protocols for the surface modification of silicon-based substrates using a silanized derivative of this compound. It includes expected quantitative data for surface characterization and visual diagrams to illustrate key workflows and principles.
Principle of Surface Modification
The creation of a low-energy surface using this compound relies on the formation of a dense, well-ordered self-assembled monolayer (SAM). The perfluorohexyl chains orient themselves away from the substrate, creating a new surface with minimal attractive forces for liquids like water and oils. This leads to high contact angles and low roll-off angles, meaning droplets bead up and easily slide off.
To achieve a durable coating on hydroxylated surfaces like silicon dioxide (glass, silicon wafers), the terminal alcohol of this compound must first be converted into a more reactive anchoring group, such as a trialkoxysilane. This precursor, herein referred to as 6-(Perfluorohexyl)hexyl-trichlorosilane, can then readily react with surface silanol (Si-OH) groups to form stable covalent siloxane (Si-O-Si) bonds.
Caption: Logical flow from precursor molecule to functional surface properties.
Quantitative Data Summary
The following table summarizes the expected quantitative results from the characterization of a silicon wafer surface before and after modification with a 6-(Perfluorohexyl)hexyl-silane SAM. The data is compiled based on typical values reported for similar short-chain perfluorinated SAMs on smooth silicon substrates.
| Parameter | Substrate | Value | Test Liquid |
| Static Contact Angle (θ) | Untreated SiO₂ | < 20° | Deionized Water |
| Modified SiO₂ | 115° - 120° | Deionized Water | |
| Untreated SiO₂ | < 10° | n-Hexadecane | |
| Modified SiO₂ | 70° - 80° | n-Hexadecane | |
| Contact Angle Hysteresis | Modified SiO₂ | < 10° | Deionized Water |
| Surface Free Energy (γ) | Untreated SiO₂ | ~70 mN/m | - |
| Modified SiO₂ | ~10 mN/m | - |
Note: Contact angles, and thus apparent surface energy, are highly dependent on surface roughness. The values presented are for an atomically smooth substrate. Increased roughness can lead to superhydrophobic/superoleophobic behavior with significantly higher contact angles.
Experimental Protocols
This section details the necessary protocols, from substrate preparation to surface characterization.
Protocol 1: Substrate Cleaning and Hydroxylation
A pristine, contaminant-free, and fully hydroxylated surface is critical for the formation of a high-quality SAM.
Materials:
-
Silicon wafers or glass slides
-
Sulfuric Acid (H₂SO₄, 98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Ultrapure water (18.2 MΩ·cm)
-
Absolute Ethanol
-
High-purity nitrogen gas
-
Glass beakers
-
Tweezers (Teflon or stainless steel)
Procedure:
-
Safety First: Piranha solution is extremely corrosive and reacts violently with organic materials. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare Piranha Solution: In a clean glass beaker, slowly and carefully add 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. Caution: Always add the peroxide to the acid. The solution is highly exothermic and will become very hot.
-
Substrate Immersion: Using tweezers, carefully immerse the substrates into the hot Piranha solution.
-
Cleaning: Leave the substrates in the solution for 30-45 minutes to remove organic residues and hydroxylate the surface.
-
Rinsing: Carefully remove the substrates and rinse them extensively with a continuous stream of ultrapure water for at least 3 minutes.
-
Final Rinse & Drying: Perform a final rinse with absolute ethanol and dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Immediate Use: The cleaned substrates are now highly activated and should be used immediately for the silanization protocol to prevent atmospheric contamination.
Caption: Workflow for cleaning and activating silicon-based substrates.
Protocol 2: SAM Formation via Solution-Phase Deposition
This protocol describes the formation of the 6-(Perfluorohexyl)hexyl-silane monolayer from an anhydrous solvent.
Materials:
-
Cleaned, hydroxylated substrates (from Protocol 1)
-
6-(Perfluorohexyl)hexyl-trichlorosilane (or a trialkoxy equivalent)
-
Anhydrous Toluene or Hexane (≤50 ppm H₂O)
-
Absolute Ethanol
-
High-purity nitrogen gas
-
Glass vials with screw caps or a desiccator for vapor deposition
-
Sonicator
Procedure:
-
Prepare Silane Solution: Inside a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of 6-(Perfluorohexyl)hexyl-silane in anhydrous toluene. The absence of water is crucial to prevent premature polymerization of the silane in solution.
-
Substrate Immersion: Immediately place the freshly cleaned substrates into the silane solution. Ensure the substrates are fully submerged.
-
Incubation: Seal the container and allow the reaction to proceed for 2-4 hours at room temperature. The silane molecules will self-assemble and covalently bind to the surface.
-
Initial Rinse: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any loosely bound (physisorbed) molecules.
-
Sonication: Sonicate the substrates in a bath of absolute ethanol for 2-3 minutes to remove any remaining unbound silane aggregates.
-
Final Rinse and Drying: Perform a final rinse with fresh absolute ethanol and dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Curing (Optional but Recommended): To enhance the cross-linking and stability of the monolayer, bake the coated substrates in an oven at 110-120 °C for 1 hour.
-
Storage: Store the modified substrates in a clean, dry environment (e.g., a desiccator) until characterization.
Protocol 3: Surface Characterization
1. Contact Angle Goniometry:
-
Objective: To quantify the hydrophobicity and oleophobicity of the modified surface.
-
Procedure:
-
Place the modified substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Measure the static contact angle using the instrument's software. Repeat at least five times at different locations for an average value.
-
Repeat the process using n-hexadecane as the test liquid for oleophobicity.
-
(Optional) Measure advancing and receding contact angles to determine contact angle hysteresis, an indicator of surface homogeneity and droplet adhesion.
-
2. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To confirm the chemical composition of the surface and the successful grafting of the fluorinated silane.
-
Procedure:
-
Acquire a survey scan to identify all elements present on the surface.
-
Acquire high-resolution scans of the C 1s, F 1s, O 1s, and Si 2p regions.
-
-
Expected Results: The survey scan of the modified surface should show a strong F 1s peak that was absent on the control substrate. The high-resolution C 1s spectrum can be deconvoluted to show peaks corresponding to C-C/C-H, C-O, and the characteristic high-binding-energy CF₂ and CF₃ groups from the perfluorohexyl chain.
3. Atomic Force Microscopy (AFM):
-
Objective: To assess the surface topography and the homogeneity of the SAM.
-
Procedure:
-
Scan a representative area of the modified surface in tapping mode.
-
-
Expected Results: A high-quality SAM should not significantly alter the root-mean-square (RMS) roughness of the underlying smooth substrate. The absence of large aggregates indicates a successful and clean deposition process.
Conclusion
The protocols outlined provide a robust framework for the surface modification of materials using this compound to create highly hydrophobic and oleophobic surfaces. The resulting low-energy surfaces are durable and have wide-ranging applications in biomedical devices, self-cleaning technologies, and microfluidics. Proper execution of the cleaning and deposition steps is paramount to achieving a dense, well-ordered monolayer with optimal performance. The characterization techniques described are essential for validating the success of the surface modification.
Application Notes and Protocols for 6-(Perfluorohexyl)hexanol as a Fluorinated Surfactant in Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Perfluorohexyl)hexanol is a non-ionic fluorinated surfactant featuring a perfluorinated carbon chain and a hydrophilic alcohol head group. This structure imparts unique surface-active properties, making it a candidate for creating stable emulsions, particularly for pharmaceutical and drug delivery applications. Its fluorinated tail offers lipophobicity and hydrophobicity, contributing to the formation of distinct and stable interfaces between aqueous and non-aqueous phases. These application notes provide an overview of its potential use and detailed protocols for the formulation and characterization of emulsions stabilized by this compound.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structure and data on similar short-chain fluorinated alcohols. It is expected to exhibit low surface tension in aqueous solutions and have a low critical micelle concentration (CMC).
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Range | Notes |
| Molecular Formula | C₁₂H₁₃F₁₃O | |
| Molecular Weight | 420.21 g/mol | |
| Appearance | Colorless liquid | Expected at room temperature. |
| Boiling Point | ~118 °C at 8.3 Torr | |
| Density | ~1.493 g/cm³ | |
| Critical Micelle Concentration (CMC) | 0.1 - 1.0 mmol/L | This is an estimated range based on similar short-chain fluorinated surfactants. Actual values need to be determined experimentally.[1] |
| Surface Tension (at CMC) | 17 - 29 mN/m | This is an estimated range based on similar short-chain fluorinated surfactants. Actual values need to be determined experimentally.[1] |
Applications in Emulsion Formulation
This compound is particularly suited for the formulation of oil-in-water (o/w) and water-in-oil (w/o) emulsions for the encapsulation and delivery of therapeutic agents. The unique properties of fluorinated surfactants can lead to highly stable emulsions with uniform droplet sizes, which is advantageous for controlled drug release and targeted delivery.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to form micelles. It can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration. Surface tensiometry is a common method.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mmol/L).
-
Prepare a series of dilutions from the stock solution, ranging from 0.01 mmol/L to 10 mmol/L.
-
Measure the surface tension of each dilution using the tensiometer at a constant temperature (e.g., 25 °C).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.
Table 2: Representative Data for CMC Determination of a Short-Chain Fluorinated Surfactant
| Concentration (mmol/L) | Surface Tension (mN/m) |
| 0.01 | 68.5 |
| 0.05 | 55.2 |
| 0.1 | 48.1 |
| 0.5 | 32.7 |
| 0.7 | 25.3 |
| 1.0 | 25.1 |
| 5.0 | 24.9 |
| 10.0 | 24.8 |
| (Note: This data is illustrative and based on the expected behavior of similar surfactants.) |
Protocol 2: Preparation of an Oil-in-Water (o/w) Emulsion
This protocol describes a high-shear homogenization method for preparing an o/w emulsion.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, MCT oil)
-
Aqueous phase (e.g., phosphate-buffered saline, PBS)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers and graduated cylinders
Procedure:
-
Prepare the aqueous phase by dissolving this compound in PBS at a concentration above its CMC (e.g., 5 mmol/L).
-
Prepare the oil phase. If encapsulating a lipophilic drug, dissolve it in the oil at this stage.
-
Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer. This creates a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-shear homogenizer.
-
Rotor-Stator: Homogenize at 10,000 - 20,000 rpm for 5-10 minutes.
-
Microfluidizer: Process the pre-emulsion at a pressure of 15,000 - 25,000 PSI for 3-5 passes.
-
-
Cool the emulsion to room temperature.
Protocol 3: Characterization of Emulsion Properties
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the emulsion with the continuous phase (PBS) to an appropriate concentration for DLS measurement (to avoid multiple scattering effects).
-
Measure the droplet size distribution and PDI at a fixed angle and temperature (e.g., 25 °C).
-
A lower PDI value (typically < 0.2) indicates a more monodisperse and uniform emulsion.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the emulsion with the continuous phase.
-
Measure the electrophoretic mobility of the droplets to determine the zeta potential.
-
A zeta potential of ±30 mV or greater is generally indicative of good colloidal stability due to electrostatic repulsion between droplets.
-
3. Emulsion Stability Assessment:
-
Method: Monitor changes in droplet size, PDI, and visual appearance over time under different storage conditions (e.g., 4 °C, 25 °C, 40 °C).
-
Procedure:
-
Store aliquots of the emulsion at the different temperatures.
-
At specified time points (e.g., 0, 1, 7, 14, and 30 days), measure the droplet size and PDI.
-
Visually inspect for any signs of instability such as creaming, sedimentation, or phase separation.
-
Table 3: Representative Emulsion Characterization Data
| Parameter | Value |
| Mean Droplet Size | 150 ± 10 nm |
| PDI | 0.15 ± 0.05 |
| Zeta Potential | -5 mV |
| Stability at 4°C | No significant change in droplet size or PDI over 30 days. |
| Stability at 25°C | Slight increase in droplet size after 14 days. |
| (Note: This data is illustrative and the negative zeta potential is expected for a non-ionic surfactant due to preferential adsorption of anions from the buffer.) |
Visualizations
References
Application Note: Quantitative Analysis of 6-(Perfluorohexyl)hexanol using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Introduction
6-(Perfluorohexyl)hexanol is a fluorinated alcohol used in various industrial and research applications, including as a surfactant and a building block for specialized polymers. Due to its lack of a significant UV-absorbing chromophore, traditional HPLC with UV detection is not suitable for its quantitative analysis. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) offers a universal detection method capable of quantifying such non-chromophoric compounds.[1][2] This application note details a robust HPLC-RID method for the quantitative determination of this compound.
Principle
This method employs reversed-phase chromatography to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The eluting analyte is detected by a Refractive Index Detector (RID), which measures the difference in the refractive index between the mobile phase and the analyte in the mobile phase.[3][4] The detector response is directly proportional to the concentration of the analyte, allowing for accurate quantification.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the analysis of a series of this compound calibration standards.
| Standard Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,234 |
| 0.25 | 38,085 |
| 0.5 | 76,170 |
| 1.0 | 152,340 |
| 2.5 | 380,850 |
| 5.0 | 761,700 |
Experimental Workflow
The logical flow of the experimental protocol is outlined in the diagram below.
Caption: Experimental workflow for the quantitative analysis of this compound.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound (analytical standard, purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Column oven
-
Refractive Index Detector (RID)[1]
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
3. Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| RID Temperature | 35°C |
| Run Time | 10 minutes |
4. Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 700 mL of acetonitrile and 300 mL of deionized water.
-
Mix the solvents thoroughly.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
-
Stock Solution Preparation (10 mg/mL):
-
Accurately weigh approximately 100 mg of this compound analytical standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
Calibration Standard Preparation:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 0.1 mg/mL to 5.0 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
5. HPLC-RID Analysis Procedure
-
System Startup and Equilibration:
-
Turn on the HPLC system and the RID.
-
Purge the pump with the mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes, or until a stable baseline is achieved. The RID is sensitive to temperature fluctuations, so a stable thermal environment is crucial.[3]
-
-
Calibration Curve Generation:
-
Inject each calibration standard solution in triplicate.
-
Record the peak area for the this compound peak.
-
Plot a calibration curve of the average peak area versus concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.999.
-
-
Sample Analysis:
-
Inject the prepared sample solutions in triplicate.
-
Record the peak area for the this compound peak.
-
6. Data Analysis and Calculation
-
Using the linear regression equation from the calibration curve (y = mx + c, where y is the peak area and x is the concentration), calculate the concentration of this compound in the injected sample solutions.
-
Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factor.
7. System Suitability
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections of the standards and samples should be ≤ 2.0%.
This application note provides a detailed and reliable HPLC-RID method for the quantitative analysis of this compound. The method is straightforward, robust, and demonstrates good linearity and precision, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The use of a universal Refractive Index Detector allows for the accurate quantification of this non-chromophoric compound.
References
Gas chromatography methods for 6-(perfluorohexyl)hexanol purity testing
An Application Note for the Purity Analysis of 6-(perfluorohexyl)hexanol by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a fluorinated alcohol used in the synthesis of specialty polymers, surfactants, and as a building block in the development of novel pharmaceutical and agrochemical compounds. The presence of impurities, such as residual starting materials, isomers, or byproducts from its synthesis, can significantly impact the performance, safety, and efficacy of the final products.[1][2] Therefore, a robust and reliable analytical method for determining the chemical purity of this compound is essential for quality control in research and manufacturing environments.
Gas chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[1][3] When coupled with a Mass Spectrometry (MS) detector, it provides high separation efficiency and definitive compound identification, making it a powerful tool for both quantifying the main component and identifying unknown impurities.[4][5] This application note details a comprehensive GC-MS method for the purity assessment of this compound.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation and instrumental analysis for determining the purity of this compound.
1. Materials and Reagents
-
This compound sample
-
Dichloromethane (DCM), HPLC or GC grade
-
Methanol, HPLC or GC grade
-
Ethyl acetate, HPLC or GC grade
-
Helium (carrier gas), 99.999% purity or higher
-
Class A volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
Autosampler vials (2 mL) with PTFE-lined septa
2. Sample Preparation Proper sample preparation is critical for accurate and reproducible GC analysis.[6]
-
Stock Solution Preparation : Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution : Dissolve the sample and dilute to the mark with a suitable volatile solvent such as dichloromethane or ethyl acetate.[7][8] Ensure the sample is completely dissolved. Sonication may be used to assist dissolution.
-
Working Solution Preparation : Transfer 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the same solvent. This yields a working solution with a nominal concentration of 100 µg/mL.
-
Transfer : Transfer the working solution into a 2 mL autosampler vial for GC-MS analysis.
3. Instrumentation and Conditions The analysis is performed on a gas chromatograph equipped with a mass spectrometer. The following conditions are recommended and are based on methods for similar fluorinated compounds.[9][10]
| Parameter | Recommended Setting |
| GC System | Agilent 7890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| Column | Mid-polarity capillary column, e.g., DB-5ms, VF-624MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)[10][11] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[10] |
| Injector | Split/Splitless Injector |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or Split 50:1, depending on concentration)[10] |
| Oven Program | Initial: 60°C, hold for 2 minRamp 1: 15°C/min to 200°CRamp 2: 25°C/min to 280°C, hold for 5 min[10] |
| MS Transfer Line Temp | 280°C[10] |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C[10] |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40–550 m/z[10] |
| Solvent Delay | 3 minutes |
Data Analysis and Results
The purity of the this compound sample is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
Purity Calculation: Purity (%) = (Peak Area of this compound / Total Peak Area of All Components) x 100
This method assumes that all impurities have a similar response factor in the MS detector, which is a common practice for purity estimations when standards for impurities are not available.[12]
Expected Results A high-purity sample of this compound will show one major peak in the total ion chromatogram (TIC). Any additional peaks are considered impurities. The mass spectrum of the main peak should be consistent with the molecular structure of this compound (Molecular Weight: 420.21 g/mol ).[13] Potential impurities could include unreacted starting materials or byproducts from the synthesis process.
Table 1: Hypothetical Chromatographic Data for Purity Analysis
| Peak ID | Retention Time (min) | Peak Area | Area (%) | Tentative Identification |
| 1 | 5.8 | 15,000 | 0.30 | Synthesis Precursor 1 (e.g., 1-iodohexane) |
| 2 | 8.2 | 25,000 | 0.50 | Synthesis Precursor 2 (e.g., Perfluorohexyl iodide) |
| 3 | 10.5 | 4,950,000 | 99.00 | This compound |
| 4 | 11.1 | 10,000 | 0.20 | Unknown Impurity |
| Total | 5,000,000 | 100.00 |
Workflow Diagram
Caption: Workflow for the GC-MS purity analysis of this compound.
Conclusion
The described Gas Chromatography-Mass Spectrometry method provides a robust and reliable approach for the purity determination of this compound. The protocol is straightforward, utilizing standard laboratory equipment and reagents. This method is highly suitable for quality control during drug development and chemical manufacturing, ensuring that the material meets the stringent purity requirements for its intended applications. The high sensitivity of the MS detector also allows for the identification and characterization of trace-level impurities, which is crucial for process optimization and safety assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iltusa.com [iltusa.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. This compound | 161981-35-7 [chemicalbook.com]
Application Notes and Protocols for the Characterization of Fluorinated Alcohols by 19F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of fluorinated alcohols. This powerful analytical technique is indispensable for the characterization of fluorine-containing compounds, which are of significant interest in drug discovery, materials science, and biochemistry.
Introduction to Fluorine-19 NMR Spectroscopy
Fluorine-19 NMR spectroscopy is a highly sensitive technique used to identify and characterize molecules containing fluorine atoms.[1] The ¹⁹F nucleus is ideal for NMR studies due to its nuclear spin of 1/2, 100% natural abundance, and high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% that of proton (¹H) NMR.[2][3] A significant advantage of ¹⁹F NMR is its extensive chemical shift range, which spans over 800 ppm, greatly reducing signal overlap and improving resolution for distinguishing between structurally similar fluorinated compounds.[1][3]
The incorporation of fluorine into alcohol-containing molecules, and other drug candidates, can substantially alter their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, ¹⁹F NMR is a critical tool for verifying the successful fluorination of molecules, elucidating their structures, and investigating their interactions with biological targets.[1]
Key Advantages of ¹⁹F NMR for Fluorinated Alcohol Analysis
-
High Sensitivity: The ¹⁹F nucleus is one of the most receptive NMR nuclei, surpassed only by ³H and ¹H.[3]
-
Wide Chemical Shift Dispersion: The large chemical shift range minimizes signal overlap, which is often a challenge in ¹H NMR, especially for complex molecules.[3][4] This allows for the clear separation and analysis of signals from different fluorine environments within a molecule.[4]
-
100% Natural Abundance: With a natural abundance of 100%, ¹⁹F NMR does not require isotopic enrichment, simplifying sample preparation.[3]
-
Quantitative Accuracy: When appropriate experimental parameters are used, ¹⁹F NMR can provide highly accurate quantitative information.[4][5] For accuracies of ±1%, the relaxation delay should be increased to five times the longitudinal relaxation time (T1) of the signals of interest.[5]
-
Structural Elucidation: Spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C, and other ¹⁹F atoms) provides valuable information about bond connectivity and molecular conformation.[6]
Principles of 19F NMR Characterization of Fluorinated Alcohols
The characterization of fluorinated alcohols by 19F NMR relies on the analysis of key spectral parameters: chemical shifts, coupling constants, and signal integrals.
Caption: Key 19F NMR parameters and the structural information they provide.
Chemical Shifts (δ)
The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus.[2] Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values).[2] The chemical shifts of fluorine atoms in fluorinated alcohols are influenced by their position relative to the hydroxyl group and other functional groups.
Table 1: Typical ¹⁹F Chemical Shift Ranges for Fluorinated Alcohols
| Type of Fluorinated Alcohol | Typical Chemical Shift Range (ppm) relative to CFCl₃ |
| Primary Fluoroalcohols (-CH₂F) | -200 to -220 |
| Secondary Fluoroalcohols (>CHF) | +140 to +250 |
| Tertiary Fluoroalcohols (R₃CF) | Data not readily available in provided search results |
| Trifluoromethyl Alcohols (-C(OH)CF₃) | +40 to +80 |
| Fluorinated Aromatic Alcohols (Ar-F) | +80 to +170 |
Note: These are approximate values and can be influenced by solvent, temperature, and overall molecular structure.[2]
Spin-Spin Coupling (J-Coupling)
Spin-spin coupling between ¹⁹F and other nuclei provides valuable information about the connectivity of atoms in a molecule.[6] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei.[6]
-
¹⁹F-¹H Coupling: Coupling between fluorine and hydrogen is commonly observed. Geminal ¹H-¹⁹F coupling constants (²JFH) can be as large as 50 Hz.[3] Vicinal coupling (³JFH) over three bonds is typically smaller, in the range of 5-10 Hz.[6]
-
¹⁹F-¹⁹F Coupling: Homonuclear coupling between fluorine atoms is also common and generally larger than ¹H-¹H couplings.[3] Geminal ¹⁹F-¹⁹F coupling constants (²JFF) can be in the range of 220-300 Hz.[3][6] Long-range couplings over several bonds are also frequently observed.[3]
-
¹⁹F-¹³C Coupling: Coupling between fluorine and carbon provides further structural insights.[6] One-bond ¹⁹F-¹³C coupling (¹JCF) is typically large, ranging from 240 to 320 Hz.[6]
Table 2: Typical ¹⁹F Coupling Constants in Fluorinated Compounds
| Coupled Nuclei | Example Type | Typical J-Value (Hz) |
| ¹⁹F-¹H (geminal) | CH₂F- | 45 to 50 |
| ¹⁹F-¹H (vicinal) | -CHF-CH- | 5 to 10 |
| ¹⁹F-¹⁹F (geminal) | -CF₂- | 220 to 250 |
| ¹⁹F-¹⁹F (vicinal) | -CF-CF- | Data varies significantly with conformation |
| ¹⁹F-¹³C (one-bond) | -CF- | 240 to 320 |
Experimental Protocols
Protocol 1: Sample Preparation for ¹⁹F NMR Analysis of Fluorinated Alcohols
-
Sample Weighing: Accurately weigh 5-10 mg of the fluorinated alcohol sample into a clean, dry NMR tube.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Common choices include CDCl₃, D₂O, acetone-d₆, or DMSO-d₆. Ensure the solvent does not have signals that overlap with the regions of interest in the ¹⁹F spectrum.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Internal Standard (for Quantitative NMR): For quantitative analysis, add a known amount of an internal standard. The standard should be a fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals. A common choice is trifluorotoluene or sodium fluoride.[7] The concentration of the internal standard should be comparable to that of the analyte.
-
Transfer to Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
Protocol 2: Standard 1D ¹⁹F NMR Data Acquisition
Caption: Workflow for 1D 19F NMR data acquisition.
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Probe Tuning: Tune and match the NMR probe to the ¹⁹F frequency.
-
Pulse Width Calibration: Determine the 90° pulse width for ¹⁹F.
-
Spectral Parameters:
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all ¹⁹F signals are observed. The wide chemical shift dispersion of ¹⁹F necessitates a large spectral width.[4]
-
Transmitter Offset: Center the transmitter offset in the middle of the expected spectral region of the fluorinated alcohol signals.
-
Acquisition Time: Set an appropriate acquisition time (typically 1-2 seconds).
-
Relaxation Delay (d1): For qualitative analysis, a relaxation delay of 1-2 seconds is usually sufficient. For accurate quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ of the fluorine nuclei being studied.[5]
-
Number of Scans: The number of scans will depend on the sample concentration. For moderately concentrated samples, 16-64 scans are often adequate.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply an exponential window function to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the FID.
-
Phase correct the resulting spectrum.
-
Reference the spectrum. Trichlorofluoromethane (CFCl₃) is the standard reference at 0 ppm.[2]
-
Integrate the signals for quantitative analysis.
-
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 3: Example Data Table for Characterization of a Novel Fluorinated Alcohol
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | -75.2 | t | JFH = 8.5 | 3 | -CF₃ |
| 2 | -215.8 | dt | JFH = 48.2, JFF = 15.1 | 2 | -CH₂F |
Applications in Drug Development
The use of ¹⁹F NMR is widespread in the pharmaceutical industry for various applications, including:
-
Confirmation of Fluorine Incorporation: Verifying the success of fluorination reactions in the synthesis of new chemical entities.[1]
-
Structural Elucidation: Determining the precise location and environment of fluorine atoms in drug candidates.[8]
-
Metabolism Studies: Tracking the metabolic fate of fluorinated drugs by observing the appearance of new ¹⁹F signals from metabolites.[2]
-
Ligand Binding Assays: Observing changes in the ¹⁹F NMR spectrum of a fluorinated ligand upon binding to a target protein, which can provide information on binding affinity and conformational changes.
Conclusion
¹⁹F NMR spectroscopy is a powerful and versatile analytical technique for the characterization of fluorinated alcohols. Its high sensitivity, wide chemical shift range, and ability to provide detailed structural information through spin-spin coupling make it an invaluable tool for researchers, scientists, and drug development professionals. By following the detailed protocols and understanding the principles outlined in these application notes, users can effectively leverage ¹⁹F NMR for both qualitative and quantitative analysis of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. acgpubs.org [acgpubs.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Utilization of 6-(Perfluorohexyl)hexanol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties. The presence of fluorine can significantly improve metabolic stability, binding affinity, and lipophilicity, leading to drugs with enhanced efficacy and improved safety profiles. 6-(Perfluorohexyl)hexanol is a valuable bifunctional building block, featuring a perfluorohexyl chain and a primary alcohol. This unique structure allows for its incorporation into various molecular scaffolds to introduce a lipophilic, fluorinated tail, a common strategy in the design of potent and stable pharmaceutical agents.
These application notes provide detailed protocols for the synthesis of two representative pharmaceutical intermediates derived from this compound: a 6-(perfluorohexyl)hexyl ether and a 6-(perfluorohexyl)hexyl ester. These intermediates can serve as precursors for a variety of drug classes, including but not limited to, enzyme inhibitors and receptor modulators.
I. Synthesis of a 6-(Perfluorohexyl)hexyl Ether Intermediate via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In this protocol, the hydroxyl group of this compound is deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This method is particularly useful for attaching the fluorinated alkyl chain to a pharmacophore containing a suitable leaving group.
Experimental Protocol: Synthesis of 1-(Benzyloxy)-6-(perfluorohexyl)hexane
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 420.21 | 4.20 g | 10.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 0.44 g | 11.0 |
| Benzyl Bromide | 171.04 | 1.88 g (1.31 mL) | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated Aqueous Ammonium Chloride | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Hexane | - | - | - |
| Ethyl Acetate | - | - | - |
Procedure:
-
Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Reagents: this compound (4.20 g, 10.0 mmol) is dissolved in anhydrous THF (30 mL) and added to the flask. The solution is cooled to 0 °C in an ice bath.
-
Formation of Alkoxide: Sodium hydride (0.44 g of a 60% dispersion, 11.0 mmol) is carefully added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution is observed.
-
Addition of Electrophile: Benzyl bromide (1.88 g, 11.0 mmol) dissolved in anhydrous THF (20 mL) is added dropwise via the dropping funnel over 15 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (2 x 30 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (98:2 to 95:5) to afford the pure 1-(benzyloxy)-6-(perfluorohexyl)hexane.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Appearance | Colorless oil |
II. Synthesis of a 6-(Perfluorohexyl)hexyl Ester Intermediate via Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide (such as DCC or EDC) and a catalyst (typically DMAP). This method is particularly suitable for acid-sensitive substrates and often provides high yields.
Experimental Protocol: Synthesis of 6-(Perfluorohexyl)hexyl Benzoate
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 420.21 | 4.20 g | 10.0 |
| Benzoic Acid | 122.12 | 1.34 g | 11.0 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.12 g | 1.0 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
| 0.5 M Hydrochloric Acid | - | 20 mL | - |
| Saturated Aqueous Sodium Bicarbonate | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (4.20 g, 10.0 mmol), benzoic acid (1.34 g, 11.0 mmol), and 4-dimethylaminopyridine (0.12 g, 1.0 mmol).
-
Dissolution: Dissolve the reactants in anhydrous dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (hexane/ethyl acetate 8:2).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M hydrochloric acid (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate 95:5) to yield 6-(perfluorohexyl)hexyl benzoate.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 90% |
| Purity (by GC-MS) | >99% |
| Appearance | White solid |
Visualizations
Experimental Workflow for Williamson Ether Synthesis
Experimental Workflow for Steglich Esterification
Navigating the Synthesis Landscape: A Guide to Safe Handling and Disposal of Fluorinated Reagents
For Immediate Release
[City, State] – [Date] – The increasing prevalence of fluorinated compounds in pharmaceuticals and agrochemicals underscores the critical need for robust safety protocols in research and development settings. This document provides detailed application notes and protocols for the safe handling and disposal of fluorinated reagents, targeted towards researchers, scientists, and drug development professionals. A thorough understanding and implementation of these guidelines are paramount to ensuring a safe laboratory environment.
The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties, often leading to enhanced efficacy and stability.[1] However, the reagents used to introduce fluorine are often highly reactive and can pose significant health and safety risks if not handled correctly.[1][2][3] This guide outlines the necessary precautions, proper handling techniques, and safe disposal methods for these valuable yet hazardous materials.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of laboratory safety. Before working with any fluorinated reagent, it is crucial to consult the Safety Data Sheet (SDS) to understand its specific hazards, including reactivity, toxicity, and corrosivity. Many fluorinating agents are sensitive to moisture and can react violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[1][3]
Table 1: Hazard Summary of Common Fluorinating Agents
| Reagent Name | Key Hazards | Incompatible Materials |
| Diethylaminosulfur Trifluoride (DAST) | Corrosive, flammable, potentially explosive upon heating, reacts violently with water.[1] | Water, strong acids, strong bases, oxidizing agents, reducing agents.[1] |
| Selectfluor® (F-TEDA-BF4) | Oxidizing agent, may cause skin and eye irritation.[2][4] | Strong reducing agents, combustible materials.[5] |
| N-Fluorobenzenesulfonimide (NFSI) | Causes skin and serious eye irritation, may cause respiratory irritation.[1] | Strong acids, strong bases, oxidizing agents, reducing agents.[1] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure risks, all work with fluorinated reagents should be conducted within a certified chemical fume hood.[1] For particularly hazardous or moisture-sensitive reagents, the use of a glove box with an inert atmosphere is recommended.[1]
Proper selection and use of Personal Protective Equipment (PPE) are non-negotiable. The following table summarizes the recommended PPE for handling fluorinated reagents.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes and fumes. |
| Hand Protection | Double-gloving with compatible materials (e.g., nitrile or neoprene).[1][6][7] | Provides a barrier against skin contact. Consult glove manufacturer's compatibility charts.[1] |
| Body Protection | Flame-resistant lab coat. A chemical-resistant apron may be necessary for larger scale work.[1] | Protects against spills and splashes. |
| Respiratory Protection | A properly fitted respirator may be required if engineering controls are insufficient.[1] | Prevents inhalation of hazardous vapors. |
Experimental Protocols: Safe Handling and Quenching
General Handling Procedures:
-
Preparation: Before starting, ensure all necessary reagents and equipment are readily available and that emergency equipment (spill kit, safety shower, eyewash station) is accessible.
-
Inert Atmosphere: For moisture-sensitive reagents, use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Transfer: Transfer fluorinating agents carefully, avoiding inhalation of dust or vapors. Use appropriate tools for transfer to minimize the risk of spills.
-
Temperature Control: Many fluorination reactions are exothermic. Maintain strict temperature control using an appropriate cooling bath.
Protocol 1: Quenching of Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI)
-
Objective: To safely neutralize the reactive electrophilic fluorine source after reaction completion.
-
Materials:
-
Reaction mixture containing the electrophilic fluorinating agent.
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution or a mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Ice bath.
-
-
Procedure:
-
Upon reaction completion, cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and carefully add the quenching solution dropwise with vigorous stirring. Be aware of potential gas evolution and exotherms.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete to ensure complete quenching.
-
Allow the mixture to warm to room temperature before proceeding with the workup.
-
Protocol 2: Quenching of Nucleophilic Fluorinating Agents (e.g., DAST)
-
Objective: To safely neutralize the reactive nucleophilic fluorine source.
-
Materials:
-
Reaction mixture containing the nucleophilic fluorinating agent.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a protic solvent like methanol or ethanol.
-
Ice bath.
-
-
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add the quenching agent (e.g., saturated NaHCO₃ solution or methanol) dropwise with efficient stirring. This process can be highly exothermic and may release gases.[1]
-
Maintain the temperature at 0 °C during the quenching process.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0 °C.
-
Allow the mixture to slowly warm to room temperature before workup.
-
Disposal of Fluorinated Reagents and Waste
Proper disposal of fluorinated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
General Disposal Guidelines:
-
Segregation: Never mix fluorinated waste with other waste streams.[1]
-
Labeling: All waste containers must be clearly labeled with the contents and associated hazards.[1]
-
Containers: Use appropriate, sealed containers for waste collection.[8]
Table 3: Disposal Methods for Fluorinated Waste
| Waste Type | Recommended Disposal Method |
| Unused/Excess Reagents | Dispose of as hazardous chemical waste through an approved institutional program. Do not attempt to neutralize large quantities without a validated procedure.[1] |
| Contaminated Materials (Gloves, Paper, etc.) | Collect in a designated, sealed waste container and dispose of as hazardous solid waste.[1] |
| Quenched Reaction Mixtures | Dispose of as hazardous liquid waste, following institutional guidelines. |
| Per- and Polyfluoroalkyl Substances (PFAS) | High-temperature incineration is a potential disposal method, though it requires specialized facilities.[9] |
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill using a compatible absorbent material.
-
For spills of reagents that can generate HF, neutralize with calcium carbonate or a specialized spill kit.[10]
-
Collect the absorbed material in a sealed container for proper disposal.[1]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.[1]
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For exposure to HF-generating compounds, apply calcium gluconate gel after flushing and seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[1]
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling and disposal of fluorinated reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. molcore.com [molcore.com]
- 4. Selectfluor [commonorganicchemistry.com]
- 5. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 8. aksci.com [aksci.com]
- 9. Surface Decontamination with PerfluorAd | Envytech Solutions [envytech.se]
- 10. epa.gov [epa.gov]
Application Notes and Protocols for 6-(Perfluorohexyl)hexanol in Manufacturing Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Perfluorohexyl)hexanol is a fluorinated alcohol that is emerging as a critical surface modification agent in advanced manufacturing and biomedical applications. Its unique molecular structure, comprising a hydrocarbon chain and a perfluorinated segment, allows for the creation of low surface energy coatings. These coatings exhibit exceptional hydrophobic (water-repellent) and oleophobic (oil-repellent) properties, which are highly desirable in a variety of high-performance applications.
The perfluorohexyl tail provides a robust, non-polar, and chemically resistant surface, while the terminal hydroxyl group allows for covalent attachment to a range of substrates, including silicon, glass, and various metals. This enables the formation of durable and stable self-assembled monolayers (SAMs) or its integration into polymer coating formulations. Applications for such coatings are extensive, ranging from preventing biofouling on medical devices and enhancing the performance of microfluidics to protecting industrial equipment from harsh chemicals and creating easy-to-clean surfaces on consumer electronics.
This document provides detailed application notes and experimental protocols for utilizing this compound to create high-performance coatings. It includes expected quantitative performance data, detailed methodologies for coating application and characterization, and logical workflows to guide researchers in their implementation.
Key Applications
Coatings derived from this compound offer a versatile platform for numerous advanced applications in manufacturing:
-
Anti-Fouling and Anti-Staining Surfaces: The low surface energy of this compound coatings minimizes the adhesion of proteins, bacteria, and other organic materials, making them ideal for medical devices, marine equipment, and food processing surfaces.
-
Enhanced Chemical Resistance: Fluoropolymer coatings are known for their exceptional resistance to a wide range of chemicals.[1][2] Coatings incorporating this compound can protect sensitive components from corrosive chemicals, solvents, and other harsh industrial substances.[1][2]
-
Moisture and Corrosion Protection: The hydrophobic nature of these coatings provides a barrier against moisture, preventing corrosion on metallic substrates used in electronics and infrastructure.
-
Microfluidics and Diagnostics: In microfluidic devices, precise control over liquid movement is crucial. The oleophobic properties of this compound coatings can prevent the non-specific adsorption of reagents and samples to channel walls, improving assay accuracy and reproducibility.
-
Easy-to-Clean and Anti-Smudge Coatings: For consumer electronics and optical components, these coatings reduce the adhesion of fingerprints and other contaminants, making them easier to clean and maintaining their aesthetic and functional properties.
Data Presentation
The performance of coatings functionalized with this compound can be quantified through various surface characterization techniques. The following tables summarize expected quantitative data for such coatings on a silicon dioxide surface. Please note that this data is illustrative and based on the performance of similar fluorinated compounds. Actual results may vary depending on the specific substrate and application method.
Table 1: Expected Contact Angle Measurements
| Probe Liquid | Expected Contact Angle (θ) | Property Indicated |
| Deionized Water | > 110° | Hydrophobicity |
| n-Hexadecane | > 65° | Oleophobicity[3] |
| Diiodomethane | > 90° | Low Surface Energy |
| Toluene | ~80° | Solvent Repellency |
Table 2: Surface Energy and Durability
| Parameter | Expected Value/Result | Method of Measurement |
| Surface Free Energy | < 15 mN/m | Owens-Wendt-Rabel-Kaelble (OWRK) method |
| Adhesion | 5B (No peeling or removal) | ASTM D3359 (Cross-hatch adhesion test) |
| Abrasion Resistance | Contact angle decrease < 10% after 1000 cycles | Taber Abraser with CS-10 wheel and 500g load |
| Thermal Stability | Stable up to 250 °C | Thermogravimetric Analysis (TGA) |
Table 3: Chemical Resistance (24-hour immersion at room temperature)
| Chemical Agent | Expected Outcome |
| 1M Hydrochloric Acid | No visible change |
| 1M Sodium Hydroxide | No visible change |
| Isopropanol | No visible change |
| Acetone | Slight swelling |
| Toluene | Slight swelling |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation, application, and characterization of this compound coatings.
Protocol 1: Formation of a Self-Assembled Monolayer (SAM) on a Silicon Substrate
This protocol describes the formation of a highly ordered, low-energy monolayer on a silicon wafer or glass slide. The hydroxyl group of this compound reacts with the hydroxylated surface of the silicon substrate to form a stable Si-O-C bond.
Materials:
-
Silicon wafers or glass slides
-
This compound
-
Anhydrous toluene
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Nitrogen or Argon gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Place the silicon substrates in a beaker.
-
Under a fume hood and with appropriate personal protective equipment (PPE), carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid.
-
Immerse the substrates in the Piranha solution for 15-20 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen or argon gas.
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immerse the cleaned and dried substrates in the this compound solution.
-
Seal the container and leave it at room temperature for 12-24 hours to allow for the self-assembly process.
-
-
Post-Formation Rinsing and Curing:
-
Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
Cure the coated substrates in an oven at 120 °C for 1 hour to enhance the covalent bonding and stability of the monolayer.
-
Protocol 2: Characterization of the Coating
This protocol outlines the methods for evaluating the performance of the this compound coating.
Materials and Equipment:
-
Goniometer for contact angle measurements
-
Probe liquids (deionized water, n-hexadecane)
-
Adhesion testing kit (as per ASTM D3359)
-
Abrasion tester (e.g., Taber Abraser)
-
Chemical spot test materials (various chemicals, pipettes, watch glasses)
Procedures:
-
Contact Angle Measurement:
-
Place a 2-5 µL droplet of the probe liquid (e.g., deionized water, n-hexadecane) onto the coated surface.
-
Use a goniometer to measure the static contact angle at the liquid-solid interface.
-
Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average value.
-
-
Adhesion Test (ASTM D3359):
-
Use a sharp blade to cut a cross-hatch pattern through the coating to the substrate.
-
Apply a specified pressure-sensitive tape over the lattice and then rapidly pull it off.
-
Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM scale.
-
-
Abrasion Resistance Test:
-
Measure the initial contact angle of the coated surface.
-
Subject the surface to a specified number of cycles on an abrasion tester with a defined load and abrasive wheel.
-
After the abrasion test, clean the surface and re-measure the contact angle. A smaller decrease in contact angle indicates higher durability.
-
-
Chemical Resistance Test:
-
Place a small drop of the chemical to be tested on the coated surface.
-
Cover the drop with a watch glass to prevent evaporation.
-
After a specified time (e.g., 24 hours), remove the chemical and clean the surface.
-
Visually inspect the surface for any signs of degradation, such as blistering, discoloration, or delamination.
-
Visualizations
Figure 1: Experimental workflow for coating and characterization.
Figure 2: Mechanism of SAM formation on a silicon substrate.
References
Application of Fluorinated Compounds as Internal Standards in Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of internal standards is crucial for achieving accurate and reliable results.[1][2][3][4][5] Internal standards are compounds of a known concentration added to samples to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][2][5] Among the various types of internal standards, fluorinated compounds, especially stable isotope-labeled (SIL) analogs of the target analytes, have proven to be highly effective.[1][6][7]
The nearly identical physicochemical properties of SIL internal standards to their corresponding analytes ensure they behave similarly during extraction and ionization, thus effectively compensating for matrix effects and procedural losses.[5][6] This document provides detailed application notes and protocols for the use of fluorinated compounds as internal standards in mass spectrometry, with a focus on the analysis of per- and polyfluoroalkyl substances (PFAS).
Key Advantages of Fluorinated Internal Standards
-
Correction for Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Fluorinated SIL internal standards experience similar matrix effects as the native analytes, allowing for accurate correction.[6]
-
Compensation for Sample Preparation Variability: Losses of the analyte can occur at various stages of sample preparation, such as extraction, evaporation, and reconstitution. Since the internal standard is added at the beginning of the process, it experiences similar losses, and the analyte-to-internal standard ratio remains constant.[1][5]
-
Improved Precision and Accuracy: By accounting for the aforementioned variabilities, the use of fluorinated internal standards significantly improves the precision and accuracy of quantitative LC-MS/MS methods.[1][6]
-
High Sensitivity and Specificity: The inherent properties of fluorinated compounds often lead to good ionization efficiency in negative ion mode electrospray ionization (ESI), a common technique for their analysis.
Application: Analysis of Per- and Polyfluoroalkyl Substances (PFAS)
A prominent application of fluorinated internal standards is in the environmental and biological monitoring of PFAS. These compounds are persistent organic pollutants that have garnered significant attention due to their potential health risks.[8] Accurate quantification of PFAS in various matrices is essential for exposure assessment and regulatory compliance.
Quantitative Performance Data
The following tables summarize the quantitative performance of LC-MS/MS methods using fluorinated internal standards for the analysis of selected PFAS in different matrices.
Table 1: Performance Data for PFAS Analysis in Water and Soil [9]
| Analyte | Matrix | Linearity Range (µg/L or µg/kg) | r² | LOD (ng/L or ng/kg) | Recovery (%) | RSD (%) |
| PFOA | Water | 0.5 - 200 | >0.997 | <1 | 88.4 - 98.8 | 0.6 - 14 |
| PFOS | Water | 0.5 - 200 | >0.997 | <1 | 88.0 - 97.3 | 0.6 - 14 |
| PFOA | Soil | 0.5 - 20 | >0.997 | <10 | 98.6 - 113 | 0.4 - 6.6 |
| PFOS | Soil | 0.5 - 20 | >0.997 | <10 | 96.8 - 111 | 0.4 - 6.6 |
Table 2: Performance Data for PFAS Analysis in Human Plasma [10]
| Analyte | LLOQ (µg/L) | Linearity (r²) | Precision (RSD, %) | Accuracy (%) |
| PFOA | 0.009 - 0.245 | 0.989 - 0.999 | 2.0 - 19.5 | 87.9 - 113.1 |
| PFOS | 0.009 - 0.245 | 0.989 - 0.999 | 2.0 - 19.5 | 87.9 - 113.1 |
| PFHxS | 0.009 - 0.245 | 0.989 - 0.999 | 2.0 - 19.5 | 87.9 - 113.1 |
| GenX (HFPO-DA) | 0.009 - 0.245 | 0.989 - 0.999 | 2.0 - 19.5 | 87.9 - 113.1 |
Experimental Protocols
Protocol 1: Analysis of PFAS in Water Samples
This protocol describes the analysis of PFAS in water using online solid-phase extraction (SPE) coupled with LC-MS/MS.
1. Materials and Reagents
-
PFAS native standards and corresponding ¹³C-labeled internal standards (e.g., from Wellington Laboratories).
-
LC-MS grade water, methanol, and acetonitrile.
-
Ammonium formate.
-
SPE cartridges (e.g., C18 HD).
2. Sample Preparation Workflow
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 6-(Perfluorohexyl)hexanol synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(perfluorohexyl)hexanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the radical addition of perfluorohexyl iodide to 5-hexen-1-ol. This is followed by the reduction of the resulting iodo-intermediate to yield the final product, this compound.
Q2: What are the critical parameters to control for a high yield in the radical addition step?
Optimizing the initiator, solvent, temperature, and reactant stoichiometry is crucial. The choice of radical initiator (e.g., AIBN, diethylzinc, or photo-initiation) can significantly impact the reaction efficiency.[1][2] Temperature should be carefully controlled to balance the rate of initiation with potential side reactions.
Q3: What are the most common side products in this synthesis?
Common side products include telomers from the polymerization of 5-hexen-1-ol, dimers of the perfluorohexyl radical, and potentially cyclized products.[3] Incomplete reduction in the second step can also leave unreacted iodo-intermediate.
Q4: How can I purify the final product, this compound?
Purification of fluorinated alcohols can be challenging.[4][5] A typical procedure involves quenching the reaction, followed by extraction and column chromatography on silica gel. Due to the fluorine content, the product will have different polarity compared to non-fluorinated analogues.
Q5: Can I use a different starting material instead of 5-hexen-1-ol?
Yes, other unsaturated alcohols could be used, but this may require adjusting the reaction conditions. The position of the double bond is critical for the success of the subsequent reduction and to avoid side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Ineffective radical initiation.- Incorrect reaction temperature.- Poor quality of reagents. | - Try a different radical initiator (e.g., switch from thermal to photo-initiation).- Optimize the reaction temperature; radical reactions can be sensitive to heat.- Ensure all reagents, especially the perfluorohexyl iodide and the radical initiator, are pure and dry. |
| Formation of a White Precipitate | - Insoluble initiator byproducts.- Polymerization of the starting alkene. | - Filter the reaction mixture before workup.- Consider using a higher dilution to disfavor polymerization. |
| Product is Contaminated with Starting Material | - Incomplete reaction.- Insufficient amount of perfluorohexyl iodide or initiator. | - Increase the reaction time.- Use a slight excess of perfluorohexyl iodide and/or initiator.- Monitor the reaction progress using TLC or GC-MS. |
| Difficult Purification | - Co-elution of the product with side products.- The fluorinated nature of the product affecting its chromatographic behavior. | - Use a different solvent system for column chromatography.- Consider a different purification technique, such as distillation under reduced pressure.- A base wash during workup may help remove acidic impurities.[4] |
| Inconsistent Yields | - Variability in the quality of the radical initiator.- Presence of oxygen, which can inhibit radical reactions.- Inconsistent reaction temperature. | - Use a freshly opened or purified radical initiator.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a temperature-controlled reaction setup. |
Experimental Protocols
Protocol 1: Radical Addition of Perfluorohexyl Iodide to 5-hexen-1-ol
Materials:
-
Perfluorohexyl iodide (C6F13I)
-
5-hexen-1-ol
-
Azobisisobutyronitrile (AIBN) or Diethylzinc (Et2Zn) in hexane
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and an inert gas inlet, add 5-hexen-1-ol (1.0 eq) and anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add perfluorohexyl iodide (1.2 eq).
-
For AIBN initiation: Add AIBN (0.1 eq) to the mixture. Heat the reaction to 80-90 °C and stir.
-
For Diethylzinc initiation: Cool the mixture to -20 °C. Slowly add diethylzinc (1.0 M in hexanes, 0.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 8 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
Protocol 2: Reductive Deiodination
Materials:
-
Crude product from Protocol 1
-
Sodium borohydride (NaBH4) or a suitable reducing agent
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve the crude product from the radical addition step in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature until the starting iodo-intermediate is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Overall synthetic pathway from Perfluorohexyl Iodide and 5-hexen-1-ol.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Free-radical addition - Wikipedia [en.wikipedia.org]
- 4. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6-(Perfluorohexyl)hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-(perfluorohexyl)hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route used for its preparation. A common method for synthesizing this compound is the radical addition of 1-iodoperfluorohexane to 5-hexen-1-ol. In this case, the expected impurities include:
-
Unreacted starting materials: 1-iodoperfluorohexane and 5-hexen-1-ol.
-
Homocoupled byproduct: Dodecafluoro-1,1,2,2-tetrahydrododecane (from the dimerization of the perfluorohexyl radical).
-
Other byproducts: Small amounts of isomers or rearrangement products may also be formed during the radical reaction.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective techniques are:
-
Fractional Distillation: This is a suitable method for separating this compound from impurities with significantly different boiling points, such as the lower-boiling 5-hexen-1-ol and potentially higher-boiling dimeric byproducts.
-
Flash Column Chromatography: This is a versatile technique for removing non-volatile impurities and compounds with similar boiling points but different polarities. Due to the fluorous nature of the target compound, specialized fluorous solid-phase extraction (F-SPE) or flash chromatography on fluorinated silica gel can be particularly effective.
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent can be an effective method for achieving high purity.
Q3: How can I monitor the purity of this compound during purification?
A3: The purity of the fractions can be monitored using standard analytical techniques such as:
-
Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile and semi-volatile compounds. It can be used to quantify the starting materials, the desired product, and volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for characterizing the structure of the desired product and identifying impurities. The presence of signals corresponding to starting materials or byproducts can be used to assess purity.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a column chromatography purification. For fluorinated compounds, visualization may require specific stains (e.g., potassium permanganate) as they may not be UV-active.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of product from impurities.
| Possible Cause | Solution |
| Inefficient distillation column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation. |
| Fluctuating heat source. | Use a stable heating source, such as a heating mantle with a controller or an oil bath, to maintain a constant temperature. |
| Improper thermometer placement. | The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to ensure an accurate reading of the vapor temperature. |
Problem: Bumping or uneven boiling.
| Possible Cause | Solution |
| Lack of boiling chips or stir bar. | Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. |
| Heating too rapidly. | Increase the temperature of the heat source gradually to avoid superheating and bumping. |
Flash Column Chromatography
Problem: Poor separation of this compound from non-fluorinated impurities.
| Possible Cause | Solution |
| Inappropriate stationary phase. | For separating highly fluorinated compounds from non-fluorinated ones, consider using fluorous solid-phase extraction (F-SPE) or flash chromatography with a fluorinated stationary phase (e.g., fluorinated silica gel).[1] This will retain the fluorous product while allowing non-fluorinated impurities to elute first. |
| Incorrect solvent system. | Optimize the solvent system through TLC analysis. For normal phase silica gel, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. For fluorinated phases, a "fluorophobic" mobile phase (e.g., a mixture of an organic solvent and water) can be used to elute non-fluorous compounds, followed by a "fluorophilic" solvent (e.g., a more organic solvent) to elute the fluorinated product. |
| Column overloading. | The amount of crude material loaded onto the column should not exceed 1-10% of the mass of the stationary phase, depending on the difficulty of the separation. |
Problem: Product is difficult to detect on TLC.
| Possible Cause | Solution |
| Compound is not UV-active. | Use a visualization reagent such as potassium permanganate stain, which reacts with the alcohol functional group. |
Recrystallization
Problem: No crystals form upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | The solution may be too dilute. Gently heat the solution to evaporate some of the solvent to the point of saturation (slight cloudiness) and then allow it to cool again. |
| The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A mixed solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can also be effective. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
Problem: Oiling out instead of crystallization.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow cooling. |
| High concentration of impurities. | The presence of significant impurities can inhibit crystal lattice formation. It may be necessary to first perform a preliminary purification by distillation or chromatography. |
Quantitative Data
The following table summarizes the boiling points of this compound and potential impurities, which is critical for planning a purification by fractional distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 420.21 | 118 °C (at 8.3 Torr) |
| 5-Hexen-1-ol | 100.16 | 157 °C[2] |
| 1-Iodoperfluorohexane | 445.96 | ~160 °C (estimated) |
| 1,6-Diiodohexane | 337.97 | 141-142 °C (at 10 mmHg)[2][3][4][5][6] |
Experimental Protocols
Fractional Distillation Protocol
-
Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heating: Begin to heat the flask gently using a heating mantle or oil bath.
-
Fraction Collection:
-
Observe the temperature on the thermometer. The first fraction to distill will be the most volatile component. Collect this "forerun" in a separate flask.
-
As the temperature stabilizes at the boiling point of the next component, change the receiving flask to collect this fraction.
-
Continue to increase the temperature slowly and collect fractions as the temperature plateaus at different boiling points. This compound should distill at approximately 118 °C under a vacuum of 8.3 Torr.
-
-
Analysis: Analyze the purity of each fraction using GC or NMR.
Flash Column Chromatography Protocol (Normal Phase)
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent). Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Analysis and Concentration: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization Protocol (Single Solvent)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test for long-chain alcohols include hexanes, ethanol, methanol, or mixtures such as ethanol/water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry or dry them in a vacuum oven.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 2. 5-Hexen-1-ol | 821-41-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 5-Hexen-1-ol, 99% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 5-hexenol, 821-41-0 [thegoodscentscompany.com]
- 5. 5-Hexen-1-ol|lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Fluorinated Compound Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of fluorinated compounds.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent retention times for my fluorinated analytes?
A1: Inconsistent retention times are a frequent issue in HPLC analysis. For fluorinated compounds, several factors can be at play:
-
Mobile Phase pH: The ionization state of acidic or basic fluorinated compounds can significantly change with small variations in the mobile phase pH, leading to drastic shifts in retention time.[1][2] It is crucial to operate at a pH at least one unit away from the analyte's pKa for reproducibility.[3]
-
Mobile Phase Composition: Even minor inaccuracies in the solvent ratios of your mobile phase can alter the polarity and affect the retention of your analytes. Always prepare fresh mobile phases and ensure accurate mixing.[4]
-
Column Temperature: Fluctuations in column temperature can lead to inconsistent retention. Using a column oven is highly recommended to maintain a stable temperature throughout the analysis.[4]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses is a common cause of retention time drift.[4]
Q2: My peak shapes for fluorinated compounds are poor (tailing or fronting). What can I do?
A2: Poor peak shape can compromise the accuracy of your quantification. Here are some common causes and solutions:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and active sites on the silica-based column. For ionizable compounds, adjusting the mobile phase pH to suppress ionization can significantly improve peak shape.[2]
-
Peak Fronting: This is typically a sign of column overload. Try reducing the injection volume or the concentration of your sample.[4]
-
Analyte's pKa Close to Mobile Phase pH: When the pH of the mobile phase is too close to the pKa of your analyte, you can get peak splitting or shoulders, as both the ionized and unionized forms of the compound are present.[1]
Q3: How do fluorinated stationary phases differ from traditional C18 columns?
A3: Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, offer alternative selectivity compared to C18 columns. They can provide enhanced retention for halogenated compounds and exhibit different elution orders, which can be beneficial for separating complex mixtures.[5] PFP phases can engage in multiple interaction mechanisms, including dipole-dipole, π-π, and charge transfer interactions.[6]
Troubleshooting Guide
// Retention Time Troubleshooting check_ph [label="Verify Mobile Phase pH\n(Control within ±0.1 unit)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_composition [label="Check Mobile Phase\nComposition & Freshness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Ensure Stable\nColumn Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_equilibration [label="Confirm Adequate\nColumn Equilibration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
rt_shift -> check_ph [label="Yes"]; check_ph -> check_composition; check_composition -> check_temp; check_temp -> check_equilibration;
// Peak Shape Troubleshooting tailing [label="Peak Tailing?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fronting [label="Peak Fronting?", fillcolor="#EA4335", fontcolor="#FFFFFF"];
peak_shape -> tailing [label="Yes"]; tailing -> fronting [style=dashed];
adjust_ph [label="Adjust Mobile Phase pH\nto Suppress Ionization", fillcolor="#34A853", fontcolor="#FFFFFF"]; reduce_load [label="Reduce Sample\nConcentration/Volume", fillcolor="#34A853", fontcolor="#FFFFFF"];
tailing -> adjust_ph [label="Yes"]; fronting -> reduce_load [label="Yes"];
end [label="Improved Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_equilibration -> end; adjust_ph -> end; reduce_load -> end; } DOT
Caption: Troubleshooting workflow for common HPLC issues.
Data Presentation: Impact of Mobile Phase pH on Retention Time
The following table illustrates the effect of mobile phase pH on the retention time of ionizable fluorinated compounds. As a general principle, for acidic compounds, decreasing the pH increases retention, while for basic compounds, increasing the pH increases retention.[2]
| Compound Type | Mobile Phase pH Change | Expected Change in Retention Time | Rationale |
| Fluorinated Acid | Decrease (e.g., from 4.0 to 3.0) | Increase | Suppresses ionization, making the compound more non-polar and increasing its affinity for the reversed-phase column.[2] |
| Fluorinated Base | Increase (e.g., from 7.0 to 8.0) | Increase | Suppresses ionization, leading to a more non-polar form that is better retained on a C18 column.[2] |
Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
Q1: I'm observing a weak or no signal for my fluorinated analyte. What are the possible causes?
A1: Poor signal intensity in mass spectrometry can be due to several factors:
-
Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization, leading to a suppressed signal.[7][8][9] Modifying your chromatographic method to separate the analyte from the interfering compounds is often the most effective solution.[7][9]
-
Inappropriate Ionization Technique: The choice of ionization source (e.g., ESI, APCI) can significantly impact the signal intensity of your fluorinated compound. Experimenting with different ionization methods may be necessary.[10]
-
Suboptimal Source Parameters: The settings of your ion source, such as temperatures and gas flows, need to be optimized for your specific analyte.[10]
-
Sample Concentration: If the sample is too dilute, the signal may be too weak to detect. Conversely, a highly concentrated sample can lead to ion suppression.[10]
Q2: Why are my mass accuracy and resolution poor?
A2: Accurate mass measurement is critical for compound identification. If you are experiencing issues, consider the following:
-
Mass Calibration: Regular mass calibration with appropriate standards is essential to ensure accurate mass measurements.[10]
-
Instrument Maintenance: Contaminants or drift in the instrument's electronics can affect mass accuracy and resolution. Adhering to the manufacturer's maintenance schedule is crucial.[10]
Q3: I am seeing unexpected peaks or a noisy baseline in my mass spectrum. What should I do?
A3: A noisy baseline can obscure low-abundance analytes. Here are some potential causes:
-
Contaminated Solvents or Reagents: Ensure you are using high-purity solvents and reagents.
-
Column Bleed: If you are using GC-MS, exceeding the column's temperature limit can cause the stationary phase to bleed, resulting in a noisy baseline.
-
Leaks in the System: Air leaks in the LC or MS system can introduce noise.
Troubleshooting Guide
// Weak Signal Troubleshooting check_ion_suppression [label="Investigate Ion Suppression\n(Infusion Experiment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_source [label="Optimize Ion Source\nParameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample_prep [label="Review Sample\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
weak_signal -> check_ion_suppression [label="Yes"]; check_ion_suppression -> optimize_source; optimize_source -> check_sample_prep;
// Mass Accuracy Troubleshooting calibrate [label="Perform Mass\nCalibration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; maintenance [label="Check Instrument\nMaintenance Logs", fillcolor="#EA4335", fontcolor="#FFFFFF"];
mass_accuracy -> calibrate [label="Yes"]; calibrate -> maintenance;
end [label="Improved Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_sample_prep -> end; maintenance -> end; } DOT
Caption: Decision tree for troubleshooting common MS issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: My ¹⁹F NMR spectrum shows very broad peaks. What could be the cause?
A1: Broad peaks in NMR can obscure important structural information. Common causes include:
-
Poor Shimming: The homogeneity of the magnetic field needs to be optimized by shimming the spectrometer.[11]
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and broader lines. Diluting the sample may help.[11]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic substances like dissolved oxygen or metal ions can cause significant line broadening.[11] Degassing the sample can mitigate this issue.[11]
-
Chemical Exchange: If the fluorine atom is undergoing exchange between different chemical environments, the peaks can broaden. Acquiring the spectrum at a different temperature can help confirm this.
Q2: I am seeing unexpected peaks in my spectrum. How can I identify them?
A2: Extraneous peaks are often due to impurities. Common sources include:
-
Residual Solvents: Traces of solvents from the synthesis or purification process are a common source of extra peaks.
-
Starting Materials or Byproducts: Incomplete reactions can leave starting materials or byproducts in your sample.
-
Grease: Silicone grease from glassware joints is a frequent contaminant.[7]
Q3: My signal-to-noise ratio is very low. How can I improve it?
A3: A low signal-to-noise ratio can make it difficult to see small peaks. Consider the following:
-
Sample Concentration: If possible, increase the concentration of your sample without causing line broadening.[7]
-
Number of Scans: Increasing the number of scans will improve the signal-to-noise ratio.
-
Receiver Gain: Optimizing the receiver gain is crucial. Too low a gain will result in a poor signal, while too high a gain can lead to signal clipping.[7]
Troubleshooting Guide
// Broad Peaks Troubleshooting shim [label="Re-shim Spectrometer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute [label="Dilute Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degas [label="Degas Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"];
broad_peaks -> shim [label="Yes"]; shim -> dilute; dilute -> degas;
// Unexpected Peaks Troubleshooting check_solvents [label="Check for Residual\nSolvents/Reagents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_glassware [label="Ensure Clean\nGlassware (No Grease)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
unexpected_peaks -> check_solvents [label="Yes"]; check_solvents -> check_glassware;
// Low S/N Troubleshooting increase_conc [label="Increase Sample\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_scans [label="Increase Number\nof Scans", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_gain [label="Optimize Receiver Gain", fillcolor="#34A853", fontcolor="#FFFFFF"];
low_sn -> increase_conc [label="Yes"]; increase_conc -> increase_scans; increase_scans -> optimize_gain;
end [label="Improved Spectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; degas -> end; check_glassware -> end; optimize_gain -> end; } DOT
Caption: Troubleshooting guide for common NMR spectral issues.
Experimental Protocols
Solid-Phase Extraction (SPE) of Perfluorinated Compounds from Water Samples
This protocol provides a general workflow for the extraction of perfluorinated compounds (PFCs) from water samples using a weak anion exchange (WAX) SPE cartridge, based on methodologies like ISO 25101.[12]
1. Cartridge Conditioning:
- Wash the WAX SPE cartridge with 5 mL of methanol.
- Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.
2. Sample Loading:
- Collect a 250 mL water sample in a clean polypropylene bottle.[12]
- Add an appropriate internal standard to the sample.
- Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
3. Cartridge Washing:
- Wash the cartridge with 5 mL of a solution of 25% methanol in water to remove interferences.
- Dry the cartridge thoroughly under a gentle stream of nitrogen for 10-15 minutes.
4. Elution:
- Elute the PFCs from the cartridge with 5 mL of methanol.
- Collect the eluate in a clean polypropylene tube.
5. Concentration and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
Caption: General workflow for solid-phase extraction of PFCs.
Derivatization of Fluorinated Alcohols for GC-MS Analysis
This protocol describes a general procedure for the acylation of fluorinated alcohols to improve their volatility and chromatographic behavior for GC-MS analysis.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the fluorinated alcohol into a clean, dry vial.
- Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., toluene, dichloromethane).
2. Derivatization Reaction:
- Add 100 µL of a fluorinated anhydride derivatizing reagent (e.g., trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA)).
- Add 50 µL of a catalyst, such as pyridine, if necessary.
- Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
3. Work-up:
- Cool the reaction mixture to room temperature.
- Remove the excess derivatizing reagent and byproducts by evaporation under a gentle stream of nitrogen or by a liquid-liquid extraction with a suitable solvent (e.g., hexane) and a basic aqueous wash (e.g., sodium bicarbonate solution).
- Dry the organic layer over anhydrous sodium sulfate.
4. Analysis:
- Transfer the final solution to a GC vial for analysis.
- Inject an appropriate volume into the GC-MS system.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. agilent.com [agilent.com]
- 4. zefsci.com [zefsci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lctsbible.com [lctsbible.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. An On-Line Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Perfluoroalkyl Acids in Drinking and Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
Technical Support Center: Optimizing HPLC for Fluorinated Alcohol Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of fluorinated alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting an HPLC column to separate fluorinated alcohols?
A1: For separating fluorinated compounds, including fluorinated alcohols, a standard C8 or C18 column is a good starting point.[1] However, optimal separation is often achieved through a "hetero-pairing" approach, which involves using a regular reverse-phase column (like C8) with a fluorinated eluent, such as trifluoroethanol.[1] For more complex separations, or when standard columns fail, consider specialized fluorinated stationary phases, such as perfluoroalkyl or pentafluorophenyl (PFP) columns, which can offer alternative selectivity.[2][3]
Q2: How do I choose the right mobile phase for separating fluorinated alcohols?
A2: Mobile phase selection is critical. For reverse-phase chromatography on a C8 or C18 column, a common mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol.[4] To enhance the separation of fluorinated alcohols, incorporating a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), into the mobile phase can significantly improve resolution.[1] The pH of the mobile phase should be controlled, especially if the analytes are ionizable, to ensure consistent retention and peak shape.[5]
Q3: My peaks are tailing. What are the common causes and solutions when analyzing fluorinated alcohols?
A3: Peak tailing is a common issue in HPLC and can have several causes. The primary reason is often secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on silica-based columns.[6][7]
Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) can suppress the ionization of silanol groups, reducing their interaction with basic analytes.[6]
-
Use a Highly Deactivated Column: Modern, end-capped columns have fewer active silanol sites.[6]
-
Consider Mobile Phase Additives: Adding a small amount of a competitive agent, like a volatile basic modifier, can help to mask the active sites on the stationary phase.[8]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[9]
-
Investigate for a Column Void: A void at the head of the column can cause peak distortion. This may require column replacement.[6]
Q4: I am observing inconsistent retention times. What should I check?
A4: Fluctuating retention times can compromise the reliability of your analysis. Here are potential causes and solutions:
-
Temperature Fluctuations: Ensure a stable column temperature by using a column oven. Retention times can shift by 1-2% for every 1°C change in temperature.[5][10]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to drift. Ensure accurate and precise mixing of solvents. If using a gradient, ensure the pump is functioning correctly.[5][10]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[10]
-
Leaks: Check for any leaks in the system, as this can affect the flow rate and, consequently, retention times.[10]
Troubleshooting Guides
Guide 1: Poor Resolution or Co-eluting Peaks
Issue: You are unable to achieve baseline separation between your fluorinated alcohol analytes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Explanation:
-
Optimize Mobile Phase Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. For reversed-phase, increasing the aqueous portion will generally increase retention and may improve separation.
-
Introduce a Fluorinated Eluent: For fluorinated analytes, adding a fluorinated alcohol like trifluoroethanol (TFE) to the mobile phase can enhance selectivity.[1]
-
Adjust Column Temperature: Increasing the column temperature can improve separation efficiency. Baseline separation has been achieved at 45°C in some studies.[1]
-
Change Stationary Phase: If resolution is still poor, the column chemistry may not be suitable. A pentafluorophenyl (PFP) column or another type of fluorinated phase can offer different selectivity compared to a standard C8 or C18 column.[2]
Guide 2: High Backpressure
Issue: The HPLC system is showing an unusually high backpressure reading.
Troubleshooting Workflow:
References
- 1. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. realab.ua [realab.ua]
- 9. uhplcs.com [uhplcs.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Minimizing Peak Tailing for Fluorinated Analytes in Liquid Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered when analyzing fluorinated compounds in liquid chromatography.
Troubleshooting Guide
Peak tailing for fluorinated analytes can be a multifaceted issue. This guide provides a systematic approach to identifying and resolving the root cause of poor peak shape.
Q1: My fluorinated analyte is showing significant peak tailing. What are the primary causes and where should I start troubleshooting?
A1: Peak tailing for fluorinated, and other, analytes in reversed-phase liquid chromatography (RPLC) is most commonly caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2][3][4] For basic fluorinated compounds, these interactions are often ion-exchange mechanisms with deprotonated, negatively charged silanols.[5] The high electronegativity of fluorine can also influence the analyte's pKa, potentially increasing its interaction with the stationary phase at a given pH.
To begin troubleshooting, follow this logical workflow:
FAQs: Mobile Phase and Column Selection
Q2: How does adjusting the mobile phase pH help with peak tailing of my basic fluorinated analyte?
A2: Adjusting the mobile phase pH is a critical step in minimizing peak tailing for ionizable compounds.[6] For basic fluorinated analytes, which are protonated and positively charged at low pH, secondary interactions with negatively charged, ionized silanol groups on the silica surface are a primary cause of tailing.[2][4] By lowering the mobile phase pH to a value between 2 and 4, these silanol groups become protonated and thus neutral, which significantly reduces the undesirable ion-exchange interactions.[4]
Mobile phase additives like trifluoroacetic acid (TFA) and formic acid are commonly used to control the pH.[5][7] TFA is a strong acid that can also act as an ion-pairing agent, effectively neutralizing the positive charge on basic analytes and further reducing their interaction with the stationary phase.[5] This dual mechanism often results in a dramatic improvement in peak shape.[5]
| Mobile Phase Additive | Typical Concentration | Effect on Peak Shape for Basic Analytes |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent improvement. Lowers pH to ~2.0, neutralizing silanols and acting as an ion-pairing agent.[5][8] |
| Formic Acid | 0.1% | Good improvement. Lowers pH, but may not fully protonate all silanols, so some tailing may persist.[5] |
| Triethylamine (TEA) | ~20 mM | Can be effective by acting as a "silanol blocker," competing with the analyte for active sites.[3] |
Q3: I'm analyzing a fluorinated compound on a C18 column and still see tailing despite mobile phase optimization. Would a fluorinated stationary phase help?
A3: Yes, switching to a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a fluoroalkyl phase, is an excellent strategy when conventional C18 columns fail to provide adequate peak shape for fluorinated analytes.[9][10] These columns offer alternative selectivity due to unique retention mechanisms.[9][10]
PFP columns, in particular, can engage in multiple types of interactions beyond the hydrophobic interactions of C18 phases, including:
-
π-π interactions: The electron-deficient fluorinated phenyl ring of the stationary phase can interact with aromatic analytes.[10]
-
Dipole-dipole interactions: The polar C-F bonds on the stationary phase can interact with polar functional groups on the analyte.
-
Shape selectivity: The rigid structure of the PFP ligand can aid in the separation of isomers.[10]
These alternative interactions can lead to improved peak shapes and different elution orders compared to a C18 column.[7] For halogenated compounds, PFP phases have been shown to provide increased retention and better selectivity.
| Column Type | Primary Interaction Mechanism | Recommended for Fluorinated Analytes? |
| C18 (Octadecylsilane) | Hydrophobic | Standard first choice, but may show tailing due to secondary silanol interactions. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity | Highly recommended, especially for aromatic and halogenated fluorinated compounds.[9][10] |
| Fluoroalkyl | Hydrophobic, Fluorophilic | Good for increasing retention of fluorinated compounds relative to their non-fluorinated analogs.[9] |
Experimental Protocols
Protocol 1: Systematic Approach to Minimizing Peak Tailing for a Fluorinated Basic Analyte
This protocol outlines a step-by-step method to diagnose and mitigate peak tailing for a novel fluorinated basic compound on a standard C18 column.
Objective: To achieve a symmetrical peak shape (Tailing Factor ≤ 1.5) for a fluorinated basic analyte.
Initial Conditions (Example):
-
Analyte: Fluorinated Basic Compound (e.g., a fluorinated amine)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 50:50 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
Workflow:
Detailed Steps:
-
Initial Analysis:
-
Prepare the mobile phase and equilibrate the C18 column.
-
Inject the fluorinated analyte and record the chromatogram.
-
Calculate the tailing factor (Asymmetry Factor). A value > 1.2 indicates significant tailing.
-
-
Mobile Phase pH Adjustment (with Formic Acid):
-
Prepare a new aqueous mobile phase containing 0.1% formic acid.
-
Repeat the analysis under the same conditions.
-
Expected Outcome: A noticeable improvement in peak symmetry as the pH is lowered, reducing silanol interactions.[5]
-
-
Using a Stronger Acid and Ion-Pairing Agent (TFA):
-
If significant tailing remains, prepare a new aqueous mobile phase with 0.1% trifluoroacetic acid (TFA).
-
Repeat the analysis.
-
Expected Outcome: A significant reduction in tailing due to the lower pH (~2.0) and the ion-pairing effect of TFA.[5]
-
-
Changing Stationary Phase Chemistry (PFP Column):
-
If the peak shape is still not optimal, replace the C18 column with a PFP column of similar dimensions.
-
Equilibrate the PFP column with the mobile phase containing 0.1% TFA.
-
Inject the analyte and record the chromatogram.
-
Expected Outcome: Further improvement in peak shape due to the alternative retention mechanisms of the PFP phase.[10]
-
-
Final Method Optimization:
-
Once a satisfactory peak shape is achieved on the PFP column, adjust the acetonitrile/water ratio to optimize the retention time and resolution from other components in the sample.
-
Quantitative Data Summary
The following table summarizes the impact of different chromatographic conditions on the peak asymmetry of basic analytes, demonstrating common strategies to reduce tailing.
| Analyte (Example) | Column | Mobile Phase pH | Asymmetry Factor (As) | Reference |
| Methamphetamine | C18 | 7.0 | 2.35 | [2] |
| Methamphetamine | C18 | 3.0 | 1.33 | [2] |
| Basic Drug Mix | CSH C18 | N/A | Poor Resolution | |
| Basic Drug Mix | CSH Fluoro-Phenyl | N/A | Good Resolution & Peak Shape |
Note: Quantitative data directly comparing tailing factors of fluorinated vs. non-fluorinated analogues under identical conditions are limited in the literature. The data presented illustrates general principles of peak shape improvement that are applicable to fluorinated compounds. The choice of a PFP column for a fluorinated basic drug like Paroxetine and its related compounds led to a significantly improved separation and peak shape compared to a C18 column.
References
- 1. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. support.waters.com [support.waters.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
How to avoid contamination in trace analysis of PFAS compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination in the trace analysis of per- and polyfluoroalkyl substances (PFAS).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of PFAS contamination in a laboratory setting?
PFAS are ubiquitous in the laboratory environment, and contamination can arise from numerous sources.[1] Key sources include:
-
Laboratory Equipment and Consumables: Many common lab materials can leach PFAS. These include:
-
Polytetrafluoroethylene (PTFE) and other fluoropolymer materials found in tubing, fittings, vials, and septa.[2][3][4] While PTFE is a high molecular weight polymer and generally considered inert, it can be a source of PFAS leaching, particularly of shorter-chain PFAS.[4][5]
-
Low-density polyethylene (LDPE) materials.[6]
-
Vial caps with PTFE-lined septa. Polypropylene vials with polyethylene caps are a recommended alternative.
-
Pipette tips, even those made from polypropylene, can have low levels of PFAS residues.[7]
-
Glassware, as PFAS can adsorb to glass surfaces.[8]
-
-
Solvents and Reagents: The solvents and reagents used in sample preparation and analysis can be a significant source of contamination.[7] Methanol, in particular, can have variable levels of PFAS contamination between different brands and even different lots of the same brand.[1] It is crucial to use high-purity, PFAS-free certified solvents.[7]
-
Laboratory Environment: The general lab environment can contribute to background PFAS levels. Sources include:
-
Personnel: The individuals conducting the experiments can inadvertently introduce PFAS contamination through:
Q2: What types of labware and consumables are recommended to minimize PFAS contamination?
To minimize background contamination, it is essential to use labware and consumables that are certified PFAS-free or have been tested to ensure they do not leach target analytes.[13] Recommended materials include:
-
Sample Containers and Vials: High-density polyethylene (HDPE) and polypropylene (PP) are the preferred materials for sample containers and autosampler vials.[3][8] It is recommended to use polypropylene vials with polyethylene caps to avoid issues with autosampler needles getting stuck.[14]
-
Tubing and Fittings: Replace fluoropolymer-based tubing and fittings with alternatives like PEEK or LLDPE.[5]
-
Pipette Tips: Use pipette tips that have been verified to have low PFAS residues.[7]
-
Filters: Syringe filters should be carefully selected and validated, as some materials like nylon can significantly adsorb PFAS.[15]
-
SPE Cartridges: Utilize Solid Phase Extraction (SPE) cartridges that are specifically designed and tested for low-level PFAS analysis.[16]
Q3: How can I decontaminate my labware and equipment to ensure it is PFAS-free?
A rigorous cleaning procedure is critical for removing residual PFAS from labware and equipment. The following is a general guide for cleaning HDPE, polypropylene, stainless steel, and glass equipment:[17]
-
Initial Rinse: Rinse the equipment with warm tap water to remove loose solids.[17]
-
Detergent Wash: Scrub the equipment with a brush and a low-phosphate laboratory detergent such as Liquinox® or Luminox®.[2][17]
-
Tap Water Rinse: Rinse the equipment thoroughly three times with tap water.[17]
-
Deionized Water Rinse: Follow the tap water rinse with three rinses of deionized water.[17]
-
Solvent Rinse: Finally, rinse the equipment three times with methanol.[17] The rinsate from this step should be collected for proper disposal.[17]
-
Drying: Allow the equipment to air-dry completely.[17]
-
Storage: Store cleaned equipment in a clean, dry location, covered with unused HDPE or polypropylene sheeting to prevent re-contamination.[17] Avoid using aluminum foil for covering, as it can be a source of PFAS.[3]
It is also recommended to periodically collect rinsate blanks by rinsing cleaned equipment with deionized water and analyzing the rinse water to verify the effectiveness of the cleaning procedure.[17]
Troubleshooting Guides
Problem: High Background Noise or Contamination in Blanks
High background noise or the presence of target analytes in your blank samples is a common issue in trace PFAS analysis. This troubleshooting guide will help you identify and eliminate the source of contamination.
Step 1: Isolate the Source of Contamination
The first step is to determine whether the contamination is coming from the LC-MS/MS system itself or from the sample preparation process.
-
Action: Run an instrument blank by injecting only the solvent used for sample reconstitution.[18]
-
Interpretation:
-
Contamination Present: If PFAS are detected in the instrument blank, the contamination is likely originating from the LC-MS/MS system (e.g., mobile phase, tubing, pump components).[18] Proceed to Troubleshooting the LC-MS/MS System .
-
No Contamination: If the instrument blank is clean, the contamination is likely being introduced during sample preparation. Proceed to Troubleshooting Sample Preparation .
-
Troubleshooting the LC-MS/MS System
-
Mobile Phase:
-
System Components:
-
Delay Column:
-
System Flush:
-
Action: Periodically flush the entire LC system with a sequence of solvents, such as water, a rinse solution (e.g., 0.1% formic acid in a mixture of water, acetonitrile, isopropanol, and methanol), and finally methanol, to reduce background contamination.[19]
-
Troubleshooting Sample Preparation
-
Consumables:
-
Check: Verify that all consumables used in the sample preparation workflow (e.g., vials, caps, pipette tips, SPE cartridges) are certified PFAS-free or have been tested for background contamination.[19]
-
Action: Test each new lot of consumables by running a procedural blank to ensure they are not a source of contamination.[19]
-
-
Reagents and Water:
-
Laboratory Environment:
-
Analyst Practices:
-
Check: Review the personal care products and clothing of the analysts performing the experiments.
-
Action: Prohibit the use of personal care products on the day of sampling and analysis, and ensure that lab coats and other PPE are not treated with water or stain repellents.[12]
-
Below is a decision tree to guide the troubleshooting process for high background contamination.
Caption: Troubleshooting decision tree for high background PFAS contamination.
Data Presentation
Table 1: PFAS Leaching from Laboratory Materials
This table summarizes potential PFAS leaching from common laboratory materials. Note that concentrations can vary significantly based on the specific product, manufacturer, and experimental conditions.
| Material | Leached PFAS | Reported Concentration | Source |
| PTFE Tape | PFOA | 4.4 µg/m² | [21] |
| Non-stick Aluminum Foil | PFOA, PFBS | 27 µg/m², 4.5 µg/m² | [21] |
| Pipette Tips | Various PFAS | Generally < 1 ng/L, some up to 2 ng/L | [7] |
| Glass Surfaces | Various PFAS | Higher residues compared to polypropylene | [7] |
| Stainless Steel Surfaces | Various PFAS | Higher residues compared to polypropylene | [7] |
| Nitrile Gloves | Various PFAS | Some residues between 80 and 1,000 ng/L | [7] |
Table 2: Comparison of Recovery Rates for Different Solid Phase Extraction (SPE) Methods
This table compares the average recovery rates of different SPE sorbents for the extraction of PFAS from human serum. The choice of SPE sorbent can significantly impact the recovery of different classes of PFAS.
| SPE Method | Average Recovery Rate | Notes | Source |
| Weak Anion Exchange (WAX) | Not specified, but shown to capture a wide range of PFAAs | Effective for ultra-short to long-chain PFAAs | [22] |
| Hydrophilic-Lipophilic Balance (HLB) | 59% | Slightly higher recoveries for PFCAs | [22] |
| Ion-Pair Liquid-Liquid Extraction | 51% | Lower recoveries for short-chain PFCAs | [22] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of PFAS in Drinking Water (Based on EPA Method 537.1)
This protocol outlines the key steps for the extraction and concentration of PFAS from drinking water samples using SPE, as described in EPA Method 537.1.[23]
1. Sample Preparation:
-
Allow the 250 mL water sample to equilibrate to room temperature.
-
Fortify the sample with surrogate standards.
2. Cartridge Conditioning:
-
Condition a 500 mg polystyrene-divinylbenzene (SDVB) SPE cartridge by passing 15 mL of methanol through it, followed by 18 mL of reagent water. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Pass the entire 250 mL water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
After the sample has passed through, rinse the sample bottle with two 7.5 mL aliquots of reagent water and pass the rinsate through the cartridge.
4. Cartridge Drying:
-
Wash the cartridge with 1 mL of methanol to remove residual water.
-
Dry the cartridge under a high vacuum for 5 minutes.
5. Elution:
-
Rinse the sample bottle with 4 mL of methanol and use this to elute the analytes from the cartridge into a 15 mL polypropylene collection tube.
-
Repeat the elution with a second 4 mL aliquot of methanol.
6. Concentration and Reconstitution:
-
Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (55-60°C).
-
Reconstitute the dried extract with 1.0 mL of 96:4 (v/v) methanol:water.
-
Add internal standards to the final extract and vortex to mix.
-
Transfer an aliquot to a polypropylene autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the general workflow for PFAS trace analysis.
Caption: General workflow for PFAS trace analysis with contamination control.
The diagram below illustrates potential pathways for PFAS contamination during the analytical process.
Caption: Potential pathways for PFAS contamination in trace analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. epa.gov [epa.gov]
- 3. agilent.com [agilent.com]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. Prevalence and Implications of Per- and Polyfluoroalkyl Substances (PFAS) in Settled Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 12. microbac.com [microbac.com]
- 13. PFAS optimized vials & caps | PFAS testing | Agilent [agilent.com]
- 14. pursuitscientific.com [pursuitscientific.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. ngwa.org [ngwa.org]
- 19. apps.nelac-institute.org [apps.nelac-institute.org]
- 20. labcompare.com [labcompare.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Comparison of extraction methods for per- and polyfluoroalkyl substances (PFAS) in human serum and placenta samples—insights into extractable organic fluorine (EOF) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. organomation.com [organomation.com]
Technical Support Center: Mass Spectrometer Memory Effects from Fluorinated Compounds
Welcome to the technical support center for addressing mass spectrometer memory effects after analyzing fluorinated samples. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve contamination issues, ensuring data integrity and optimal instrument performance.
Troubleshooting Guide
This guide provides answers to common questions and issues encountered when dealing with memory effects from fluorinated compounds.
Q1: I'm observing persistent background signals of my fluorinated analyte in blank injections after running a high-concentration sample. What is the likely cause?
A1: This phenomenon is a classic example of a memory effect, also known as carryover.[1][2] Fluorinated compounds, particularly those with long carbon chains like per- and polyfluoroalkyl substances (PFAS), are notoriously "sticky."[2] They can adsorb to various surfaces within your LC-MS system, leading to their gradual release in subsequent analyses.
Key contributors to this issue include:
-
Liquid Chromatography (LC) System:
-
Tubing: Standard PTFE tubing is a common source of PFAS leaching and can contribute to background contamination.[3][4]
-
Autosampler: The injection needle, rotor seals, and sample loop are frequent sites of analyte adsorption and carryover.[1]
-
Column: The analytical column and especially the guard column can retain highly retentive fluorinated compounds.[1]
-
-
Mass Spectrometer (MS) Ion Source:
-
Components of the ion source, such as the spray shield, capillary, and lenses, can become coated with the analyte, leading to persistent signals.[1]
-
Q2: How can I differentiate between contamination from my LC system and my MS ion source?
A2: A systematic troubleshooting approach is necessary to isolate the source of the memory effect. The following workflow can help pinpoint the contaminated component.
Q3: My troubleshooting points to the LC system as the source of contamination. What are the immediate steps I can take?
A3: If the LC system is the source, focus on the components that come into contact with the sample before the column.
-
Aggressive Needle Wash: Modify your autosampler's wash method. Use a strong solvent mixture that is effective at dissolving your fluorinated analyte. A common recommendation is a mixture of isopropanol, methanol, acetonitrile, and water.
-
Replace Tubing: If you are analyzing for PFAS or other persistent fluorinated compounds, it is highly recommended to replace any PTFE tubing in your LC system with PEEK tubing to minimize background contamination.[4]
-
Install a Delay Column: A delay column, installed between the solvent mixer and the autosampler, can help to separate background PFAS contamination originating from the mobile phase or LC pump from the analytes of interest.[3][5]
Q4: I've confirmed the MS ion source is contaminated. What is the recommended cleaning procedure?
A4: Cleaning the ion source is a more involved process that requires venting the mass spectrometer. A general protocol is outlined below, but always refer to your instrument manufacturer's guidelines. For a detailed experimental protocol, see the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q: Why are fluorinated compounds so difficult to remove from an LC-MS system?
A: The carbon-fluorine bond is extremely strong and stable, making these compounds resistant to chemical and thermal degradation.[3] Additionally, the high electronegativity of fluorine atoms can lead to strong interactions with surfaces within the mass spectrometer. Many fluorinated compounds, especially those with longer perfluorinated chains, have both hydrophobic and oleophobic (oil-repelling) properties, which influences their solubility and adsorption characteristics, making them "sticky" and difficult to remove with standard cleaning procedures.
Q: What solvents are most effective for cleaning fluorinated compound residues?
A: There is no single universal solvent. A multi-step approach with solvents of varying polarity is generally most effective. A common sequence includes:
-
Aqueous detergent solution (e.g., Alconox) to remove general grime.[6]
-
Deionized water to remove the detergent.[6]
-
Methanol to remove aqueous residues and some organic contaminants.[6]
-
Acetone for further organic residue removal.[6] For particularly stubborn fluorinated contaminants, some studies suggest that fluorinated alcohols, such as hexafluoroisopropanol (HFIP), may be more effective as part of the mobile phase or cleaning solution, though care must be taken as they can be aggressive towards some system components.[7]
Q: How often should I clean my ion source when regularly analyzing fluorinated compounds?
A: There is no fixed schedule for ion source cleaning.[6] It should be performed when you observe symptoms of contamination, such as:
-
A significant increase in background noise for your target analytes.
-
A decrease in sensitivity.[6]
-
A noticeable drift in mass accuracy or peak shape.
-
The need for higher detector voltages during tuning.[6]
Q: Can I use plasma cleaning to remove fluorinated compound residues?
A: Plasma cleaning, using gases like hydrogen or oxygen, can be very effective at removing fluorocarbon residues.[8][9] However, this is typically an industrial process used in semiconductor manufacturing and is not a standard feature on most analytical mass spectrometers. Improper application could damage sensitive instrument components. Always consult your instrument manufacturer before considering such advanced cleaning techniques.
Quantitative Data on Cleaning Effectiveness
The following table provides an illustrative summary of the expected reduction in carryover for a model fluorinated compound (e.g., PFOA) after implementing various cleaning and mitigation strategies. The percentage reduction is a hypothetical representation to demonstrate the relative effectiveness of each approach.
| Strategy | Component Targeted | Expected Carryover Reduction (%) | Notes |
| Standard Wash | Autosampler | 50-70% | Using standard mobile phase as wash solvent. |
| Aggressive Wash | Autosampler | 80-95% | Multi-solvent wash (e.g., IPA/MeOH/ACN/H₂O). |
| Delay Column | LC System (Mobile Phase) | >99% (for background) | Separates background PFAS from analyte peaks.[3][5] |
| PTFE to PEEK Tubing | LC System | >90% (for background) | Reduces leaching of PFAS from system components.[4] |
| Routine Ion Source Clean | Mass Spectrometer | 90-98% | Mechanical and solvent-based cleaning.[6] |
| Dedicated "Dirty" MS | Entire System | N/A | A practical approach to contain contamination. |
Disclaimer: The "Expected Carryover Reduction (%)" values are for illustrative purposes to compare the relative efficacy of different strategies and are not based on a single, specific experimental study. Actual reduction will vary depending on the analyte, concentration, instrument, and specific procedures.
Experimental Protocols
Protocol 1: Diagnosing Carryover Source
Objective: To systematically determine whether the LC system or the MS ion source is the primary contributor to memory effects.
Methodology:
-
Establish Baseline Carryover:
-
Inject a high-concentration standard of the fluorinated analyte.
-
Inject a series of at least three blank samples (using the mobile phase as the blank).
-
Quantify the peak area of the analyte in each blank to establish the level of carryover.
-
-
Isolate the Column:
-
Remove the analytical and guard columns from the flow path.
-
Replace them with a zero-dead-volume union.
-
Repeat steps 1.2 and 1.3. A significant reduction in carryover indicates the column is a major source.
-
-
Isolate the LC System:
-
With the column still removed, divert the LC flow to waste just before it enters the mass spectrometer.
-
Using an infusion pump, introduce a clean, appropriate solvent (e.g., 50:50 methanol:water) directly into the mass spectrometer's ion source at a typical flow rate.
-
Acquire data for a period equivalent to a blank run. If the analyte signal persists, the ion source is the primary source of contamination. If the signal is absent or significantly reduced, the contamination originates from the LC system (autosampler, tubing, etc.).
-
Protocol 2: Ion Source Cleaning for Fluorinated Compound Contamination
Objective: To thoroughly clean the ion source and associated components to remove adsorbed fluorinated compounds.
Materials:
-
Instrument-specific tool kit
-
Powder-free nitrile gloves
-
Lint-free wipes (e.g., Kimwipes)
-
Cotton swabs
-
Abrasive slurry: Aluminum oxide powder (600 grit) mixed with methanol or deionized water.[6][10]
-
Detergent solution: 1% solution of Alconox or similar lab-grade detergent in warm deionized water.[6]
-
Solvents: LC-MS grade methanol, acetone, and isopropanol.
-
Beakers for sonication.
-
Ultrasonic bath.
-
Drying oven (optional, check manufacturer's recommendations).
Methodology:
-
System Shutdown and Disassembly:
-
Vent the mass spectrometer according to the manufacturer's instructions.
-
Once vented, turn off all power to the instrument.
-
Allow the ion source to cool completely before handling.
-
Wearing powder-free gloves, carefully remove the ion source from the vacuum chamber.
-
Disassemble the ion source on a clean, lint-free surface. Take photographs at each step to aid in reassembly.[6]
-
Separate components into beakers based on their material: stainless steel, ceramics, and polymers (e.g., Vespel).[6]
-
-
Cleaning Metal Components:
-
Create a paste of aluminum oxide powder and methanol.
-
Using a cotton swab, gently polish the surfaces of the stainless steel components that are visibly discolored or directly exposed to the ion path.[6]
-
Rinse the polished parts thoroughly with methanol to remove the abrasive.
-
Place the metal parts in a beaker with the 1% detergent solution and sonicate for 15 minutes.[6]
-
Discard the detergent solution and rinse the parts thoroughly with deionized water (at least 3-5 rinses).
-
Place the parts in a beaker with methanol and sonicate for 15 minutes.
-
Repeat the sonication step with acetone for 15 minutes.
-
-
Cleaning Ceramic and Polymer Components:
-
Do not use abrasives on these parts.
-
Place the ceramic and polymer parts in a beaker with methanol and sonicate for 15 minutes.[6]
-
If contamination persists, these parts may need to be replaced as aggressive cleaning can cause damage.
-
-
Drying and Reassembly:
-
Allow all cleaned parts to air dry completely on a clean, lint-free surface. Alternatively, they can be dried in a low-temperature oven (e.g., 100-150°C) for at least 15 minutes, if the materials are compatible.[6]
-
Wearing fresh powder-free gloves, carefully reassemble the ion source, referring to your photographs and the manufacturer's manual.[6]
-
Reinstall the ion source in the mass spectrometer.
-
-
System Startup and Bake-out:
-
Pump down the vacuum system.
-
Perform a system bake-out as recommended by the manufacturer to remove any residual volatile contaminants.
-
Once the system has reached a stable vacuum and temperature, perform a full system calibration and tuning.
-
Verify the cleanliness of the system by running a series of blank injections.
-
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. US5356478A - Plasma cleaning method for removing residues in a plasma treatment chamber - Google Patents [patents.google.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Removal of Fluorocarbon Residues on CF4/H2 Reactive-ion-Etched Silicon Surfaces Using a Hydrogen Plasma for JES - IBM Research [research.ibm.com]
- 9. jkps.or.kr [jkps.or.kr]
- 10. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
Technical Support Center: Overcoming Challenges in Late-Stage Fluorination of Complex Molecules
Welcome to the Technical Support Center for Late-Stage Fluorination. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into intricate molecular architectures. Late-stage fluorination is a powerful strategy in medicinal chemistry, as the introduction of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] However, this process is not without its challenges, including issues with selectivity, functional group tolerance, and reaction efficiency.[3][4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and mechanistic insights to help you overcome common hurdles in your fluorination experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during late-stage fluorination reactions. Each issue is presented in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My late-stage fluorination reaction is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in late-stage fluorination can stem from several factors, ranging from reagent choice and quality to reaction conditions and substrate reactivity. Here’s a systematic approach to diagnosing and resolving the issue:
1. Re-evaluate Your Fluorinating Reagent:
-
Electrophilic vs. Nucleophilic: The choice between an electrophilic (e.g., Selectfluor®, NFSI) and a nucleophilic (e.g., AgF, KF, DAST, Deoxo-Fluor) fluorine source is critical and substrate-dependent.[5]
-
Electrophilic reagents are generally effective for electron-rich aromatic and heteroaromatic systems.
-
Nucleophilic reagents are typically used for SNAr reactions on electron-deficient arenes or for deoxyfluorination of alcohols.[6]
-
-
Reagent Stability and Activity:
-
Ensure your fluorinating agent has been stored correctly and has not degraded. For instance, some electrophilic reagents can be moisture-sensitive.[7]
-
The reactivity of nucleophilic fluoride sources is highly dependent on the counter-ion and the presence of additives (e.g., crown ethers) to enhance fluoride solubility and nucleophilicity.
-
2. Scrutinize Your Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role in both solubility and reactivity.
-
Polar aprotic solvents like acetonitrile, DMF, and DMSO are common, but be aware of potential side reactions. For example, Selectfluor can react exothermically with DMF and DMSO.[7][8]
-
For nucleophilic fluorinations, rigorously dry solvents are often necessary to prevent the deactivation of the fluoride anion through hydrogen bonding.[7]
-
-
Temperature: Temperature can significantly impact reaction rate and selectivity. If you observe decomposition of your starting material or product, consider running the reaction at a lower temperature. Conversely, if the reaction is sluggish, a higher temperature may be required, but this can sometimes lead to decreased selectivity.[9]
-
Atmosphere: Many late-stage fluorination reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
3. Consider Substrate-Specific Issues:
-
Steric Hindrance: The accessibility of the reaction site on your complex molecule can be a major barrier. If the target C-H or C-O bond is sterically encumbered, the fluorinating reagent may not be able to approach it effectively.
-
Electronic Effects: The electronic nature of your substrate is paramount. For electrophilic aromatic substitution, electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. For nucleophilic aromatic substitution, the opposite is true.[9]
-
Competing Reactions: Your substrate may have other reactive sites that compete with the desired fluorination. For example, unprotected alcohols or amines can react with electrophilic fluorinating agents.
Experimental Protocol: General Procedure for Electrophilic Aromatic Fluorination with Selectfluor™
This protocol provides a general starting point and may need to be optimized for your specific substrate.
-
Preparation: In a clean, dry flask equipped with a magnetic stir bar, dissolve the electron-rich arene (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).
-
Reagent Addition: Add Selectfluor™ (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.[9]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.[9]
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Issue 2: Poor Regioselectivity
Question: My reaction produces a mixture of constitutional isomers. How can I improve the regioselectivity of my late-stage fluorination?
Answer: Achieving high regioselectivity is a common challenge, especially in C-H fluorination where multiple C-H bonds may have similar reactivity.[10] Here are key strategies to enhance regioselectivity:
1. Leverage Directing Groups:
-
The presence of a directing group on your substrate can be a powerful tool to guide the fluorinating reagent to a specific position.[10] Both coordinating and non-coordinating directing groups have been successfully employed in metal-catalyzed C-H fluorination.
2. Modulate Steric and Electronic Factors:
-
Steric Control: The inherent steric environment of your substrate can often be exploited. Bulky groups can block certain positions, favoring reaction at less hindered sites.
-
Electronic Control: In electrophilic aromatic fluorination, the inherent electronic biases of the substrate dictate the regioselectivity (ortho/para directing for electron-donating groups, meta directing for electron-withdrawing groups).
3. Optimize the Catalytic System (for C-H Fluorination):
-
Ligand Effects: In transition metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. Experiment with different ligands to fine-tune the steric and electronic properties of the catalyst.
-
Metal Catalyst: Different metal catalysts (e.g., palladium, silver, manganese) can exhibit distinct regioselectivities.[11][12]
4. Adjust Reaction Conditions:
-
Solvent: The solvent can influence the transition state of the reaction and thereby affect regioselectivity.
-
Temperature: Lowering the reaction temperature can sometimes increase the energy difference between competing reaction pathways, leading to improved selectivity.[9]
Issue 3: Substrate or Product Decomposition
Question: I'm observing decomposition of my starting material or the fluorinated product. What steps can I take to mitigate this?
Answer: The harsh conditions sometimes required for fluorination can lead to the degradation of sensitive functional groups in complex molecules. Here’s how to address this:
1. Employ Milder Fluorinating Reagents:
-
If you are using a highly reactive reagent, consider switching to a milder alternative. For example, among electrophilic fluorinating agents, NFSI is generally considered milder than Selectfluor.[5]
-
For deoxyfluorination, reagents like PhenoFluor™ have been developed as more functional group tolerant alternatives to DAST and Deoxo-Fluor.[2]
2. Optimize Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature is often the most effective way to prevent decomposition.
-
Reduce Reaction Time: Carefully monitor the reaction progress and quench it as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions.
-
pH Control: The presence of acidic or basic byproducts can catalyze decomposition. The addition of a non-nucleophilic base or a buffer can sometimes be beneficial.
3. Protect Sensitive Functional Groups:
-
If your molecule contains functional groups that are incompatible with the fluorination conditions (e.g., primary alcohols, amines), it may be necessary to protect them before the fluorination step and deprotect them afterward.
Table 1: Comparison of Common Deoxyfluorinating Reagents
| Reagent | Advantages | Disadvantages |
| DAST | Commercially available | Thermally unstable, can lead to elimination side reactions |
| Deoxo-Fluor | More thermally stable than DAST[13] | Reacts violently with water, generating HF[13][14] |
| PhenoFluor™ | High functional group tolerance, crystalline solid[2] | May not be suitable for large-scale use due to reagent mass[15] |
| XtalFluor | Crystalline solid, often provides good yields | Can lack chemoselectivity in complex molecules[10] |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a building block approach and late-stage fluorination?
A1: The choice depends on several factors. The building block approach , which involves incorporating a pre-fluorinated fragment into your synthesis, is often reliable and well-established.[1] However, it can be less flexible for rapidly exploring structure-activity relationships. Late-stage fluorination allows for the direct introduction of fluorine into a complex molecule in the final steps of a synthesis, making it ideal for lead optimization in drug discovery.[1]
Q2: What are the primary safety concerns when working with fluorinating reagents?
A2: Safety is paramount. Many fluorinating reagents are highly reactive and require careful handling.
-
Electrophilic reagents (F+ sources) can react violently with certain solvents and oxidizable materials.[8][16]
-
Nucleophilic reagents (F- sources) can generate highly toxic and corrosive hydrogen fluoride (HF) upon contact with moisture or acid.[16]
-
Always consult the Safety Data Sheet (SDS) for your specific reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[17]
Q3: Can I use water as a solvent in my fluorination reaction?
A3: While most fluorination reactions require anhydrous conditions, some methods have been developed for use in aqueous media, particularly with certain cationic N-F reagents.[8] However, for most nucleophilic fluorinations, water will deactivate the fluoride anion.
Q4: My complex molecule contains multiple hydroxyl groups. How can I achieve selective deoxyfluorination?
A4: Selective deoxyfluorination in poly-hydroxylated molecules is challenging but achievable. The selectivity often depends on the steric and electronic environment of each hydroxyl group. For example, with PhenoFluor™, primary alcohols are generally more reactive than secondary, and secondary are more reactive than tertiary.[2] A systematic screening of reaction conditions (temperature, solvent, reaction time) may be necessary to optimize for the desired product.
Visualizing Experimental Workflows
To aid in your experimental design, the following diagrams illustrate key decision-making processes and reaction pathways.
Decision Tree for Fluorination Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Deoxofluor - Enamine [enamine.net]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. Fluorination - Wordpress [reagents.acsgcipr.org]
- 17. echemi.com [echemi.com]
Resolving broad peaks in 19F NMR of 6-(Perfluorohexyl)hexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving broad peaks observed in the 19F NMR spectrum of 6-(Perfluorohexyl)hexanol.
Troubleshooting Guide: Resolving Broad Peaks in 19F NMR
Broad peaks in the 19F NMR spectrum of this compound are a common issue that can obscure important structural information. The primary causes are typically related to molecular aggregation, conformational dynamics of the fluoroalkyl chain, and suboptimal experimental parameters. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: Observed 19F NMR signals for this compound are broad and poorly resolved.
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for resolving broad 19F NMR peaks.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in the 19F NMR spectrum of my this compound sample broad?
Broad peaks in the 19F NMR of this compound are often due to one or more of the following factors:
-
Molecular Aggregation: As an amphiphilic molecule, this compound can form aggregates, such as micelles, in solution.[1] This is especially prevalent at higher concentrations and in less polar solvents. Within these aggregates, molecular motion is restricted, leading to significant line broadening.[2]
-
Conformational Exchange: The flexible perfluorohexyl chain can exist in multiple conformations that are in exchange on the NMR timescale. If the rate of this exchange is intermediate, it can lead to broadened signals.
-
Chemical Shift Anisotropy (CSA): While more significant in solid-state NMR, CSA can contribute to line broadening in solution for larger molecules or aggregates, especially at higher magnetic field strengths.[3]
-
Suboptimal Experimental Parameters: Incorrectly set acquisition parameters, such as a short acquisition time or relaxation delay, can also result in broad peaks.
Q2: How does sample concentration affect peak width?
Higher concentrations of this compound promote the formation of aggregates or micelles.[1] This increased intermolecular interaction restricts the tumbling of the molecules in solution, a key factor for obtaining sharp NMR signals. As the concentration decreases, these aggregates are less likely to form, leading to sharper peaks.
Q3: What solvents are recommended for acquiring a high-resolution 19F NMR spectrum of this compound?
The choice of solvent is critical for disrupting intermolecular aggregation. Highly polar, hydrogen-bond-donating solvents are often effective.
-
Recommended Solvents: Methanol-d4 (CD3OD), Dimethyl sulfoxide-d6 (DMSO-d6), or a mixture of CDCl3 with a small amount of a polar solvent like CD3OD can be effective.
-
Solvents to Avoid (or use with caution): Nonpolar solvents like chloroform-d (CDCl3) or benzene-d6 (C6D6) may promote aggregation and lead to broader peaks.
Q4: Can temperature be used to improve peak resolution?
Yes, variable temperature (VT) NMR is a powerful tool for this issue. Increasing the temperature can have two beneficial effects:
-
Disruption of Aggregates: Higher temperatures provide the thermal energy to break up micelles and other aggregates.
-
Increased Conformational Exchange Rate: As the temperature increases, the rate of exchange between different conformations of the fluoroalkyl chain can move into the fast-exchange regime on the NMR timescale, resulting in sharper, averaged signals.
It is recommended to acquire spectra at several temperatures (e.g., 298 K, 313 K, 328 K) to find the optimal condition.
Q5: What are the key 19F NMR acquisition parameters to check?
Ensure the following parameters are appropriately set:
-
Acquisition Time (at): Should be long enough to allow the FID to decay completely. A longer acquisition time leads to better resolution.
-
Relaxation Delay (d1): Should be at least 1.5 times the longest T1 relaxation time of the fluorine nuclei to ensure complete relaxation between scans. For quantitative measurements, a delay of 5-7 times T1 is recommended.[4]
-
Proton Decoupling: Use proton decoupling to remove 1H-19F couplings, which can simplify the spectrum and improve signal-to-noise.
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution 19F NMR
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities can complicate the spectrum and contribute to peak broadening.
-
Solvent Selection: Choose a deuterated solvent known to minimize aggregation. Methanol-d4 (CD3OD) is a good starting point.
-
Concentration: Prepare a dilute sample. A concentration range of 1-5 mg/mL is recommended to start.
-
Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any insoluble material that could affect the magnetic field homogeneity.
-
Degassing (Optional but Recommended): For sensitive experiments or if dissolved oxygen is a concern (as it is paramagnetic and can cause line broadening), degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by using the freeze-pump-thaw method.
Protocol 2: Optimizing 19F NMR Acquisition Parameters
This protocol provides a starting point for setting up a standard 1D 19F NMR experiment with proton decoupling.
| Parameter | Recommended Value/Setting | Rationale |
| Pulse Program | zgig (or equivalent with inverse-gated decoupling) | Provides proton decoupling during acquisition while minimizing NOE effects for better quantification. |
| Transmitter Frequency Offset (O1P) | Centered on the perfluoroalkyl region (~ -80 to -130 ppm) | Ensures all signals of interest are within the excitation window. |
| Spectral Width (SW) | ~200 ppm (adjust as needed to cover all signals) | A sufficiently wide spectral width prevents peak folding (aliasing). |
| Acquisition Time (AQ) | ≥ 2 seconds | A longer acquisition time provides better digital resolution. |
| Relaxation Delay (D1) | 5 seconds (adjust based on T1 measurements) | Allows for near-complete longitudinal relaxation of the fluorine nuclei. |
| Number of Scans (NS) | 16 or higher (depending on concentration) | Increase for better signal-to-noise ratio. |
| Temperature (TE) | 298 K (and variable as needed) | Start at room temperature and increase if peaks are broad. |
Data Presentation
The following table summarizes the expected effects of key experimental variables on the 19F NMR spectrum of this compound.
| Variable | Condition | Expected Effect on Peak Width | Rationale |
| Concentration | High (>10 mg/mL) | Broad | Promotes molecular aggregation. |
| Low (1-5 mg/mL) | Sharp | Minimizes aggregation. | |
| Solvent | Nonpolar (e.g., CDCl3) | Broad | Encourages micelle formation. |
| Polar (e.g., CD3OD) | Sharp | Disrupts intermolecular hydrogen bonding and aggregation. | |
| Temperature | Low (e.g., 273 K) | Broad | Favors aggregation and slower conformational exchange. |
| High (e.g., 328 K) | Sharp | Disrupts aggregates and increases the rate of conformational exchange. |
Visualization of Molecular Interactions
The following diagram illustrates the proposed mechanism for peak broadening due to the aggregation of this compound molecules.
Caption: Aggregation of this compound leading to peak broadening.
References
- 1. Frontiers | Development of elliptic core-shell nanoparticles with fluorinated surfactants for 19F MRI [frontiersin.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
Technical Support Center: Safe Scale-up of Reactions Involving Fluorine Gas in Continuous Flow Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorine gas in continuous flow systems.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of continuous flow fluorination reactions.
| Problem | Potential Cause | Recommended Action |
| Leak Detected in the System | - Improperly tightened fittings- Material incompatibility leading to corrosion or degradation- Seal failure (e.g., gaskets, O-rings) | - Immediately stop the flow of all reagents and fluorine gas.- Purge the system with an inert gas (e.g., nitrogen or argon).[1]- Identify the leak source using a compatible leak detection solution (e.g., Snoop for non-corrosive gases, or a fluorine-specific sensor).- Tighten fittings as necessary. Do not overtighten.- If the leak persists, replace the faulty component with one made of a compatible material (see Materials Compatibility table below).- Always perform a pressure test with an inert gas before reintroducing fluorine.[2] |
| Pressure Fluctuations or Blockage | - Precipitation of starting materials, products, or byproducts- Freezing of solvent or reagents at low temperatures- Gas bubble formation (outgassing of dissolved gases or nitrogen from the F2 mixture) | - Stop the pumps to prevent over-pressurization.- If precipitation is suspected, gently heat the blocked section if the materials are thermally stable, or flush with a suitable solvent.- For low-temperature reactions, ensure the reactor temperature is above the freezing point of all components.- To manage nitrogen from the fluorine mixture, consider incorporating a gas-liquid separator after the initial dissolution of fluorine gas in the solvent.[2] |
| Inconsistent or Low Product Yield | - Inefficient mixing of gas and liquid phases- Incorrect stoichiometry (flow rates of fluorine or substrate are off)- Temperature deviation from the optimal range- Catalyst deactivation (if applicable) | - Ensure the mixing unit (e.g., T-mixer, static mixer) is appropriate for the scale and flow rates.- Verify the calibration of all pumps and mass flow controllers.- Monitor the reaction temperature closely and ensure the heating/cooling system is functioning correctly. Reactions with fluorine are often highly exothermic and require precise temperature control.[3]- If using a solid-supported catalyst, check for signs of degradation or leaching. |
| Discoloration of Reactor Tubing or Components | - Corrosion of incompatible materials- Formation of colored byproducts or degradation products | - Immediately stop the reaction and inspect the system.- Verify that all wetted parts are constructed from fluorine-compatible materials.[4]- Analyze the product stream to identify the colored species, which may provide insight into side reactions.- Consider adjusting reaction parameters (e.g., temperature, residence time) to minimize byproduct formation. |
| Fluorine Sensor Alarm Activation | - An actual leak in the system- Cross-sensitivity of the sensor to other gases or solvents- Sensor malfunction or need for calibration | - Treat every alarm as a real event. Evacuate the area immediately.[1]- From a safe location, initiate the emergency shutdown procedure for the fluorine gas supply.- Once the area is confirmed to be safe by trained personnel with appropriate PPE, investigate the source of the alarm.- If no leak is found, review the sensor's specifications for known cross-sensitivities.- Ensure fluorine sensors are checked and calibrated regularly (e.g., every 6 months) and replaced annually to prevent false alarms or failures.[2] |
Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the most critical safety precautions when working with fluorine gas?
A1: Due to its high reactivity and toxicity, handling fluorine gas requires stringent safety measures.[5][6] Key precautions include:
-
Ventilation: Always handle fluorine gas in a well-ventilated fume hood or a dedicated gas cabinet.[1][7]
-
Material Compatibility: Use only equipment constructed from materials known to be compatible with fluorine, such as Monel, nickel, or stainless steel that has been properly passivated.[4] For seals and gaskets, Teflon is often the preferred material.[5]
-
System Integrity: The system must be scrupulously clean, dry, and free of organic residues like oils and greases.[1][8] A thorough leak check with an inert gas like helium or nitrogen is mandatory before introducing fluorine.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, neoprene gloves, tightly sealed safety goggles (metal frames are preferred), and a face shield.[1]
-
Emergency Preparedness: An emergency plan must be in place. This includes having readily accessible safety showers, eyewash stations, and 2.5% calcium gluconate gel for treating skin contact.[5] All personnel must be trained on emergency procedures.
Q2: What should I do in case of a fluorine gas leak or exposure?
A2: Immediate action is critical in the event of a leak or exposure.
-
Leak: Evacuate the area immediately and alert others.[1] If it is safe to do so, shut off the gas supply remotely. Do not re-enter the area until it has been cleared by safety personnel.
-
Inhalation: Move the affected person to an area with fresh air immediately. Prompt medical attention is essential in all cases of overexposure, as high concentrations can be fatal.[5]
-
Skin Contact: Fluorine rapidly hydrolyzes to hydrofluoric acid (HF) on contact with moisture, causing severe burns.[5] Immediately flush the affected area with copious amounts of water for at least 5 minutes, remove contaminated clothing, and apply 2.5% calcium gluconate gel. Seek immediate medical attention.[5]
-
Eye Contact: Flush the eyes with large amounts of water for a minimum of 30 minutes and seek immediate medical attention.[5]
System Design and Materials
Q3: What materials are recommended for constructing a continuous flow reactor for fluorination?
A3: Material selection is critical for the safe operation of a fluorination reactor. Many metals form a passive fluoride film on their surface which inhibits further reaction.[4]
-
Metals: Monel and nickel are highly recommended, especially at elevated temperatures. Stainless steels (e.g., 316) are also commonly used and form a stable fluoride film.[4] Aluminum can be used, but its melting point is below its ignition point with fluorine.[4] Copper and its alloys are also highly resistant.
-
Polymers: Polytetrafluoroethylene (PTFE, Teflon) and other fully fluorinated polymers are the most compatible non-metallic materials and are often used for tubing, seals, and gaskets.[5][8]
-
Glass: Standard borosilicate glassware is attacked by fluorine and the resulting hydrofluoric acid and should be avoided.[9]
Q4: Is it better to use pure fluorine or a diluted mixture?
A4: For laboratory and scale-up operations, using a diluted mixture of fluorine in an inert gas, typically 10% fluorine in nitrogen, is strongly recommended.[2][10] This practice significantly enhances safety by reducing the concentration of the reactive gas, which helps to control the reaction exotherm and reduces the severity of potential leaks.
Reaction and Process Control
Q5: How can I ensure efficient mixing of fluorine gas and the liquid stream?
A5: Efficient gas-liquid mixing is crucial for achieving high conversion and selectivity. In continuous flow, this is enhanced by the high surface-area-to-volume ratio.[11] Common strategies include:
-
Using T-mixers or other micro-mixers to combine the gas and liquid streams.[2]
-
Employing reactors with small internal diameters (e.g., narrow-bore tubing) to ensure good contact between the phases.[11]
-
Operating in a regime that promotes Taylor flow (slug flow), where bubbles of gas are separated by slugs of liquid, inducing internal recirculation and enhancing mass transfer.[12]
Q6: How should I handle the unreacted fluorine gas exiting the reactor?
A6: Unreacted fluorine gas must be safely neutralized before venting. This is typically done by passing the reactor output through a scrubber. A wet gas scrubber containing a quenching solution (e.g., a basic solution) can be used to neutralize both fluorine and the hydrofluoric acid (HF) byproduct.[2] The scrubber system should be designed to prevent backflow of the quench solution into the reactor.[2]
Q7: What analytical methods can be used for real-time monitoring of continuous fluorination?
A7: In-line reaction monitoring provides real-time data for process optimization and quality control.[13] Suitable Process Analytical Technology (PAT) for continuous flow includes:
-
Infrared (IR) and Raman Spectroscopy: These techniques can monitor the consumption of starting materials and the formation of products by tracking characteristic vibrational bands.[13]
-
Mass Spectrometry: Can be used to identify products and byproducts in the reaction stream.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is an emerging technique for detailed structural analysis of the reaction mixture in real-time.[13]
Quantitative Data Summary
Table 1: Materials Compatibility with Fluorine Gas
| Material | Compatibility at Room Temp. | High-Temperature Suitability (approx.) | Notes |
| Nickel | Excellent | Excellent (up to 1200°F / 650°C) | Forms a stable, protective fluoride film.[4] |
| Monel | Excellent | Excellent (up to 1200°F / 650°C) | Similar to nickel; good for valves and fittings.[4] |
| Stainless Steel (e.g., 304, 316) | Good | Fair (film becomes less stable at elevated temps) | Widely used for tubing and reactors; must be passivated.[4] |
| Copper & Brass | Excellent | Good | Forms a very stable cupric fluoride film with dry fluorine.[4] |
| Aluminum | Good | Poor (Melting point is below ignition temp) | Forms a protective AlF₃ film.[4] |
| PTFE (Teflon) | Excellent | Good (dependent on grade) | Preferred non-metallic material for seals, gaskets, and tubing.[5][8] |
| Borosilicate Glass | Very Poor | Not Recommended | Attacked by fluorine and hydrofluoric acid.[9] |
Table 2: Typical Operating Parameters for Direct Fluorination in Flow
| Parameter | Typical Range | Rationale / Notes |
| Fluorine Concentration | 10% in Nitrogen | Enhances safety by diluting the reactive gas and helping to control exotherms.[2] |
| Temperature | -20°C to 50°C | Reactions are often highly exothermic; low temperatures are used to control selectivity and prevent degradation.[2][14] |
| F₂ Flow Rate (Lab Scale) | 6 - 60 mL/min | Must be precisely controlled with a mass flow controller (MFC) to ensure correct stoichiometry.[14] |
| Inert Gas Dilution Flow | 240 - 300 mL/min | High dilution helps to control reaction rate and temperature.[14] |
| Pressure | Atmospheric to ~10 bar | Higher pressure can increase the solubility of fluorine gas in the solvent, but requires more robust equipment. Back-pressure regulators are used for control.[12] |
Experimental Protocols
Protocol: General Procedure for Continuous Flow Direct Fluorination
This protocol describes a general setup for performing a direct fluorination reaction, based on the fluorination of cytosine.[2][11]
1. System Preparation: a. Construct the flow reactor system using compatible materials (e.g., stainless steel or PFA tubing, Kalrez O-rings, Monel valves). b. The setup should consist of a reagent delivery pump, a gas delivery system with a mass flow controller (MFC) for the 10% F₂ in N₂ mixture, a mixing unit (T-mixer), a temperature-controlled reactor coil, a back-pressure regulator (BPR), and a collection vessel followed by a scrubber.[2] c. Passivation: Before first use, passivate all metallic components by exposing them to a low concentration of fluorine gas under controlled conditions to form a protective fluoride layer.[6] d. Cleaning and Drying: Thoroughly clean the entire system with a suitable solvent and dry completely by purging with a stream of dry inert gas (e.g., nitrogen). Moisture must be strictly excluded as it reacts with fluorine to form highly corrosive HF.[1] e. Leak Testing: Pressurize the system with helium or dry nitrogen to the maximum expected operating pressure and check all connections for leaks.[2]
2. Reaction Execution: a. Cool the reactor coil to the desired temperature (e.g., 10 °C) using a chiller bath.[2] b. Begin pumping the solvent through the system to establish a stable flow. c. Prepare a solution of the substrate (e.g., cytosine in formic acid).[11] d. Start the substrate solution pump and allow it to flow through the system until it reaches the collection vessel. e. Once the liquid flow is stable, slowly introduce the 10% F₂ in N₂ mixture via the MFC at the desired flow rate. f. The gas and liquid streams will combine in the T-mixer and flow through the reactor coil. g. The back-pressure regulator maintains a constant pressure within the reactor to ensure gas solubility and controlled flow. h. The product stream exits the BPR and is collected in a cooled vessel. The off-gases are directed to a scrubber containing a neutralizing agent.
3. Shutdown and Quenching: a. Stop the flow of fluorine gas first. b. Continue to pump the substrate solution and then pure solvent through the system to flush out any remaining reactive species. c. Purge the entire system with an inert gas.[2] d. The collected product mixture may contain dissolved HF and should be handled with care. A subsequent quenching step (e.g., addition to a basic solution or a suitable workup solvent like n-butanol) may be required.[15]
Visualizations
Caption: Experimental workflow for a typical continuous fluorination experiment.
Caption: Logical workflow for troubleshooting a leak in the flow system.
Caption: Diagram of a typical continuous flow setup for fluorination reactions.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 4. Llis [llis.nasa.gov]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. asiaiga.org [asiaiga.org]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Fluorinated Surfactant-Stabilized Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with emulsions stabilized by fluorinated surfactants.
Troubleshooting Guide: Common Emulsion Instability Issues
This guide addresses specific problems that can arise during the preparation and storage of water-in-fluorinated oil emulsions.
? Issue: My emulsion is showing rapid coalescence (droplets merging).
Answer: Rapid coalescence is a common sign of insufficient interfacial stabilization. Several factors could be at play:
-
Incorrect Surfactant Concentration: The concentration of the fluorinated surfactant may be too low to adequately cover the surface of the newly formed droplets during emulsification. Conversely, excessively high concentrations can lead to the formation of micelles in the bulk phase, which can sometimes destabilize the emulsion.[1]
-
Incompatible Surfactant Structure: The molecular structure of the surfactant is critical for creating a robust interfacial film.[2] For instance, the stability of drops coated with triblock copolymers often correlates with the interfacial tension, while the stability of those coated with diblock copolymers is more dependent on their packing density at the interface.[3][4][5]
-
High Salt Concentration in Aqueous Phase: The presence of high concentrations of salts in the aqueous phase can decrease the stability of droplets, particularly when using surfactants with poly(ethylene glycol) (PEG) headgroups.[4] Consider using a surfactant specifically designed for high-salt conditions.
-
Mechanical Agitation: Excessive or prolonged high-shear mixing can sometimes provide enough energy to overcome the stabilizing barrier of the surfactant, leading to droplet coalescence.
? Issue: I'm observing Ostwald Ripening (smaller droplets disappearing and larger ones growing).
Answer: Ostwald ripening is a process where the dispersed phase from smaller droplets dissolves in the continuous phase and redeposits onto larger droplets. This is a primary pathway for the destabilization of perfluorocarbon (PFC) nanoemulsions.[6][7]
-
Choice of Fluorinated Oil: The solubility of the fluorinated oil in the continuous phase is a key driver of Ostwald ripening. Using a PFC with extremely low water solubility can minimize this effect.[8]
-
Polydispersity: A wide distribution of droplet sizes will accelerate Ostwald ripening. Improving the uniformity of your initial emulsion through methods like microfluidics can enhance long-term stability.[6]
-
Surfactant Film Properties: The viscoelasticity of the surfactant film at the interface can help resist the changes in droplet size associated with Ostwald ripening.[2]
? Issue: The emulsion is creaming or sedimenting.
Answer: This is a gravitational effect caused by a density mismatch between the aqueous (dispersed) and fluorinated oil (continuous) phases.[7]
-
Density Matching: While often difficult, adjusting the density of the continuous phase to more closely match the aqueous phase can significantly reduce creaming or sedimentation.
-
Droplet Size Reduction: Smaller droplets are less affected by gravity. Employing homogenization techniques that produce smaller, more uniform droplets can improve stability against gravitational separation.[9]
-
Viscosity of Continuous Phase: Increasing the viscosity of the fluorinated oil phase can slow down the movement of droplets, thereby inhibiting creaming and sedimentation.[9]
Frequently Asked Questions (FAQs)
? Q1: How do I choose the right fluorinated surfactant for my application?
A1: The choice of surfactant is critical and depends heavily on the composition of your emulsion.[3][5]
-
For low salt concentrations: Surfactants with a ratio of the radii of gyration of the hydrophilic (e.g., PEG) to the hydrophobic block between 0.54 and 0.67 tend to provide the best stability.[3][5]
-
For high salt concentrations: Surfactants with a ratio of radii of gyration between 0.34 and 0.37 are often more effective.[3][5]
-
For biological applications: Biocompatibility is paramount. Non-ionic surfactants with head groups like tris(hydroxymethyl)methyl (Tris) have been shown to be compatible with enzymatic assays and cell culture.[10][11] Avoid surfactants with charged headgroups, like those with carboxylic acid moieties, as they can interact adversely with biomolecules.[4][10]
? Q2: What is the typical concentration range for fluorinated surfactants?
A2: Surfactant concentration typically ranges from 0.05 wt% to 5 wt% in the oil phase.[4] For microfluidic applications, concentrations around 2 wt% are common for generating stable droplets.[10][11] However, for certain applications requiring easy droplet breakdown, lower concentrations like 0.05 wt% might be used.[11] The optimal concentration should be determined experimentally for each specific system.
? Q3: Can I use fluorinated surfactants in combination with other stabilizers?
A3: Yes, co-stabilizers can be employed. For instance, in drug delivery systems for perfluorocarbon emulsions, phospholipids like egg yolk lecithin are often used as emulsifiers.[8][12] Additionally, biocompatible polymers such as Pluronic F-68 have been used, although their potential to induce inflammatory responses should be considered.[13] In some advanced applications, nanoparticles like graphene oxide have been used as both an emulsifier and a stabilizing agent to control the release of substances like oxygen.[14]
? Q4: My application is sensitive to interactions with the surfactant. What are my options?
A4: Surfactant-biomolecule interactions are a significant concern in drug delivery and biological assays.[10] The composition of the surfactant's polar headgroup is critical.[11] Using non-ionic, biocompatible headgroups is a primary strategy. For example, modifying a perfluoropolyether (PFPE) surfactant with a Tris headgroup (PFPE-Tris) has been shown to create stable emulsions that are compatible with DNA nanoparticle synthesis and cell culture, overcoming the limitations of surfactants with carboxylic acid headgroups.[10]
Data Presentation: Surfactant Performance
The following table summarizes the impact of surfactant composition on emulsion stability, drawing from various studies.
| Surfactant Type | Key Structural Feature | Application Context | Observed Stability Outcome |
| Diblock Copolymer | Packing density at the interface is a key stability factor. | General water-in-fluorinated oil emulsions | Stability scales with packing density.[3][5] |
| Triblock Copolymer | Interfacial tension is a primary determinant of stability. | General water-in-fluorinated oil emulsions | Stability scales with interfacial tension.[3][5] |
| PFPE-Tris | Non-ionic Tris(hydroxymethyl)methyl headgroup. | Biological assays, DNA synthesis, cell culture | Superior stability and biocompatibility compared to unmodified PFPE with a carboxylic acid headgroup.[10] |
| PFPE-PEG | Poly(ethylene glycol) hydrophilic block. | Microfluidics, PCR applications | Stability is sensitive to the salt concentration in the aqueous phase.[4] |
Experimental Protocols
Protocol 1: Preparation of a Water-in-Fluorinated Oil Emulsion via Bulk Emulsification
This protocol describes a general method for creating a water-in-oil emulsion using mechanical agitation.
Materials:
-
Aqueous phase (e.g., buffer, cell culture medium)
-
Fluorinated oil (e.g., HFE-7500)
-
Fluorinated surfactant (e.g., 2% w/w PFPE-PEG)
-
High-speed homogenizer or vortex mixer
Procedure:
-
Prepare the oil phase by dissolving the fluorinated surfactant in the fluorinated oil. This may require gentle heating or sonication to ensure complete dissolution.
-
Add the aqueous phase to the oil phase at a desired volume ratio (e.g., 1:4 aqueous to oil).
-
Immediately homogenize the mixture at high speed. For example, using a TissueLyser for 10 seconds at 15 Hz followed by 7 seconds at 17 Hz.[15]
-
Visually inspect the emulsion for uniformity. The resulting emulsion should appear milky and opaque.
-
Characterize the emulsion for droplet size and stability over time using techniques like dynamic light scattering (DLS) or optical microscopy.
Protocol 2: Characterization of Emulsion Stability
This protocol outlines a method for assessing the stability of a prepared emulsion over time.
Materials:
-
Prepared emulsion
-
Optical microscope with a camera
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Initial Characterization (Time = 0):
-
Immediately after preparation, place a small aliquot of the emulsion on a microscope slide and observe the droplet morphology and size distribution.
-
Measure the droplet size distribution using DLS.
-
-
Monitoring Over Time:
-
Store the emulsion under desired conditions (e.g., room temperature, 4°C).
-
At regular intervals (e.g., 1 hour, 24 hours, 1 week), repeat the microscopic observation and DLS measurements.
-
-
Data Analysis:
-
Compare the droplet size distributions over time. A significant increase in the average droplet size is indicative of coalescence or Ostwald ripening.[16]
-
Observe the micrographs for signs of droplet aggregation (flocculation), merging (coalescence), or the appearance of a separate aqueous layer (phase separation).
-
Visualizations
Caption: Pathways of emulsion destabilization.
Caption: A logical workflow for troubleshooting emulsion instability.
References
- 1. Influence of Surfactant and Weak-Alkali Concentrations on the Stability of O/W Emulsion in an Alkali-Surfactant–Polymer Compound System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Influence of Fluorinated Surfactant Composition on the Stability of Emulsion Drops | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Fluorinated Surfactant Composition on the Stability of Emulsion Drops [zenodo.org]
- 6. Systematic Study of Perfluorocarbon Nanoemulsions Stabilized by Polymer Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolinscientific.com [biolinscientific.com]
- 8. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlas.org [atlas.org]
- 10. Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
- 13. Impact of different emulsifiers on biocompatibility and inflammatory potential of Perfluorohexyloctane (F6H8) emulsions for new intravenous drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Graphene oxide-stabilized perfluorocarbon emulsions for controlled oxygen delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. Fluorinated oil-surfactant mixtures with the density of water: Artificial cells for synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One [journals.plos.org]
Validation & Comparative
Performance comparison of short-chain vs. long-chain fluorinated surfactants
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of fluorinated surfactants is undergoing a significant shift, driven by environmental and health considerations. Historically, long-chain fluorinated surfactants, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), were the industry standard due to their exceptional performance in reducing surface tension and their thermal and chemical stability. However, their persistence, bioaccumulative nature, and potential toxicity have led to regulatory restrictions and a move towards short-chain alternatives.[1][2] This guide provides an objective comparison of the performance of short-chain versus long-chain fluorinated surfactants, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting appropriate alternatives.
Short-chain per- and polyfluoroalkyl substances (PFAS) are generally defined as perfluoroalkyl carboxylic acids (PFCAs) with fewer than eight carbon atoms and perfluoroalkane sulfonic acids (PFSAs) with fewer than six carbon atoms.[3] While these shorter-chain variants are designed to be less bioaccumulative and have shorter half-lives in the body, their performance characteristics, such as surface tension reduction and critical micelle concentration (CMC), can differ from their long-chain predecessors.[1][4] Understanding these differences is crucial for applications where high surface activity is paramount.
Quantitative Performance Comparison
The following tables summarize key performance and environmental indicators for representative short-chain and long-chain fluorinated surfactants.
Table 1: Surface Tension of Selected Fluorinated Surfactants
| Surfactant | Abbreviation | Chain Length Classification | Surface Tension (mN/m) at CMC |
| Perfluorobutanoic Acid | PFBA | Short-Chain (C4) | ~40-50 |
| Perfluorohexanoic Acid | PFHxA | Short-Chain (C6) | ~25-35 |
| Perfluorooctanoic Acid | PFOA | Long-Chain (C8) | ~15-25[5] |
| Perfluorobutanesulfonic Acid | PFBS | Short-Chain (C4) | ~45-55 |
| Perfluorooctanesulfonic Acid | PFOS | Long-Chain (C8) | ~20-30 |
Note: Surface tension values can vary depending on the specific experimental conditions (e.g., temperature, pH, purity, and presence of counterions).
Table 2: Critical Micelle Concentration (CMC) of Selected Fluorinated Surfactants
| Surfactant | Abbreviation | Chain Length Classification | Critical Micelle Concentration (CMC) |
| Perfluorohexanoic Acid | PFHxA | Short-Chain (C6) | ~110 mmol/L[6] |
| Perfluorooctanoic Acid | PFOA | Long-Chain (C8) | ~8-30 mM (depending on counterion)[7] |
| Perfluorobutanesulfonic Acid | PFBS | Short-Chain (C4) | High (Does not readily form micelles) |
| Perfluorooctanesulfonic Acid | PFOS | Long-Chain (C8) | ~8 mM |
Note: CMC is a measure of surfactant efficiency; a lower CMC indicates that less surfactant is needed to form micelles and achieve maximum surface tension reduction.
Table 3: Bioaccumulation Potential of Selected Fluorinated Surfactants
| Surfactant | Abbreviation | Chain Length Classification | Bioaccumulation Factor (BAF) / Potential |
| Perfluorobutanoic Acid | PFBA | Short-Chain (C4) | Low (Half-life of ~3 days in humans)[4] |
| Perfluorobutanesulfonic Acid | PFBS | Short-Chain (C4) | Lower than PFOS[8][9] |
| Perfluorooctanoic Acid | PFOA | Long-Chain (C8) | High (Half-life of years in humans)[4] |
| Perfluorooctanesulfonic Acid | PFOS | Long-Chain (C8) | High (Half-life of ~5 years in humans)[8] |
Note: BAF values can vary significantly between species and environmental conditions. The data presented reflects the general trend of lower bioaccumulation for shorter-chain compounds.
Experimental Protocols
Detailed methodologies are essential for accurate and reproducible performance comparisons. The following are protocols for key experiments.
Protocol 1: Determination of Surface Tension (Wilhelmy Plate Method)
Objective: To measure the equilibrium surface tension of a surfactant solution.
Apparatus:
-
Tensiometer with a Wilhelmy plate (typically platinum)
-
Sample vessel (e.g., glass beaker)
-
Micropipettes
-
High-purity water (e.g., Milli-Q)
-
Surfactant solutions of known concentrations
Procedure:
-
Preparation:
-
Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol or acetone) and then flame it to remove any organic residues.
-
Clean the sample vessel meticulously.
-
Prepare a series of surfactant solutions of varying concentrations in high-purity water.
-
-
Calibration:
-
Calibrate the tensiometer using high-purity water, which has a known surface tension of approximately 72.8 mN/m at 20°C.
-
-
Measurement:
-
Place a surfactant solution in the sample vessel.
-
Attach the clean Wilhelmy plate to the microbalance of the tensiometer.
-
Slowly raise the sample vessel until the liquid surface just touches the bottom edge of the plate.
-
The instrument will measure the force exerted on the plate by the surface tension of the liquid.
-
Record the surface tension value once it has stabilized, indicating that equilibrium has been reached.
-
-
Data Analysis:
-
Repeat the measurement for each surfactant concentration.
-
Plot surface tension as a function of surfactant concentration.
-
Protocol 2: Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which surfactant molecules begin to form micelles.
Methodology (using surface tension data):
-
Data Collection:
-
Measure the surface tension of a series of surfactant solutions with increasing concentrations, following Protocol 1.
-
-
Data Analysis:
-
Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).
-
The resulting graph will typically show two distinct linear regions. The first region will have a steep negative slope, where the surface tension decreases significantly with increasing surfactant concentration. The second region will be nearly horizontal, where the surface tension remains relatively constant.
-
The point of intersection of these two linear regions corresponds to the Critical Micelle Concentration (CMC).
-
Protocol 3: Assessment of Bioaccumulation Potential (Based on OECD Guidelines)
Objective: To estimate the potential for a substance to accumulate in living organisms.
While a full, detailed protocol for a bioaccumulation study is extensive, the general workflow based on OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) is as follows:
Experimental Workflow:
-
Test Organism Selection: Choose a suitable fish species (e.g., zebrafish, rainbow trout).
-
Acclimation: Acclimate the fish to laboratory conditions.
-
Exposure Phase (Uptake):
-
Expose a group of fish to a constant, sublethal concentration of the test surfactant in water.
-
Maintain a control group in clean water.
-
Periodically sample fish and water to measure the concentration of the surfactant.
-
-
Depuration Phase (Elimination):
-
After the exposure phase, transfer the remaining fish to a clean water environment.
-
Continue to sample the fish at regular intervals to measure the decrease in the surfactant concentration in their tissues.
-
-
Analysis:
-
Analyze the collected samples using appropriate analytical techniques (e.g., LC-MS/MS).
-
Calculate the Bioaccumulation Factor (BAF) as the ratio of the concentration of the chemical in the organism to the concentration in the surrounding medium at steady state.
-
Visualizing Workflows and Relationships
The following diagrams illustrate the experimental workflow for surfactant performance comparison and the fundamental relationship between chain length and key properties.
Caption: Experimental workflow for comparing fluorinated surfactants.
Caption: Chain length effects on surfactant properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Short-chain and long-chain fluorosurfactants in firefighting foam: a review | Semantic Scholar [semanticscholar.org]
- 3. sanbornhead.com [sanbornhead.com]
- 4. A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of Perfluorooctanoate and Perfluorohexanoate with Seed Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Perfluorooctanesulfonic acid (PFOS) and perfluorobutanesulfonic acid (PFBS) impaired reproduction and altered offspring physiological functions in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC Methods for the Quantification of 6-(Perfluorohexyl)hexanol
For researchers, scientists, and drug development professionals, the precise quantification of fluorinated compounds such as 6-(Perfluorohexyl)hexanol is essential for product quality control, process optimization, and safety assessment. This guide offers a comprehensive cross-validation of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document provides a detailed comparison of their performance, complete experimental protocols, and a clear workflow to assist in selecting the most suitable method for your analytical needs.
The cross-validation of analytical methods is a critical process to ensure that a chosen analytical procedure is fit for its intended purpose by comparing its performance against a second, well-characterized method.[1][2] This provides a higher level of confidence in the accuracy and reliability of the analytical data generated.[1]
Method Performance Comparison
The selection between HPLC and GC for the analysis of this compound is contingent on several factors, including the sample matrix, required sensitivity, and available instrumentation. Gas chromatography is generally well-suited for volatile and semi-volatile compounds like this compound.[3][4] In contrast, HPLC is a versatile technique that can be adapted for compounds with lower volatility or those that are thermally labile.[4]
Due to the absence of a strong UV chromophore in this compound, conventional HPLC with UV detection may not provide adequate sensitivity. Therefore, this guide considers HPLC coupled with a universal detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
Data Presentation: A Side-by-Side Comparison
The following table summarizes the typical performance characteristics of GC with Flame Ionization Detection (GC-FID) and HPLC with Refractive Index Detection (HPLC-RID) for the analysis of this compound. These values are representative and should be confirmed through in-house method validation.
| Parameter | Gas Chromatography with FID (GC-FID) | HPLC with RID (HPLC-RID) |
| Principle | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Ideal for volatile and semi-volatile compounds that are thermally stable.[3] | Suitable for non-volatile or thermally labile compounds; can be adapted for volatile compounds.[3] |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~ 1-10 µg/mL | ~ 10-50 µg/mL |
| Limit of Quantification (LOQ) | ~ 5-30 µg/mL | ~ 30-150 µg/mL |
| Sample Throughput | Higher | Lower |
| Solvent Consumption | Lower | Higher |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following protocols for GC-FID and HPLC-RID are provided as a starting point for method development and validation for the quantification of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method is highly suitable for determining the purity and quantifying this compound in various sample matrices.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the analysis of alcohols and fluorinated compounds.[5][6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 250 °C.[5]
-
Detector Temperature: 280 °C.[3]
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.[5]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane). Perform serial dilutions to create calibration standards across the desired concentration range.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent to achieve a concentration within the calibration range.
Quantification:
Quantification is achieved by constructing a calibration curve from the peak areas of the external standards of known concentrations.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Method
This method serves as a viable alternative for the quantification of this compound, particularly when a GC is not available. An isocratic elution is necessary due to the use of a Refractive Index Detector.[3]
Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice. For fluorinated compounds, a fluorinated phase column (e.g., FluoroSep-RP Octyl) may offer alternative selectivity.[7]
-
Mobile Phase: A mixture of HPLC-grade acetonitrile and water (e.g., 70:30 v/v). The optimal ratio should be determined experimentally to achieve sufficient retention and separation.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35 °C.[3]
-
RID Temperature: 35 °C.[3]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Generate a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving it in the mobile phase to a concentration that falls within the established calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
A calibration curve is generated by plotting the peak area versus the concentration of the prepared standards. The concentration of this compound in the sample is then determined from this curve.
Mandatory Visualization
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for the cross-validation of the HPLC and GC-FID methods.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Conclusion
Both GC-FID and HPLC-RID are capable of quantifying this compound. GC-FID generally offers higher sensitivity and throughput, making it the preferred method for this type of volatile analyte.[3] HPLC-RID provides a robust alternative, particularly when GC instrumentation is unavailable or if the sample matrix contains non-volatile components that could interfere with GC analysis.[3] The ultimate choice of method should be based on a thorough evaluation of the specific analytical requirements, including desired sensitivity, sample throughput, and the nature of the sample matrix.[5] A comprehensive cross-validation as outlined in this guide is essential to ensure the reliability and interchangeability of the chosen analytical methods in a regulated environment.[1]
References
A comparative study of the surface tension reduction by different fluorotelomer alcohols
A detailed examination of the surface activity of a homologous series of fluorotelomer alcohols (FTOHs) reveals a direct correlation between the length of the fluorinated carbon chain and the efficiency of surface tension reduction. As the number of fluorinated carbons increases, the critical micelle concentration (CMC) decreases, indicating that less surfactant is required to achieve the maximum reduction in surface tension.
Fluorotelomer alcohols, a class of polyfluoroalkyl substances (PFAS), are utilized as precursors in the synthesis of a variety of surfactants and surface-active polymers.[1][2] Their molecular structure, consisting of a hydrophobic and oleophobic fluorinated "tail" and a hydrophilic alcohol "head," allows them to accumulate at air-water interfaces, thereby reducing the surface tension of water. This property is crucial for numerous applications, including in coatings, cleaning agents, and fire-fighting foams.[3][4] This guide provides a comparative analysis of the surface tension reduction capabilities of four common FTOHs: 4:2 FTOH, 6:2 FTOH, 8:2 FTOH, and 10:2 FTOH.
Comparative Performance of Fluorotelomer Alcohols
The effectiveness of a surfactant is determined by two key parameters: the maximum reduction in surface tension it can achieve (γ_min_) and its critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules begin to form aggregates called micelles in the solution, and it typically corresponds to the point of maximum surface tension reduction. A lower CMC value signifies a more efficient surfactant, as a smaller quantity is needed to elicit the desired effect.
Based on available data for similar fluorinated surfactants and the established principles of their physicochemical behavior, the following table provides an illustrative comparison of the expected performance of the four FTOHs. It is important to note that the exact values can vary depending on the experimental conditions such as temperature and purity of the compounds.
| Fluorotelomer Alcohol (FTOH) | Chemical Formula | Molecular Weight ( g/mol ) | Expected Critical Micelle Concentration (CMC) | Expected Minimum Surface Tension (γ_min_) |
| 4:2 FTOH | C₄F₉CH₂CH₂OH | 264.08 | Highest | ~20-25 mN/m |
| 6:2 FTOH | C₆F₁₃CH₂CH₂OH | 364.09 | Lower than 4:2 FTOH | ~17-22 mN/m |
| 8:2 FTOH | C₈F₁₇CH₂CH₂OH | 464.10 | Lower than 6:2 FTOH | ~15-20 mN/m |
| 10:2 FTOH | C₁₀F₂₁CH₂CH₂OH | 564.11 | Lowest | ~15-18 mN/m |
Note: The CMC and minimum surface tension values are estimates based on general trends for fluorosurfactants and data from related compounds. Precise experimental values from a single comparative study were not found in the available literature.
Experimental Protocols for Surface Tension Measurement
The surface tension of aqueous solutions of fluorotelomer alcohols can be determined using various experimental techniques. The choice of method may depend on factors such as the concentration range of interest and the potential for the FTOH to form insoluble monolayers.
Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)
This is a classical and widely used method for measuring surface and interfacial tension.
Methodology:
-
Preparation of Solutions: A series of aqueous solutions of the fluorotelomer alcohol are prepared at different concentrations. It is crucial to use high-purity water to avoid contamination.
-
Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions, typically using a substance with a known surface tension, such as pure water.
-
Measurement:
-
For the Du Noüy ring method , a platinum-iridium ring is submerged in the test solution and then slowly pulled through the air-water interface. The force required to detach the ring from the surface is measured and is directly proportional to the surface tension.
-
For the Wilhelmy plate method , a thin platinum plate is suspended perpendicular to the liquid surface. The force exerted on the plate by the surface tension is measured.
-
-
Data Analysis: The surface tension is plotted as a function of the logarithm of the FTOH concentration. The point at which the surface tension plateaus is indicative of the critical micelle concentration (CMC), and the surface tension value at this plateau is the minimum surface tension (γ_min_).
It is important to note that for some fluorotelomer alcohols, such as 8:2 FTOH, determining the CMC accurately using tensiometry can be challenging, as a distinct break point in the surface tension curve may not be observed.[6]
Pyrene Fluorescence Spectroscopy
This spectroscopic technique is a sensitive method for determining the CMC of surfactants, particularly for fluorinated compounds where tensiometry might be less effective.
Methodology:
-
Probe Preparation: A stock solution of pyrene, a fluorescent probe, is prepared in a suitable organic solvent.
-
Sample Preparation: A series of aqueous solutions of the fluorotelomer alcohol are prepared. A small, constant amount of the pyrene stock solution is added to each FTOH solution. The solvent for the pyrene is then evaporated, leaving the pyrene molecules dispersed in the FTOH solutions.
-
Fluorescence Measurement: The fluorescence emission spectra of pyrene are recorded for each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm.
-
Data Analysis: The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the pyrene emission spectrum (the I₁/I₃ ratio) is plotted against the logarithm of the FTOH concentration. The I₁/I₃ ratio is sensitive to the polarity of the microenvironment of the pyrene. In the aqueous phase, the ratio is high, while within the hydrophobic core of the micelles, it is lower. The CMC is determined from the inflection point of the resulting sigmoidal curve.[7][8]
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative study of surface tension reduction by different fluorotelomer alcohols.
Caption: Experimental workflow for comparing FTOH surface tension reduction.
Logical Relationship of FTOH Properties
The relationship between the chemical structure of fluorotelomer alcohols and their surface activity follows a clear logical progression.
Caption: FTOH chain length effect on surface tension reduction efficiency.
References
- 1. alsglobal.com [alsglobal.com]
- 2. alsglobal.com [alsglobal.com]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. alsglobal.eu [alsglobal.eu]
- 5. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 6-(Perfluorohexyl)hexanol: A Comparative Guide According to ICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical prerequisite for reliable experimental data and the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison for validating the purity of 6-(Perfluorohexyl)hexanol, a semi-fluorinated alcohol with potential applications in drug delivery and formulation, in accordance with the International Council for Harmonisation (ICH) guidelines. This document outlines detailed experimental protocols, presents comparative data, and offers insights into alternative compounds.
Purity Validation Strategy: An ICH-Compliant Workflow
The validation of this compound's purity must adhere to the principles outlined in ICH Q2(R1) "Validation of Analytical Procedures" and ICH Q3A(R2) "Impurities in New Drug Substances". The primary goal is to develop and validate analytical methods that are suitable for their intended purpose, which is to accurately quantify the purity of the substance and to detect and quantify any impurities.
A typical workflow for validating the purity of an active pharmaceutical ingredient (API) like this compound is depicted below. This process ensures that the analytical methods are robust, reliable, and meet the stringent requirements of regulatory bodies.
Caption: Workflow for API Purity Validation according to ICH Guidelines.
Analytical Methodologies for Purity Determination
Due to the chemical nature of this compound (a non-UV absorbing, semi-volatile alcohol), Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) are the most suitable analytical techniques for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both qualitative (mass spectrum) and quantitative (peak area) information, making it ideal for identifying unknown impurities and determining the purity of the main component.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a valuable alternative, particularly for non-volatile impurities or when derivatization for GC analysis is not desirable. CAD is a universal detector that responds to any non-volatile analyte, providing a response that is proportional to the mass of the analyte, which simplifies quantification.
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and to identify and quantify any volatile or semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Reagents:
-
This compound sample
-
High-purity solvent (e.g., Ethyl Acetate or Dichloromethane)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to prepare a 1 mg/mL solution.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-600
-
-
Data Analysis:
-
Calculate the purity of this compound using the area percentage method.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities relative to the main peak area.
-
Protocol 2: Purity Determination by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Objective: To determine the purity of this compound and to quantify any non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Charged Aerosol Detector (HPLC-CAD)
-
Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.
-
HPLC-CAD Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 50% B
-
1-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Nebulizer Gas (Nitrogen): 35 psi
-
Evaporation Temperature: 35 °C
-
-
-
Data Analysis:
-
Determine the purity of this compound by area percentage.
-
Quantify impurities based on their peak areas relative to the main component.
-
Comparison with Alternatives
A critical aspect of product evaluation is its comparison with available alternatives. For this compound, we consider a close structural analog, 6-(Perfluorooctyl)hexanol , and a functional alternative in drug delivery, Perfluorohexyloctane .
| Parameter | This compound | 6-(Perfluorooctyl)hexanol | Perfluorohexyloctane |
| Structure | C₆F₁₃-C₆H₁₂-OH | C₈F₁₇-C₆H₁₂-OH | C₆F₁₃-C₈H₁₇ |
| Molecular Weight | 420.21 g/mol | 520.21 g/mol | 432.27 g/mol |
| Primary Application | Potential drug delivery excipient | Research chemical | Ophthalmic drug delivery, tear film stabilizer[1][2] |
| Expected Purity | >98% (typical) | >97% (typical) | >99% (pharmaceutical grade) |
| Potential Impurities | Unreacted starting materials, shorter/longer chain analogs, isomers | Unreacted starting materials, shorter/longer chain analogs, isomers | Residual starting materials, isomers |
Impurity Profiling: Identifying and Controlling Impurities
According to ICH Q3A(R2), impurities in a new drug substance must be identified, reported, and qualified.[3][4] The synthesis of this compound, likely through a radical addition of perfluorohexyl iodide to 1,6-hexanediol or a similar precursor, can lead to several potential impurities.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 1,6-hexanediol and perfluorohexyl iodide.
-
Homocoupled Products: Dimerization of the perfluorohexyl radical.
-
Isomeric Byproducts: Variations in the addition position of the perfluorohexyl group.
-
Oligomeric Species: Addition of multiple hexanol units.
The reporting, identification, and qualification thresholds for these impurities are determined based on the maximum daily dose of the final drug product.
Caption: ICH Q3A(R2) Impurity Thresholds and Required Actions.
Conclusion
Validating the purity of this compound according to ICH guidelines is a multi-faceted process that requires the development and validation of robust analytical methods. GC-MS and HPLC-CAD are powerful techniques capable of providing the necessary specificity, sensitivity, and accuracy for this purpose. A thorough understanding of the synthesis process is crucial for identifying potential impurities and establishing appropriate control strategies. By following the principles outlined in this guide, researchers and drug developers can ensure the quality and consistency of this compound, a critical step in its journey from a promising chemical entity to a component of a safe and effective pharmaceutical product.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A multi-detector chromatographic approach for characterization and quantitation of botanical constituents to enable in silico safety assessments - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Impact Assessment: 6-(Perfluorohexyl)hexanol vs. Legacy PFAS - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discourse surrounding per- and polyfluoroalkyl substances (PFAS) continues to evolve, with a necessary focus on the environmental fate of both legacy compounds and their emerging alternatives. This guide provides a comparative environmental impact assessment of 6-(Perfluorohexyl)hexanol against well-documented legacy PFAS, such as Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS).
Due to a lack of publicly available experimental data on the environmental persistence, bioaccumulation, and toxicity of this compound, a direct quantitative comparison is not currently feasible. However, this guide serves as a crucial resource by summarizing the established environmental impact of legacy PFAS and detailing the standardized experimental protocols that would be essential for assessing the environmental profile of this compound. This information provides a framework for future research and a baseline for understanding the potential environmental impact of this emerging compound.
I. Quantitative Environmental Impact Data: Legacy PFAS
The following table summarizes key environmental impact parameters for legacy PFAS, highlighting their significant potential for environmental harm.
| Parameter | Legacy PFAS (PFOA & PFOS) | Supporting Evidence |
| Persistence | Highly persistent in the environment ("forever chemicals") with half-lives of years to decades.[1][2] They are resistant to degradation under normal environmental conditions. | Found globally in various environmental matrices, including water, soil, and biota, far from their sources.[1] |
| Bioaccumulation | Bioaccumulative, concentrating in the tissues of living organisms.[3][4] Biomagnification through the food web has been observed.[5] | Detected in the blood of a vast majority of the population in developed countries and in wildlife worldwide.[3][6] |
| Toxicity | Associated with a range of adverse health effects in humans and wildlife.[1][6][7] | Epidemiological studies have linked exposure to altered immune and thyroid function, liver disease, lipid and insulin dysregulation, kidney disease, adverse reproductive and developmental outcomes, and cancer.[6][7] |
II. Experimental Protocols for Environmental Impact Assessment
A thorough environmental impact assessment of this compound would necessitate conducting a series of standardized experiments. The following are key protocols that should be employed:
A. Persistence Assessment
To determine the persistence of a chemical, its degradation rate in various environmental compartments is measured.
1. Aerobic and Anaerobic Transformation in Soil and Aquatic Sediment Systems (Based on OECD Test Guidelines 307 & 308)
-
Objective: To determine the rate and extent of biodegradation in soil and sediment under both aerobic and anaerobic conditions.
-
Methodology:
-
The test substance, this compound, is applied to samples of soil or sediment with known microbial activity.
-
Separate batches are incubated under aerobic (with oxygen) and anaerobic (without oxygen) conditions at a constant temperature.
-
Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any transformation products.
-
The rate of degradation is used to calculate the half-life (DT50) of the substance in that specific environment.
-
Workflow for Persistence Testing:
B. Bioaccumulation Assessment
Bioaccumulation potential is typically assessed by measuring the bioconcentration factor (BCF) in aquatic organisms.
2. Bioaccumulation in Fish: Aqueous and Dietary Exposure (Based on OECD Test Guideline 305)
-
Objective: To determine the potential for a substance to accumulate in fish from water and/or diet.
-
Methodology:
-
Uptake Phase: Fish are exposed to a constant concentration of this compound in the water (aqueous exposure) or in their food (dietary exposure).
-
The concentration of the test substance in the fish tissue is measured at regular intervals until a steady state is reached.
-
Depuration Phase: The fish are then transferred to a clean environment (water or food) and the rate at which the substance is eliminated from their bodies is measured.
-
The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.
-
Workflow for Bioaccumulation Testing:
C. Toxicity Assessment
Aquatic toxicity is a key indicator of the potential harm a substance can cause to the environment.
3. Fish Acute Toxicity Test (Based on OECD Test Guideline 203)
-
Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short period (typically 96 hours).
-
Methodology:
-
Groups of fish are exposed to a range of concentrations of this compound in water under controlled conditions.
-
A control group is maintained in clean water.
-
Mortality is recorded at specified intervals over a 96-hour period.
-
The LC50 value is calculated from the concentration-response data.
-
Logical Relationship for Toxicity Assessment:
References
A Comparative Analysis of the Thermal Stability of Fluorinated and Non-Fluorinated Alcohols
For researchers, scientists, and drug development professionals, understanding the thermal stability of reagents and building blocks is paramount for ensuring the safety, predictability, and efficiency of chemical processes. This guide provides an objective comparison of the thermal stability of fluorinated alcohols versus their non-fluorinated counterparts, supported by illustrative experimental data and detailed methodologies.
Fluorination, the process of introducing fluorine atoms into a molecule, can dramatically alter its physicochemical properties. One of the key advantages of fluorination in the context of alcohols is the enhancement of thermal stability. This increased stability is primarily attributed to the high strength of the carbon-fluorine (C-F) bond, which is significantly stronger than the carbon-hydrogen (C-H) bond. This fundamental difference in bond energy translates to a higher temperature threshold required to initiate thermal decomposition in fluorinated alcohols compared to their non-fluorinated analogs.
Quantitative Comparison of Thermal Stability
To illustrate the enhanced thermal stability of fluorinated alcohols, the following table summarizes key thermal decomposition parameters for representative fluorinated and non-fluorinated alcohols. The data is compiled from various sources and should be considered illustrative. The primary method for evaluating thermal stability is thermogravimetric analysis (TGA), which measures the mass loss of a substance as a function of temperature.
| Property | Non-Fluorinated Alcohol | Fluorinated Alcohol |
| Compound | Ethanol (CH₃CH₂OH) | 2,2,2-Trifluoroethanol (CF₃CH₂OH) |
| Onset Decomposition Temperature (T₅%) | ~150 - 200 °C | > 250 °C |
| Primary Decomposition Products | Ethene, Water | Trifluoroethene, Hydrogen Fluoride |
| Compound | Isopropanol ((CH₃)₂CHOH) | 1,1,1,3,3,3-Hexafluoroisopropanol ((CF₃)₂CHOH) |
| Onset Decomposition Temperature (T₅%) | ~180 - 230 °C | > 300 °C |
| Primary Decomposition Products | Propene, Water | Hexafluoropropene, Hydrogen Fluoride |
Note: The onset decomposition temperature (T₅%) is the temperature at which a 5% weight loss is observed in thermogravimetric analysis (TGA) and is a common indicator of the initiation of thermal degradation. The values presented are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
The following is a detailed methodology for determining the thermal stability of alcohols using thermogravimetric analysis (TGA), a standard technique in thermal analysis.
Thermogravimetric Analysis (TGA) of Alcohols
Objective: To determine the onset decomposition temperature and characterize the thermal degradation profile of fluorinated and non-fluorinated alcohols.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 600°C.
-
Inert sample pans (e.g., alumina or platinum).
-
Gas flow controller for maintaining a consistent inert atmosphere.
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the alcohol sample into a clean, tared TGA sample pan. Due to the volatility of the alcohols, it is recommended to use a sealed pan with a pinhole lid to control evaporation.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition:
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (T₅%), defined as the temperature at which 5% of the initial sample mass has been lost.
-
The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the conceptual differences in thermal decomposition pathways and a typical experimental workflow for comparing the thermal stability of these alcohols.
Caption: Comparative thermal decomposition pathways.
Caption: TGA experimental workflow for stability comparison.
In-Vitro Toxicity of C6 vs. C8 Fluorinated Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of industrial chemicals is continually evolving, with a noticeable shift from long-chain per- and polyfluoroalkyl substances (PFAS), such as the eight-carbon (C8) compounds perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), to shorter-chain alternatives like the six-carbon (C6) compounds perfluorohexanoic acid (PFHxA) and perfluorohexane sulfonic acid (PFHxS). This move has been prompted by concerns over the bioaccumulation and toxicity of C8 compounds. This guide provides an objective in-vitro comparison of the toxicity profiles of C6 and C8 fluorinated compounds, supported by experimental data, to aid researchers in understanding their relative biological impacts.
Quantitative Toxicity Comparison
In-vitro studies consistently demonstrate that C8 fluorinated compounds exhibit higher cytotoxicity than their C6 counterparts across various human cell lines. The following tables summarize key quantitative data from these comparative studies.
| Compound | Cell Line | Assay | Endpoint | C6 Value (µM) | C8 Value (µM) | Reference |
| PFHxA vs. PFOA | Human Colon Carcinoma (HCT116) | Cytotoxicity | EC50 | 4154 | 937 | [1] |
| PFHxA vs. PFOA | Human Hepatocarcinoma (HepG2) | Cytotoxicity | IC50 | 344 | 47 | [1] |
| PFHxS vs. PFOS | Human Hepatocarcinoma (HepG2) | Cytotoxicity | TC50 (24h) | >800 | ~400 | [2] |
| PFBS vs. PFOS | Human Hepatocarcinoma (HepG2) | Cytotoxicity | TC50 (24h) | >800 | ~400 | [2] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; TC50: Half-maximal toxic concentration. PFBS (Perfluorobutane sulfonic acid) is a C4 compound often included in these comparative studies.
In-Vitro Genotoxicity Profile
A critical aspect of toxicological assessment is the potential for a compound to induce genetic damage. In-vitro genotoxicity assays, such as the Comet assay (for DNA strand breaks) and the micronucleus test (for chromosomal damage), have been employed to evaluate C6 and C8 fluorinated compounds.
Current research indicates that both C6 and C8 compounds generally show a lack of significant genotoxic potential in these standard in-vitro tests.[3][4][5] For instance, a study investigating the effects of PFHxA, PFOA, PFOS, and perfluorobutane sulfonate (PFBS) on human HepG2 cells found no induction of DNA damage in the Comet assay.[3] Similarly, another study on human sperm cells reported no genotoxic effects from PFHxA, PFOA, and PFOS.[4] While some studies have observed modest increases in DNA damage at high, cytotoxic concentrations, a clear, dose-dependent genotoxic effect is not a consistent finding for either class of compounds.[6]
Mechanistic Insights: Signaling Pathways
The differential toxicity between C6 and C8 compounds can be partly attributed to their varying interactions with cellular signaling pathways. One of the most well-documented mechanisms is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. C8 compounds, particularly PFOA, are more potent activators of PPARα compared to their C6 counterparts.[7][8] This activation can lead to a cascade of downstream events, including altered gene expression related to fatty acid oxidation and transport.
While PPARα activation is a key pathway, other mechanisms may also contribute to the observed toxicity. For example, some studies suggest that PFOA and PFOS can induce the production of reactive oxygen species (ROS), leading to oxidative stress, to a greater extent than their shorter-chain counterparts.[3]
Experimental Workflows and Protocols
To ensure the reproducibility and comparability of in-vitro toxicity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the C6 and C8 compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 or EC50 values.
DCFH-DA Assay for Reactive Oxygen Species (ROS) Production
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[10][11][12]
-
Cell Seeding and Treatment: Seed and treat cells with C6 and C8 compounds as described for the MTT assay.
-
Probe Loading: After treatment, wash the cells with a buffered saline solution and then incubate them with a DCFH-DA solution (typically 10-20 µM) in the dark at 37°C for 30-60 minutes. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the relative increase in fluorescence as an indicator of ROS production.
Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity
The Comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.[13][14][15]
-
Cell Preparation and Treatment: Prepare a single-cell suspension from the control and C6/C8-treated cell cultures.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.
References
- 1. benchchem.com [benchchem.com]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Genotoxic potential of the perfluorinated chemicals PFOA, PFOS, PFBS, PFNA and PFHxA in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity assessment of perfluoroalkyl substances on human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity assessment of per- and polyfluoroalkyl substances mixtures in human liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. doc.abcam.com [doc.abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. rndsystems.com [rndsystems.com]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
Evaluating the cost-effectiveness of fluorinated vs. hydrocarbon surfactants in industrial applications
For Researchers, Scientists, and Drug Development Professionals
The selection of a surfactant is a critical decision in numerous industrial processes, impacting product performance, stability, and overall cost. This guide provides an objective comparison of two major classes of surfactants: fluorinated and hydrocarbon-based. By examining their performance characteristics, cost-effectiveness, and ideal applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions.
Performance Characteristics: A Quantitative Comparison
Fluorinated surfactants are renowned for their ability to significantly reduce surface tension at very low concentrations, a property attributed to the unique nature of the carbon-fluorine bond. Hydrocarbon surfactants, while generally less effective at lowering surface tension, offer a versatile and cost-effective alternative for a wide range of applications. The following tables summarize key performance data for representative surfactants from each class.
Table 1: Surface Tension Reduction of Aqueous Solutions
| Surfactant Type | Example Surfactant | Concentration (g/L) | Surface Tension (mN/m) |
| Fluorinated | Perfluorooctanoic acid (PFOA) | Not Specified | 15.2[1] |
| Sodium perfluorooctanoate (SPFO) | Not Specified | 24.6[1] | |
| Commercial Fluorosurfactant (e.g., Zonyl FSH) | Not Specified | 17.0[1] | |
| Hydrocarbon | Sodium dodecyl sulfate (SDS) | Not Specified | ~30-38[1] |
| Trisiloxane Surfactants | Not Specified | ~18-25[1] | |
| Double-tailed Hydrocarbon Surfactants | Not Specified | ~18-25[1] |
Table 2: Critical Micelle Concentration (CMC) of Common Surfactants
| Surfactant Type | Example Surfactant | CMC (mM) |
| Fluorinated | Perfluorooctanoic acid (PFOA) | 27[2] |
| Perfluorononanoic acid (PFNA) | 8.5[2] | |
| Hydrocarbon | Sodium dodecyl sulfate (SDS) | 8.2 |
| Cetyltrimethylammonium bromide (CTAB) | 0.92 | |
| Triton X-100 | 0.2-0.9 |
Cost-Effectiveness Analysis
While performance is paramount, the economic viability of a surfactant is often the deciding factor. Fluorinated surfactants have a significantly higher upfront cost per kilogram compared to their hydrocarbon counterparts. However, their high efficiency at low concentrations can sometimes offset the initial investment, leading to a lower "cost-in-use".
Cost-in-Use Calculation Model:
Cost-in-Use (
/L)=(PriceofSurfactant(
/kg) * Concentration required (g/L)) / 1000
Table 3: Illustrative Price Comparison and Cost-in-Use
| Surfactant Type | Example Surfactant | Approximate Price ($/kg) | Typical Concentration (%) | Illustrative Cost-in-Use ($/L of solution) |
| Fluorinated | 3M Novec FC-4430 | 90 | 0.05 | 0.045 |
| Hydrocarbon | Sodium Lauryl Sulfate (SLS) | 1 - 4[3] | 1.0 | 0.01 - 0.04 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and volume. The "Illustrative Cost-in-Use" is a simplified calculation and does not account for other factors such as equipment compatibility and disposal costs.
While the initial cost of fluorinated surfactants is substantially higher, their effectiveness at lower concentrations can make them economically competitive in certain high-performance applications.[4]
Industrial Applications
The distinct properties of fluorinated and hydrocarbon surfactants lend them to different industrial applications.
Fluorinated Surfactants are often preferred for:
-
Coatings and Paints: Their exceptional ability to lower surface tension ensures smooth, even application and defect-free finishes.
-
Firefighting Foams: They form a stable film over flammable liquids, effectively suppressing fires.
-
Textile and Leather Treatment: They impart water and oil repellency.
-
Electronics Manufacturing: Used in cleaning and etching processes due to their chemical inertness.
Hydrocarbon Surfactants are widely used in:
-
Detergents and Cleaners: Their excellent cleaning and foaming properties are ideal for household and industrial cleaning products.
-
Personal Care Products: Found in shampoos, soaps, and cosmetics as emulsifiers and foaming agents.
-
Oil and Gas Industry: Utilized in enhanced oil recovery and as demulsifiers.[5]
-
Food and Beverage: Used as emulsifiers and foaming agents.
Experimental Protocols
Accurate evaluation of surfactant performance is crucial for selecting the optimal candidate. Below are detailed methodologies for two key experiments.
Surface Tension Measurement (Du Noüy Ring Method)
This method measures the force required to detach a platinum ring from the surface of a liquid.
Apparatus:
-
Tensiometer with a platinum Du Noüy ring
-
Sample vessel
-
Micropipettes
-
Analytical balance
Procedure:
-
Preparation: Clean the platinum ring thoroughly with a solvent (e.g., acetone) and then flame it to remove any organic residues. Ensure the sample vessel is clean and free of contaminants.
-
Calibration: Calibrate the tensiometer according to the manufacturer's instructions.
-
Sample Preparation: Prepare a series of surfactant solutions of known concentrations.
-
Measurement: a. Place the surfactant solution in the sample vessel. b. Immerse the platinum ring into the solution. c. Slowly raise the ring, pulling it through the liquid surface. d. The tensiometer will record the maximum force exerted on the ring just before it detaches from the surface. e. This force is then used to calculate the surface tension, typically automated by the instrument's software.
-
Data Analysis: Plot surface tension as a function of surfactant concentration to determine the critical micelle concentration (CMC), which is the point where the surface tension plateaus.
Contact Angle Measurement (Sessile Drop Method)
This method determines the wettability of a solid surface by a liquid by measuring the angle at which the liquid interface meets the solid surface.
Apparatus:
-
Goniometer (contact angle meter) with a camera and light source
-
Syringe with a fine needle
-
Solid substrate
-
Leveling stage
Procedure:
-
Preparation: Ensure the solid substrate is clean, dry, and representative of the application surface.
-
Setup: a. Place the solid substrate on the leveling stage of the goniometer. b. Fill the syringe with the surfactant solution.
-
Droplet Deposition: a. Carefully dispense a small droplet of the surfactant solution onto the surface of the solid substrate. b. The droplet should be of a consistent and known volume for comparative measurements.
-
Image Capture: a. The goniometer's camera will capture a high-resolution image of the droplet on the surface.
-
Angle Measurement: a. The software analyzes the profile of the droplet and calculates the contact angle at the three-phase (solid-liquid-gas) contact point.
-
Data Analysis: A lower contact angle indicates better wetting of the solid surface by the liquid. Compare the contact angles of different surfactant solutions on the same substrate to evaluate their wetting efficiency.
Visualizing the Decision Process and Experimental Workflow
To aid in the selection and evaluation process, the following diagrams, generated using Graphviz (DOT language), illustrate a logical decision-making framework and a typical experimental workflow.
Caption: Decision matrix for selecting a surfactant.
Caption: Experimental workflow for surface tension measurement.
Conclusion
The choice between fluorinated and hydrocarbon surfactants is not a simple one and depends heavily on the specific requirements of the application. Fluorinated surfactants offer unparalleled performance in reducing surface tension and providing stability in harsh environments, but at a premium cost. Hydrocarbon surfactants, on the other hand, provide a cost-effective and versatile solution for a vast array of industrial needs. By carefully considering the quantitative performance data, conducting a thorough cost-in-use analysis, and following standardized experimental protocols, researchers and professionals can select the most appropriate surfactant to optimize their processes and products.
References
- 1. Fluoro- Vs hydrocarbon surfactant... preview & related info | Mendeley [mendeley.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Surfactants Market Size To Hit USD 5.13 Bn By 2035 [precedenceresearch.com]
- 5. Surfactant Chemicals - Oil Field Surfactants for Industrial Use [alibaba.com]
A Comparative Guide to Novel Fluorination Catalysts: Performance and Protocols
The selective introduction of fluorine into organic molecules is a pivotal strategy in modern drug discovery and materials science, capable of enhancing metabolic stability, modulating bioavailability, and fine-tuning electronic properties. The development of novel catalysts has revolutionized C-F bond formation, offering milder conditions and greater selectivity compared to traditional methods. This guide provides a comparative benchmark of leading contemporary catalysts for three key transformations: allylic fluorination, benzylic C-H fluorination, and α-fluorination of carbonyl compounds.
Performance Benchmarks
The following tables summarize the performance of representative novel fluorination catalysts across the three benchmark reactions. The data is compiled from recent literature, highlighting key metrics such as yield, regioselectivity, and enantioselectivity.
Table 1: Allylic Fluorination
| Catalyst System | Representative Substrate | Fluorinating Agent | Yield (%) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee %) |
| Palladium | Cinnamyl chloride | AgF | 84 | >20:1 | N/A |
| (E)-4-phenylbut-3-en-2-yl chloride | AgF | 85 | N/A | 88 | |
| Iridium | Cinnamyl trichloroacetimidate | Et₃N·3HF | 75 | >99:1 | 99 |
| 1-phenylallyl trichloroacetimidate | Et₃N·3HF | 70 | >99:1 | 97 | |
| Copper | 3-phenylprop-1-ene | NFSI | 76 | 1:1.2 | N/A |
Table 2: Benzylic C-H Fluorination
| Catalyst System | Representative Substrate | Fluorinating Agent | Yield (%) | Selectivity |
| Manganese (salen) | Toluene derivative | AgF / TREAT·HF | 50-70 | High for benzylic C-H |
| Photocatalyst (9-Fluorenone) | Ethylbenzene | Selectfluor | 93 | Monofluorination |
| Photocatalyst (Xanthone) | Ethylbenzene | Selectfluor II | 85 | Difluorination |
| Palladium(II) | 8-methylquinoline | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | 70 | Directed C-H activation |
| Iron(II) | Toluene derivative | Selectfluor | 41-65 | Benzylic over α-to-carbonyl |
Table 3: α-Fluorination of Carbonyl Compounds
| Catalyst System | Representative Substrate | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee %) |
| Organocatalyst (Cinchona Alkaloid) | Cyclohexanone | NFSI | 88 | 99 |
| 3-Methylcyclohexanone | NFSI | 69 | 99 (trans) | |
| Titanium (TADDOLato) | β-ketoester | Selectfluor | up to 90 | up to 91 |
| Palladium (BINAP) | β-ketoester | NFSI | up to 95 | 83-94 |
| Copper (Box) | β-ketoester | NFSI | up to 98 | up to 95 |
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below.
Protocol 1: Palladium-Catalyzed Allylic Fluorination of Cinnamyl Chloride
Catalyst System: Pd₂(dba)₃ / PPh₃ Fluorinating Agent: Silver Fluoride (AgF)
Procedure:
-
To an oven-dried vial is added Pd₂(dba)₃ (5 mol%) and PPh₃ (10 mol%).
-
The vial is sealed with a septum and purged with nitrogen.
-
Anhydrous toluene (0.5 M) is added, followed by cinnamyl chloride (1.0 equiv).
-
Silver fluoride (AgF, 1.5 equiv) is added, and the reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the allylic fluoride product.[1]
Protocol 2: Manganese-Catalyzed Benzylic C-H Fluorination
Catalyst System: Mn(salen)Cl Fluorinating Agent: Silver Fluoride (AgF) and Triethylamine trihydrofluoride (TREAT·HF)
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with the benzylic substrate (0.8 mmol, 1.0 equiv), Mn(salen)Cl (8 mol%), and AgF (1.2 equiv).
-
The flask is sealed, removed from the glovebox, and placed under a positive pressure of nitrogen.
-
Anhydrous acetonitrile (4.0 mL) is added via syringe.
-
A solution of TREAT·HF (1.2 equiv) in acetonitrile (1.0 mL) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for the specified time (typically 30-60 minutes), with progress monitored by GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The product is purified by flash chromatography.[2][3][4]
Protocol 3: Organocatalytic Enantioselective α-Fluorination of Cyclohexanone
Catalyst System: Dihydroquinidine-derived primary amine / Trichloroacetic acid (TCA) Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)
Procedure:
-
To a vial containing the dihydroquinidine-derived catalyst (20 mol%) and trichloroacetic acid (TCA, 20 mol%) is added the solvent (e.g., chloroform) and cyclohexanone (1.0 equiv).
-
The solution is cooled to the specified temperature (e.g., -20 °C).
-
N-Fluorobenzenesulfonimide (NFSI, 1.2 equiv) is added in one portion.
-
The reaction is stirred until completion as monitored by TLC.
-
The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography.[5]
Mechanisms and Workflows
Visualizations of key catalytic cycles and workflows aid in understanding the underlying principles of these novel fluorination methods.
References
- 1. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]
- 2. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Late stage benzylic C-H fluorination with [¹⁸F]fluoride for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Synthesis Routes for Fluorinated Surfactants
For Researchers, Scientists, and Drug Development Professionals
Fluorinated surfactants, or fluorosurfactants, are a unique class of surface-active agents characterized by a polyfluorinated hydrophobic tail. Their distinct properties, including exceptional thermal and chemical stability, and the ability to significantly reduce surface tension at very low concentrations, make them indispensable in numerous applications, from firefighting foams and high-performance coatings to advanced biomedical applications and drug delivery systems.[1][2] However, environmental and health concerns associated with long-chain fluorinated compounds have necessitated a shift towards more sustainable and safer alternatives.[3][4]
This guide provides a comparative analysis of the primary industrial and emerging synthetic routes for producing fluorinated surfactants. We will delve into the core methodologies of Electrochemical Fluorination (ECF) and Telomerization, supplemented by an overview of Oligomerization and modern sustainable strategies. This review offers detailed experimental protocols, quantitative performance data, and logical workflow diagrams to assist researchers in selecting the most appropriate synthesis strategy for their specific application.
Core Synthesis Methodologies: A Head-to-Head Comparison
The two most established industrial methods for synthesizing the perfluoroalkyl chains that form the backbone of most fluorinated surfactants are Electrochemical Fluorination (ECF) and Telomerization.[5] These processes produce the key fluorinated intermediates which are then converted into various classes of surfactants (anionic, cationic, non-ionic, and zwitterionic).[2]
A fundamental distinction between the two methods lies in the structure of the products. ECF, due to its free-radical nature, yields a mixture of linear and branched isomers.[6][7] In contrast, telomerization is a more controlled process that typically produces linear perfluoroalkyl chains.[6] This structural difference can significantly impact the final surfactant's performance and environmental profile.
Data Presentation: Quantitative Comparison of Synthesis Routes
The following tables summarize key quantitative data for the Electrochemical Fluorination and Telomerization processes, offering a clear comparison of their operational parameters and outcomes.
Table 1: Electrochemical Fluorination (Simons Process) - Typical Parameters
| Parameter | Value / Description | References |
| Starting Material | Hydrocarbon sulfonyl fluoride (e.g., Octanesulfonyl fluoride) or carboxylic acid | [8] |
| Fluorine Source | Anhydrous Hydrogen Fluoride (aHF) | [9] |
| Anode Material | Nickel | [9] |
| Cell Potential | 5 - 6 V | [9] |
| Temperature | Typically low, below the boiling point of aHF | [10] |
| Product | Perfluoroalkanesulfonyl fluoride or perfluoroalkanoyl fluoride | [9] |
| Isomer Distribution | Mixture of linear (~70-80%) and branched isomers | [6][7] |
| Typical Yields | Highly variable, can be low due to side reactions and degradation | [9][11] |
| Key Feature | Produces both odd and even carbon-chain length products; high degree of fluorination | [6] |
Table 2: Telomerization - Typical Parameters
| Parameter | Value / Description | References |
| Starting Materials | Telogen (e.g., C₂F₅I) and Taxogen (Tetrafluoroethylene, TFE) | [12][13] |
| Initiation | Thermal, Catalytic (e.g., Copper), or Radiation-initiated | [13][14][15] |
| Temperature | Thermal: 300-360°C; Catalytic: 60-180°C | [13][14][16] |
| Pressure | 0.1 - 5 MPa (gauge pressure) | [14] |
| Product | Perfluoroalkyl iodide telomers (e.g., R₣(CF₂CF₂)ₙI) | [14] |
| Isomer Distribution | Primarily linear isomers | [6] |
| Typical Yields | Generally high, with good control over chain length distribution | [16] |
| Key Feature | Produces even-numbered carbon-chain additions; preserves linear structure | [7] |
Experimental Protocols
Detailed methodologies for the primary synthesis routes are provided below. These protocols are generalized for a laboratory setting and should be performed with appropriate safety precautions, particularly when handling hazardous materials like anhydrous hydrogen fluoride.
Protocol 1: Electrochemical Fluorination (Simons Process)
This protocol outlines the general laboratory procedure for synthesizing a perfluorinated intermediate, such as perfluorooctanesulfonyl fluoride, from its hydrocarbon analog.
Materials:
-
Anhydrous Hydrogen Fluoride (aHF)
-
Octanesulfonyl fluoride (or other hydrocarbon precursor)
-
Electrochemical cell (Simons-type) with a Nickel anode and cathode pack
-
Power supply (capable of maintaining a constant voltage of 5-6 V)
-
Cooling system to maintain low temperature
-
Scrubbing system for effluent gases (H₂)
Procedure:
-
Cell Preparation: The electrochemical cell is assembled with the nickel electrode pack. The system must be scrupulously dried to prevent water contamination, which can lead to corrosion and unwanted side reactions.
-
Electrolyte Addition: Anhydrous hydrogen fluoride is condensed into the cooled electrochemical cell to serve as both the solvent and the fluorine source.
-
Pre-electrolysis: A pre-electrolysis step is often performed on the aHF to remove any residual water.
-
Substrate Addition: The organic precursor (e.g., octanesulfonyl fluoride) is dissolved in the aHF electrolyte. The concentration is typically kept low.[11]
-
Electrolysis: A constant voltage of 5-6 V is applied across the electrodes. The temperature of the cell is maintained at a low temperature (e.g., 0-10 °C). Gaseous hydrogen is evolved at the cathode and must be safely vented through a scrubbing system.[9]
-
Reaction Monitoring & Termination: The reaction is typically run for a set duration based on the amount of charge passed (Faradays/mol).
-
Product Isolation: Upon completion, the fluorinated products, which are insoluble in aHF and denser, phase-separate from the electrolyte. The lower product layer can be drained from the cell.
-
Purification: The crude product is a mixture of perfluorinated isomers and homologues. It is typically purified by distillation to separate the desired chain length.
Protocol 2: Telomerization (Catalytic Method)
This protocol describes the synthesis of perfluoroalkyl iodides via the copper-catalyzed telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide telogen.
Materials:
-
Perfluoroethyl iodide (C₂F₅I, telogen)
-
Tetrafluoroethylene (TFE, taxogen)
-
Copper powder (catalyst, e.g., <330 mesh)[14]
-
High-pressure tubular reactor
-
Solvent (optional, the telogen can act as the solvent)
-
Heating and pressure control systems
Procedure:
-
Reactor Preparation: A high-pressure tubular reactor is packed with the copper powder catalyst.[14]
-
Reactant Preparation: A solution of the taxogen (TFE) is prepared in the telogen (perfluoroethyl iodide). The concentration of TFE is a critical parameter for controlling the chain length of the resulting telomers.[14]
-
Reaction Execution: The reactant solution is continuously fed into the heated reactor under pressure. Typical conditions are a temperature of 80-180°C and a pressure of 3-4.5 MPa.[14][16]
-
Product Collection: The effluent from the reactor, containing a mixture of telomers of different chain lengths (R₣(CF₂CF₂)ₙI), unreacted starting materials, and catalyst fines, is collected.
-
Catalyst Removal: If any catalyst is present in the product stream, it is removed by filtration.
-
Purification: The product mixture is separated by fractional distillation to isolate the telomers with the desired chain length. Unreacted starting materials are typically recycled back into the reactor feed.
Visualization of Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows for the key synthesis routes.
Electrochemical Fluorination (ECF) Workflow
References
- 1. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A class of efficient short-chain fluorinated catanionic surfactants - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Natural surfactants towards a more sustainable fluorine chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Distribution of perfluorocarboxylate isomers in select samples from the North American environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ezview.wa.gov [ezview.wa.gov]
- 8. 20.210.105.67 [20.210.105.67]
- 9. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 10. notes.fluorine1.ru [notes.fluorine1.ru]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. researchgate.net [researchgate.net]
- 16. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 6-(Perfluorohexyl)hexanol: A Guide for Laboratory Professionals
Essential safety measures and disposal protocols are paramount for researchers and scientists handling 6-(Perfluorohexyl)hexanol. As a per- and polyfluoroalkyl substance (PFAS), this compound requires meticulous disposal procedures to mitigate potential environmental and health risks.
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to strict personal protective equipment (PPE) protocols is mandatory. This includes wearing chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
In case of exposure:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1]
-
After skin contact: Immediately wash the affected area with soap and plenty of water.[1]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1]
-
After swallowing: Do not induce vomiting. Rinse the mouth with water and consult a physician.[1]
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound.
| Property | Value |
| Molecular Formula | C12H13F13O[2] |
| CAS Number | 161981-35-7[3] |
| Appearance | Clear Liquid (information based on similar compounds)[4] |
| Boiling Point | 108 - 112 °C @ 14 mmHg (for 6-Chloro-1-hexanol)[4] |
Step-by-Step Disposal Procedure
The disposal of this compound falls under the guidelines for PFAS waste. The primary objective is to prevent its release into the environment. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, which outlines several technologies.[5][6] It is crucial to consult with your institution's environmental health and safety (EHS) department and a licensed hazardous waste disposal company to ensure compliance with all federal, state, and local regulations.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all unused or waste this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material and stored in a well-ventilated, secondary containment area away from incompatible materials.
-
Solid Waste: All materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.
2. Selection of Disposal Method: According to EPA guidance, the following are potential disposal options for PFAS-containing materials, ranked by their potential for environmental release:
-
Underground Injection: This method involves injecting liquid waste into deep, isolated geological formations.[7][8] It is considered to have a lower potential for environmental release.[8]
-
Hazardous Waste Landfills: Disposal in a permitted hazardous waste landfill (Subtitle C) is another option.[8] These landfills have stringent design and monitoring requirements to control leachate.[6]
-
Thermal Treatment (Incineration): High-temperature incineration can destroy PFAS.[8] Temperatures should exceed 1,100°C to ensure complete mineralization.[8] However, this method requires careful monitoring to prevent the release of harmful byproducts.[8]
3. Spill Management: In the event of a spill:
-
Evacuate the area and ensure adequate ventilation.
-
For small spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (consult your EHS department) and collect the cleaning materials as hazardous waste.
Experimental Protocols
While this document does not detail specific experimental uses of this compound, any protocol generating waste containing this substance must incorporate the disposal steps outlined above. All waste streams, including reaction mixtures and purification solvents, must be treated as hazardous waste.
Caption: Disposal workflow for this compound.
References
- 1. nku-ky.safecollegessds.com [nku-ky.safecollegessds.com]
- 2. This compound | C12H13F13O | CID 2776165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 161981-35-7 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. lawbc.com [lawbc.com]
- 7. advantekwms.com [advantekwms.com]
- 8. plasticsengineering.org [plasticsengineering.org]
Essential Safety and Logistical Information for Handling 6-(Perfluorohexyl)hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-(Perfluorohexyl)hexanol. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection. This compound belongs to the family of per- and polyfluoroalkyl substances (PFAS), which are noted for their persistence in the environment.
Engineering Controls
To minimize inhalation exposure and environmental release, this compound should be handled in a well-ventilated area. A certified chemical fume hood is the recommended primary engineering control. All equipment used for handling this substance should be regularly inspected and maintained. An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound. The following recommendations are based on general best practices for handling fluorinated organic compounds.
Eye and Face Protection:
-
Wear chemical safety goggles that provide a complete seal around the eyes.
-
In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Skin Protection:
-
Gloves: The selection of appropriate gloves is critical. Due to the lack of specific permeation data for this compound, it is recommended to use gloves that offer broad protection against both alcohols and halogenated organic compounds. Nitrile gloves may offer short-term splash protection, but for prolonged handling, more robust options should be considered. Always consult the glove manufacturer's specific chemical resistance data.[1][2][3][4][5][6][7][8][9]
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.
-
Protective Clothing: For larger quantities or procedures with a high risk of splashes, chemical-resistant aprons or full-body suits may be necessary.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Respiratory Protection:
-
If engineering controls such as a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is required.[10][11][12] The specific type of respirator should be chosen based on a thorough risk assessment.
Handling and Storage
-
Handling: Avoid direct contact with skin and eyes. Prevent the generation of aerosols or mists. Use only in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan
As a member of the PFAS family of "forever chemicals," the disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination.[13] The following disposal methods are in line with the U.S. Environmental Protection Agency's (EPA) interim guidance on the destruction and disposal of PFAS.[14][15][16]
-
High-Temperature Incineration: This is a promising method for the permanent destruction of PFAS compounds.[13][14][16] The incinerator must be capable of reaching very high temperatures to ensure the complete breakdown of the carbon-fluorine bonds.[14][16]
-
Hazardous Waste Landfill: If high-temperature incineration is not available, disposal in a licensed hazardous waste landfill is an option.[13] These landfills have specialized liners and leachate collection systems to minimize environmental release.
-
Deep Well Injection: This method involves injecting the waste deep into underground rock formations, far below groundwater sources.[13]
All waste must be collected in clearly labeled, sealed containers. Consult with your institution's environmental health and safety (EHS) department to ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
Due to the limited publicly available data for this compound, a detailed quantitative table with specific breakthrough times and exposure limits is not possible. The following table provides a general chemical resistance guide for common glove materials against chemical classes relevant to this compound. It is imperative to consult the manufacturer-specific data for the gloves you intend to use.
| Glove Material | Resistance to Alcohols | Resistance to Halogenated Organics | General Recommendation for this compound |
| Nitrile | Good | Fair to Poor | Suitable for short-term splash protection only.[3] |
| Neoprene | Good | Fair to Good | A reasonable option for extended work, but verify with manufacturer data. |
| Butyl Rubber | Excellent | Poor | Not recommended due to poor resistance to halogenated compounds.[1] |
| Viton® | Excellent | Excellent | A good choice for prolonged contact, though may be less dexterous. |
| Silver Shield®/4H® | Excellent | Excellent | Offers broad chemical resistance but can be cumbersome. |
Experimental Protocols & Methodologies
Detailed experimental protocols involving this compound should be developed in accordance with standard laboratory safety practices and a thorough risk assessment. All procedures should be documented in a Standard Operating Procedure (SOP) that includes specific details on the quantities of material being used, the engineering controls in place, the required PPE, and emergency procedures.
Visualizations
Caption: Standard Operating Procedure for Safe Handling.
Caption: Disposal Decision-Making for PFAS Waste.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. workwearsolutions.net [workwearsolutions.net]
- 7. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 8. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 9. springenvironmental.com [springenvironmental.com]
- 10. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 11. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. trinityconsultants.com [trinityconsultants.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
